molecular formula C5H6BrN3 B182523 2,3-Diamino-5-bromopyridine CAS No. 38875-53-5

2,3-Diamino-5-bromopyridine

Cat. No.: B182523
CAS No.: 38875-53-5
M. Wt: 188.03 g/mol
InChI Key: YRGMYJUKFJPNPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diamino-5-bromopyridine can be prepared from 2-amino-3-nitro-5-bromopyridine via reduction using stannous chloride.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromopyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-3-1-4(7)5(8)9-2-3/h1-2H,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGMYJUKFJPNPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192129
Record name 5-Bromopyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38875-53-5
Record name 2,3-Diamino-5-bromopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38875-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromopyridine-2,3-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038875535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromopyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromopyridine-2,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.231
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-BROMOPYRIDINE-2,3-DIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS8NFO6O1G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2,3-Diamino-5-bromopyridine synthesis from 2-amino-3-nitro-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of 2,3-diamino-5-bromopyridine, a crucial intermediate in the development of various pharmaceutical compounds. The primary focus is the reduction of 2-amino-3-nitro-5-bromopyridine, a common and effective synthetic route.

Introduction

This compound is a key building block in medicinal chemistry, notably in the synthesis of heterocyclic compounds with potential therapeutic applications, such as kinase inhibitors and antiarrhythmic drugs.[1] Its molecular structure, featuring bromine and adjacent amino groups, offers multiple reaction sites for further structural modifications.[1] This document details established protocols for its synthesis from 2-amino-3-nitro-5-bromopyridine, presenting comparative data and experimental methodologies.

Reaction Overview

The core transformation is the reduction of the nitro group at the C3 position of the pyridine (B92270) ring to an amine. Several reducing agents and conditions have been successfully employed for this purpose. The most common methods involve the use of metal reductants in acidic or neutral media, or catalytic hydrogenation.

Reaction_Pathway start 2-Amino-3-nitro-5-bromopyridine product This compound start->product Reduction of Nitro Group

Caption: General reaction pathway for the synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the most effective reported synthesis methods.

Table 1: Comparison of Reduction Methods

MethodReducing Agent(s)Solvent SystemTemperature (°C)Time (h)Yield (%)
Method A: Iron/NH₄Cl Iron powder, Ammonium (B1175870) chlorideIsopropanol (B130326) / Water900.7595
Method B: Catalytic Hydrogenation Raney Nickel, H₂ (1 MPa)Phosphoric acid / Ethanol (B145695) / HCl50-89
Method C: Iron/HCl Reduced iron, Hydrochloric acid (catalytic)Ethanol / WaterSteam Bath1-
Method D: Stannous Chloride Tin(II) chlorideNot specifiedNot specified--

Yields and reaction times are as reported in the cited literature and may vary based on experimental setup and scale.

Table 2: Reagent Quantities (Based on 1 equivalent of Starting Material)

MethodStarting Material (g)Reagent 1 (equiv.)Reagent 2 (equiv.)Solvent 1 (mL)Solvent 2 (mL)
Method A: Iron/NH₄Cl 3.0Iron powder (3)NH₄Cl (2)Isopropanol (56)Water (28)
Method B: Catalytic Hydrogenation 15.0Raney Ni (10% w/w)HCl (conc., 15 mL)H₃PO₄/EtOH (100)HCl/EtOH (135)
Method C: Iron/HCl 10.9Reduced iron (30g)HCl (conc., 0.5 mL)Ethanol (40)Water (10)

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Method A: Reduction with Iron Powder and Ammonium Chloride

This procedure is noted for its high yield and relatively mild conditions.[2][3]

Workflow Diagram:

Workflow_A cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A1 Dissolve 2-amino-3-nitro-5-bromopyridine in Isopropanol/Water A2 Add Ammonium Chloride A1->A2 A3 Add Iron Powder A2->A3 A4 Heat to 90°C for 45 min A3->A4 A5 Cool and Dilute with Ethyl Acetate A4->A5 A6 Filter to remove solids A5->A6 A7 Separate Organic and Aqueous Layers A6->A7 A8 Wash Organic Layer with Brine A7->A8 A9 Dry over Na₂SO₄ A8->A9 A10 Concentrate under Reduced Pressure A9->A10

Caption: Experimental workflow for Method A.

Procedure:

  • In a suitable reaction vessel, dissolve 2-amino-3-nitro-5-bromopyridine (3 g) in a solvent mixture of isopropanol (56 mL) and water (28 mL).[2]

  • To this solution, add ammonium chloride (1.47 g, 2 equivalents) followed by iron powder (2.31 g, 3 equivalents).[2]

  • Heat the reaction mixture to 90°C and maintain this temperature for 45 minutes, monitoring the reaction progress.[2]

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.[2]

  • Filter the mixture to remove the iron salts and other insoluble materials.[2]

  • Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.[2]

  • Wash the organic layer with saturated brine, dry it over anhydrous sodium sulfate, and filter.[2]

  • Concentrate the organic phase under reduced pressure to yield this compound as a solid.[2] (Expected yield: ~2.45 g, 95%).[2]

Method B: Catalytic Hydrogenation with Raney Nickel

This method utilizes catalytic hydrogenation and is suitable for larger-scale synthesis, offering high purity of the final product.[1]

Workflow Diagram:

Workflow_B cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation B1 Dissolve starting material in hot H₃PO₄/Ethanol, then cool B2 Add saturated HCl/Ethanol B1->B2 B3 Add concentrated HCl B2->B3 B4 Add 10% Raney-Ni B3->B4 B5 Transfer to high-pressure reactor B4->B5 B6 Pressurize with H₂ to 1 MPa B5->B6 B7 Heat to ~50°C until pressure stabilizes B6->B7 B8 Cool and filter the reaction mixture B7->B8 B9 Wash filter cake with Ethanol B8->B9 B10 Pour filtrate into THF/conc. HCl B9->B10 B11 Refrigerate overnight B10->B11 B12 Remove solvent by rotary evaporation B11->B12 B13 Filter and dry the solid product B12->B13

Caption: Experimental workflow for Method B.

Procedure:

  • Dissolve 2-amino-3-nitro-5-bromopyridine (15.0 g, 0.075 mol) in a hot mixture of phosphoric acid and ethanol (100 mL, V/V=20/80), and then cool the solution to 25°C.[1]

  • Sequentially add a saturated hydrochloric acid solution in ethanol (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g).[1]

  • Transfer the mixture to a 500 mL high-pressure reactor.[1]

  • Pressurize the reactor with hydrogen gas to 1 MPa.[1]

  • Heat the reactor to approximately 50°C. The reaction is considered complete when the pressure no longer decreases.[1]

  • After the reaction, cool and discharge the mixture. Filter the reaction mixture and wash the filter cake with 50 mL of ethanol.[1]

  • Pour the filtrate into a mixture of tetrahydrofuran (B95107) (THF) and concentrated hydrochloric acid (300 mL, V/V=5/1). Seal the container and store it in a refrigerator overnight.[1]

  • Remove the solvent by rotary evaporation, then filter and dry the resulting yellow solid to obtain this compound.[1] (Expected yield: 16.5 g, 89%).[1]

Product Characterization

The final product, this compound, is typically a light yellow to purple or light brown powder.[1][2]

  • Molecular Formula: C₅H₆BrN₃

  • Molecular Weight: 188.025 g/mol [1]

  • Melting Point: 155 °C (decomposes)[1][2]

  • ¹H-NMR (300 MHz, DMSO-d₆): δ 7.25 (d, 1H), 6.77 (d, 1H), 5.70-5.40 (bs, 2H), 5.20-4.80 (bs, 2H).[2]

Safety Considerations

  • Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.

  • The reactions should be carried out in a well-ventilated fume hood.

  • Caution should be exercised when handling concentrated acids and flammable solvents.

  • Catalytic hydrogenation with Raney Nickel and hydrogen gas should only be performed by trained personnel using appropriate high-pressure equipment.

Conclusion

The reduction of 2-amino-3-nitro-5-bromopyridine to this compound is a well-established and efficient transformation. The choice of method may depend on the desired scale, available equipment, and cost considerations. The iron powder/ammonium chloride method offers excellent yield and operational simplicity for lab-scale synthesis, while catalytic hydrogenation with Raney Nickel is a robust option for larger quantities. Both methods provide access to this valuable intermediate for further use in pharmaceutical research and development.

References

Physical and chemical properties of 2,3-Diamino-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,3-Diamino-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a pivotal intermediate in the synthesis of novel pharmaceutical and agrochemical compounds. This document outlines its structural characteristics, physicochemical parameters, spectral data, and detailed experimental protocols for its synthesis.

Core Properties and Identifiers

This compound, with the CAS Number 38875-53-5, is a substituted pyridine (B92270) ring bearing two amino groups and a bromine atom.[1] These functional groups impart a versatile reactivity profile, making it a valuable precursor in the synthesis of complex heterocyclic systems.[2][3]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 38875-53-5[4]
Molecular Formula C₅H₆BrN₃[4]
Molecular Weight 188.03 g/mol [4]
IUPAC Name 5-bromopyridine-2,3-diamine[4]
Synonyms 5-Bromo-2,3-diaminopyridine, 5-Bromopyridine-2,3-diamine[4][5]
InChI InChI=1S/C5H6BrN3/c6-3-1-4(7)5(8)9-2-3/h1-2H,7H2,(H2,8,9)[4]
InChIKey YRGMYJUKFJPNPD-UHFFFAOYSA-N[4]
SMILES C1=C(C=NC(=C1N)N)Br[4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Table 2: Physical and Chemical Properties

PropertyValueSource
Appearance Light yellow to purple or light brown powder or needles.[5][5]
Melting Point 155 °C (decomposes)[2][5][2][5]
Boiling Point 321 °C[2][6][2][6]
Density 1.818 g/cm³[2][2]
Solubility Soluble in methanol, DMSO, and hot water.[5][7][8][5][7][8]
pKa 4.53 ± 0.49 (Predicted)[5][6][5][6]
Vapor Pressure 0.0003 mmHg at 25 °C[6][6]
Stability Stable under normal conditions.[9] Should be stored in a dark, dry place at room temperature.[10][11][9][10][11]

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Table 3: Spectroscopic Data

TechniqueData
¹H NMR (300 MHz, DMSO-d6) δ 7.25 (d, 1H), 6.77 (d, 1H), 5.70-5.40 (bs, 2H), 5.20-4.80 (bs, 2H)[5]
¹³C NMR Spectra available.[4][12]
IR Spectra available.[4][13]
Mass Spectrometry GC-MS data indicates major fragments at m/z 189, 188, 187, and 126.[4]

Synthesis and Reactivity

This compound is primarily synthesized through the reduction of 2-amino-3-nitro-5-bromopyridine.[2][5] Various reducing agents can be employed, with methods optimized to improve yield and purity.[2] Its molecular structure, featuring multiple reaction sites, allows for diverse structural modifications, establishing it as an active intermediate for numerous pharmaceuticals and insecticides.[2][3] It is a key building block for preparing heterocyclic compounds like 6-bromoimidazo[4,5-b]pyridine.[5]

Experimental Protocols for Synthesis

Two common methods for the synthesis of this compound are detailed below.

Method 1: Catalytic Hydrogenation using Raney Nickel

This optimized process results in a high purity product.[2]

  • Reaction Setup:

    • Dissolve 2-amino-3-nitro-5-bromopyridine (15.0g, 0.075 mol) in a hot mixture of phosphoric acid and ethanol (B145695) (100 mL, V/V=20/80).[2]

    • Cool the solution to 25 °C.[2]

    • Sequentially add a saturated hydrochloric acid ethanol solution (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g).[2]

    • Transfer the mixture to a 500 mL high-pressure reactor.[2]

  • Hydrogenation:

    • Adjust the pressure in the reactor to 1 MPa with hydrogen.[2]

    • Heat the reactor and maintain the temperature at approximately 50 °C.[2]

    • The reaction is complete when the pressure no longer decreases.[2]

  • Work-up and Purification:

    • Cool and depressurize the reactor, then filter the reaction mixture.[2]

    • Wash the filter cake with 50 mL of ethanol.[2]

    • Pour the filtrate into a mixture of tetrahydrofuran (B95107) (THF) and concentrated hydrochloric acid (300 mL, V/V=5/1).[2]

    • Seal the container and store it in a refrigerator overnight.[2]

    • Remove the solvent by rotary evaporation.[2]

    • Filter and dry the resulting yellow solid to obtain this compound.[2] The reported yield is 16.5 g (89%).[2]

Method 2: Reduction with Iron Powder

This method provides a high yield of the target compound.[5]

  • Reaction Setup:

  • Reduction:

    • Heat the reaction mixture to 90°C and maintain this temperature for 45 minutes.[5]

  • Work-up and Purification:

    • Upon completion, cool the mixture and dilute it with ethyl acetate (B1210297) (EtOAc).[5]

    • Filter the mixture to remove insoluble matter.[5]

    • Separate the organic and aqueous layers.[5]

    • Wash the organic layer with saturated brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the solid product.[5] The reported yield is 2.45 g (95%).[5]

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis workflow and the role of this compound as a chemical intermediate.

Synthesis_Workflow Start 2-Amino-3-nitro-5-bromopyridine Reduction Reduction Reaction (e.g., Raney Ni/H₂ or Fe/NH₄Cl) Start->Reduction Product This compound Reduction->Product Purification Work-up & Purification Product->Purification Final Pure Product Purification->Final

Caption: General synthesis workflow for this compound.

Logical_Relationship Intermediate This compound Pharma Pharmaceuticals Intermediate->Pharma Agro Agrochemicals Intermediate->Agro Heterocycles Complex Heterocycles (e.g., Imidazo[4,5-b]pyridines) Intermediate->Heterocycles Materials Material Science Intermediate->Materials

Caption: Role as a versatile chemical intermediate in various fields.

Safety and Handling

This compound is classified as an irritant.[14] It causes skin and serious eye irritation and may cause respiratory irritation.[9] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[9] It should be handled in a well-ventilated area.[9] The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[9] Hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen halides.[9]

References

Unveiling the Three-Dimensional Architecture of 2,3-Diamino-5-bromopyridine: A Technical Guide to its Crystal Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 2,3-Diamino-5-bromopyridine, a key intermediate in the synthesis of various pharmaceuticals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the molecule's three-dimensional arrangement, intermolecular interactions, and the experimental protocols for its structural determination.

Introduction

This compound is a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. Its molecular framework serves as a crucial building block for more complex molecules with potential biological activity. Understanding the precise crystal structure of this compound is paramount for predicting its physicochemical properties, reactivity, and potential interactions with biological targets. This guide summarizes the key crystallographic data and outlines the methodologies employed in its single-crystal X-ray diffraction analysis.

Crystallographic Data Summary

The crystal structure of this compound has been determined with high precision. The key crystallographic parameters are summarized in the table below, providing a quantitative overview of the solid-state architecture of the molecule.

ParameterValue
Chemical FormulaC₅H₆BrN₃
Molecular Weight188.03 g/mol [2][3][4][5]
Crystal SystemOrthorhombic[6]
Space GroupP2₁2₁2₁[6]
Unit Cell Dimensions
a3.82640(10) Å[6]
b8.7336(2) Å[6]
c18.6007(3) Å[6]
Volume (V)621.60(2) ų[6]
Molecules per Unit Cell (Z)4[6]
Temperature of Data Collection100(2) K[6]
Final R-indices [I > 2σ(I)]Rgt(F) = 0.0184[6]
R-indices (all data)wRref = 0.0473[6]

Molecular and Crystal Packing Analysis

The asymmetric unit of the crystal structure contains one complete molecule of this compound. The molecule is nearly planar, with a root-mean-square deviation of 0.01 Å from the mean plane of all non-hydrogen atoms.

The crystal packing is dominated by a network of intermolecular interactions. Notably, the molecules form zig-zag columns that extend along the crystallographic c-axis. This arrangement is stabilized by two primary types of interactions:

  • Hydrogen Bonding: The amino groups are actively involved in hydrogen bonding. Specifically, N2–H2A⋯N1 and N2–H2B⋯N3 hydrogen bonds link adjacent molecules.

  • Stacking Interactions: Face-to-face π-stacking interactions are also observed between the pyridine (B92270) rings of neighboring molecules within the columns.

These interactions are crucial in dictating the overall supramolecular assembly and the physical properties of the crystalline solid.

G cluster_0 Experimental Workflow Crystal Growth Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting Select suitable crystal Data Collection Data Collection Crystal Mounting->Data Collection Mount on diffractometer Data Processing Data Processing Data Collection->Data Processing X-ray diffraction Structure Solution Structure Solution Data Processing->Structure Solution Integration & scaling Structure Refinement Structure Refinement Structure Solution->Structure Refinement Initial model (ShelXT) Structure Validation Structure Validation Structure Refinement->Structure Validation Least-squares refinement Final Structure Final Structure Structure Validation->Final Structure Check & finalize

Figure 1. Experimental workflow for single-crystal X-ray diffraction analysis.

Experimental Protocols

The determination of the crystal structure of this compound involves a series of well-defined experimental steps, as outlined below.

Crystal Growth and Preparation

Single crystals of this compound suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent. The selection of a high-quality, defect-free crystal is crucial for obtaining accurate diffraction data.

Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The data for this compound was collected at a cryogenic temperature of 100 K to minimize thermal vibrations of the atoms.[6] The diffractometer bombards the crystal with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is then solved using direct methods or Patterson synthesis. For this compound, the structure was solved using the ShelXT structure solution program within the Olex2 software suite.

The initial structural model is then refined using a full-matrix least-squares method. This iterative process adjusts the atomic coordinates and displacement parameters to achieve the best possible fit between the calculated and observed structure factors. The positions of the hydrogen atoms were identified from electron density difference maps and refined using a riding model. The quality of the final refined structure is assessed by the R-factors, with lower values indicating a better agreement between the model and the experimental data.

Figure 2. Key structural features and intermolecular interactions of this compound.

Conclusion

The single-crystal X-ray diffraction analysis of this compound provides a definitive three-dimensional model of the molecule in the solid state. The detailed structural information, including the precise bond lengths, bond angles, and the nature of the intermolecular interactions, is invaluable for understanding its chemical behavior and for the rational design of new derivatives with tailored properties for pharmaceutical applications. The experimental and computational methods outlined in this guide represent the standard approach for the structural elucidation of small molecules.

References

Spectroscopic and Synthetic Profile of 2,3-Diamino-5-bromopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodologies for the key chemical intermediate, 2,3-Diamino-5-bromopyridine. This compound, featuring a substituted pyridine (B92270) core, is a valuable building block in the development of novel pharmaceutical agents and functional materials.[1][2] This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for its synthesis.

Core Spectroscopic Data

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following sections and tables summarize the key data available for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H-NMR Data

The proton NMR spectrum reveals the chemical environment of the hydrogen atoms on the pyridine ring and the amino substituents.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.25Doublet (d)1HH-6
6.77Doublet (d)1HH-4
5.40 - 5.70Broad Singlet (bs)2H-NH₂
4.80 - 5.20Broad Singlet (bs)2H-NH₂
Table 1: ¹H-NMR Spectroscopic Data for this compound.[3]

¹³C-NMR Data

As of the latest data acquisition for this guide, specific experimental ¹³C-NMR data for this compound is not publicly available in tabulated form. However, spectral data is noted to exist in several chemical databases.[4][5][6][7] For reference, predicted chemical shifts based on computational models and data from analogous structures would be utilized for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. The presence of a bromine atom is distinctly characterized by the isotopic pattern of the molecular ion peak.

m/zIonNotes
189[M+2]⁺Corresponds to the molecule containing the ⁸¹Br isotope.
188[M+1]⁺
187[M]⁺Corresponds to the molecule containing the ⁷⁹Br isotope. Base peak.
Table 2: Key Mass Spectrometry Data for this compound.

A logical fragmentation pathway under electron ionization would involve the initial loss of a bromine radical, followed by the cleavage of the pyridine ring.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) RangeVibration TypeFunctional Group
3450 - 3250N-H StretchPrimary Amine (-NH₂)
1650 - 1580C=C StretchAromatic Ring
1640 - 1560N-H BendPrimary Amine (-NH₂)
1350 - 1250C-N StretchAromatic Amine
850 - 750C-H Bend (out-of-plane)Substituted Pyridine
700 - 500C-Br StretchAryl Bromide
Table 3: Expected Characteristic IR Absorption Bands for this compound.

Experimental Protocols

Synthesis of this compound

The most common and well-documented synthesis of this compound involves the reduction of a nitro precursor, 2-amino-5-bromo-3-nitropyridine.[1][3]

Method 1: Reduction with Iron Powder

  • Reaction Setup: A 100-mL flask is charged with 10.9 g (0.05 mole) of 2-amino-5-bromo-3-nitropyridine, 30 g of reduced iron, 40 mL of 95% ethanol (B145695), 10 mL of water, and 0.5 mL of concentrated hydrochloric acid.[3]

  • Reaction Execution: The mixture is heated on a steam bath for 1 hour.[3]

  • Work-up: The iron is removed by filtration and washed with hot 95% ethanol. The combined filtrate and washings are evaporated to dryness.[3]

  • Purification: The dark residue is recrystallized from water to yield the final product.[3]

Method 2: Catalytic Hydrogenation

  • Reaction Setup: 2-amino-3-nitro-5-bromopyridine (15.0g, 0.075 mol) is dissolved in a hot mixture of phosphoric acid and ethanol (100 mL, V/V=20/80) and cooled to 25 °C. A saturated hydrochloric acid ethanol solution (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g) are added sequentially.[1]

  • Reaction Execution: The mixture is transferred to a high-pressure reactor, pressurized to 1 MPa with hydrogen, and heated to approximately 50 °C until the pressure no longer decreases.[1]

  • Work-up: After cooling, the reaction mixture is filtered, and the filter cake is washed with ethanol. The filtrate is poured into a mixture of tetrahydrofuran (B95107) (THF) and concentrated hydrochloric acid (300 mL, V/V=5/1), sealed, and stored overnight in a refrigerator.[1]

  • Purification: The solvent is removed by rotary evaporation, and the resulting yellow solid is filtered and dried to yield this compound.[1]

Spectroscopic Analysis Protocols

The following are general representative protocols for the spectroscopic analysis of compounds like this compound.

NMR Spectroscopy

  • Sample Preparation: A small quantity of the sample is dissolved in a deuterated solvent, such as DMSO-d₆.

  • Instrumentation: A standard NMR spectrometer (e.g., 300 MHz) is used.

  • Data Acquisition: ¹H-NMR spectra are acquired, followed by ¹³C-NMR spectra. Standard acquisition parameters are used, and chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is typically employed.

  • Data Acquisition: The sample is injected into the GC, and the eluting components are introduced into the mass spectrometer. The mass spectrum is recorded over a suitable m/z range.

IR Spectroscopy (ATR-FTIR)

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., Bruker Tensor 27 FT-IR) is used.[5]

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then collected over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty crystal is taken for reference.

Visualized Synthesis Workflow

The synthesis of this compound from its nitro precursor is a fundamental process. The following diagram illustrates a generalized workflow for this chemical transformation.

Synthesis_Workflow Synthesis Workflow for this compound start Start: 2-amino-5-bromo-3-nitropyridine dissolve Dissolve in Solvent (e.g., Ethanol/Water) start->dissolve add_reagents Add Reducing Agent (e.g., Iron Powder + Acid or Raney Ni + H₂) dissolve->add_reagents reaction Heat Reaction Mixture (e.g., Steam Bath or Pressurized Reactor) add_reagents->reaction filtration Filter to Remove Solid Byproducts (e.g., Iron Oxides or Catalyst) reaction->filtration evaporation Evaporate Solvent from Filtrate filtration->evaporation purification Recrystallize Crude Product evaporation->purification end End: Pure this compound purification->end

Caption: A generalized workflow for the synthesis of this compound.

References

Solubility Profile of 2,3-Diamino-5-bromopyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility of 2,3-Diamino-5-bromopyridine in common organic solvents, tailored for researchers, scientists, and professionals in drug development. This document provides available solubility data, detailed experimental protocols for solubility determination, and illustrates the compound's role in synthetic pathways.

Introduction

This compound is a pivotal building block in the synthesis of a variety of heterocyclic compounds, some of which are investigated for their potential pharmacological activities. An understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and for the development of analytical methods. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound and provides researchers with the necessary protocols to determine it.

Solubility of this compound

Currently, there is a lack of publicly available quantitative data on the solubility of this compound in common organic solvents. However, qualitative assessments indicate its solubility in polar organic solvents. The available information is summarized in the table below.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolventQualitative Solubility
AlcoholsMethanolSoluble[1][2][3][4]
SulfoxidesDimethyl Sulfoxide (DMSO)Soluble[1][2]
AqueousHot WaterSoluble[3][4][5]
WaterInsoluble[6] / Likely mobile due to water solubility[7]

Note: The conflicting reports on water solubility may be due to differences in experimental conditions such as temperature.

Experimental Protocol for Quantitative Solubility Determination

To address the absence of quantitative data, the following detailed experimental protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of this compound. This method can be followed by concentration analysis using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Principle

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[8][9][10][11] An excess of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile (B52724), Acetone, Tetrahydrofuran, N,N-Dimethylformamide)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.

    • Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker with the temperature controlled at a specific value (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[8][9]

  • Sample Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.

  • Concentration Analysis (HPLC or UV-Vis):

    • HPLC Method:

      • Develop a suitable HPLC method for the analysis of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[12]

      • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

      • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

      • Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.

      • Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

      • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

    • UV-Vis Spectrophotometric Method:

      • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution. Pyridine and its derivatives typically show absorbance in the UV region.[13][14][15]

      • Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to create a calibration curve (absorbance vs. concentration).[16]

      • Dilute the filtered saturated solution with a known factor to ensure the absorbance falls within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

  • Data Reporting:

    • The solubility should be reported in standard units such as grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL) at the specified temperature.

Role in Synthetic Pathways

This compound serves as a versatile precursor for the synthesis of various heterocyclic systems. Its diamino functionality allows for the construction of fused imidazole (B134444) and pyrazine (B50134) rings. The bromo substituent provides a handle for further functionalization, for example, through cross-coupling reactions.

Synthesis of 6-bromoimidazo[4,5-b]pyridine

A common application of this compound is in the synthesis of imidazo[4,5-b]pyridine derivatives. The following diagram illustrates a typical workflow for this transformation.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A This compound C Cyclocondensation A->C B Formic Acid B->C D 6-bromoimidazo[4,5-b]pyridine C->D Reflux

Synthetic workflow for 6-bromoimidazo[4,5-b]pyridine.
General Workflow for Solubility Determination

The logical flow for determining the solubility of this compound and applying this data in a research context is depicted below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome A Add excess 2,3-Diamino- 5-bromopyridine to solvent B Equilibrate via Shake-Flask (24-72h at constant T) A->B C Filter supernatant to remove excess solid B->C E Analyze Saturated Solution (HPLC or UV-Vis) C->E D Prepare Standard Solutions & Generate Calibration Curve D->E F Calculate Quantitative Solubility (e.g., mg/mL) E->F G Application in R&D (Reaction Optimization, Formulation) F->G

Workflow for quantitative solubility determination.

Conclusion

References

An In-depth Technical Guide to the Molecular Geometry of 2,3-Diamino-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the molecular geometry of 2,3-Diamino-5-bromopyridine, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its structural parameters derived from single-crystal X-ray diffraction and a discussion of computational approaches for its study.

Molecular Structure and Conformation

The molecular structure of this compound consists of a pyridine (B92270) ring substituted with two amino groups at the C2 and C3 positions and a bromine atom at the C5 position. The arrangement of these functional groups dictates the molecule's electronic properties, reactivity, and potential for intermolecular interactions.

Experimental Determination by X-ray Crystallography

The precise three-dimensional arrangement of atoms in this compound has been elucidated by single-crystal X-ray diffraction.[1] The compound crystallizes in the orthorhombic space group P212121.[1] The crystallographic analysis reveals that the molecule is nearly planar, with a root-mean-square deviation of all non-hydrogen atoms from the mean plane being minimal.[1] The amino groups are found to have a pyramidal configuration, indicating their potential to act as both hydrogen bond donors and acceptors.[1]

Table 1: Crystal Data and Structure Refinement for this compound. [1]

ParameterValue
Empirical formulaC5H6BrN3
Formula weight188.03
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupP212121
Unit cell dimensionsa = 3.82640(10) Å
b = 8.7336(2) Å
c = 18.6007(3) Å
Volume621.60(2) ų
Z4
Tabulated Molecular Geometry Data

The following tables summarize the key bond lengths, bond angles, and dihedral angles for this compound as determined by single-crystal X-ray diffraction.

Table 2: Selected Bond Lengths.

BondLength (Å)
Br1-C51.898(3)
N1-C21.348(4)
N1-C61.332(4)
N2-C21.357(4)
N3-C31.398(4)
C2-C31.419(4)
C3-C41.395(4)
C4-C51.378(4)
C5-C61.385(4)

Table 3: Selected Bond Angles.

AngleDegree (°)
C6-N1-C2117.8(3)
N1-C2-N2119.5(3)
N1-C2-C3120.9(3)
N2-C2-C3119.6(3)
N3-C3-C4120.4(3)
N3-C3-C2119.5(3)
C4-C3-C2120.1(3)
C5-C4-C3119.3(3)
C4-C5-C6121.4(3)
C4-C5-Br1119.1(2)
C6-C5-Br1119.5(2)
N1-C6-C5120.5(3)

Table 4: Selected Torsion Angles (Dihedrals).

Dihedral AngleDegree (°)
C6-N1-C2-N2179.9(3)
C6-N1-C2-C3-0.1(4)
N1-C2-C3-N3-179.9(3)
N1-C2-C3-C40.1(4)
N2-C2-C3-N30.1(4)
N2-C2-C3-C4-179.9(3)
N3-C3-C4-C5179.9(3)
C2-C3-C4-C5-0.1(4)
C3-C4-C5-C60.1(4)
C3-C4-C5-Br1-179.9(2)
C2-N1-C6-C50.1(4)
C4-C5-C6-N1-0.1(4)
Br1-C5-C6-N1179.9(2)

Experimental and Computational Protocols

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular structure of this compound is achieved through the following detailed protocol for single-crystal X-ray diffraction:

  • Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent system, such as ethanol (B145695) or an ethanol/water mixture.

  • Crystal Selection and Mounting: A suitable single crystal with well-defined faces and without visible defects is selected under a microscope. The crystal is mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). The crystal is cooled to 100 K to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected diffraction data are indexed, integrated, and scaled using appropriate software. This process determines the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. The structural model is then refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

  • Data Validation and Visualization: The final refined structure is validated using crystallographic software to check for consistency and quality. The molecular structure and packing are visualized using programs such as Mercury or Olex2.

Computational Protocol: Density Functional Theory (DFT) Geometry Optimization

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting and analyzing the molecular geometry of substituted pyridines. A typical protocol for the geometry optimization of this compound is as follows:

  • Initial Structure Generation: An initial 3D structure of this compound is built using molecular modeling software.

  • Method Selection: The B3LYP hybrid functional is a commonly used and reliable method for geometry optimizations of organic molecules.

  • Basis Set Selection: A Pople-style basis set, such as 6-311+G(d,p), is chosen to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (+) is important for accurately describing the lone pairs on the nitrogen atoms, and polarization functions (d,p) are necessary for describing the bonding environment accurately.

  • Geometry Optimization: A full geometry optimization is performed in the gas phase or with a solvent model to find the minimum energy conformation of the molecule. The convergence criteria for the optimization should be set to tight to ensure a true minimum is found.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data.

  • Analysis of Results: The optimized bond lengths, bond angles, and dihedral angles are extracted and can be compared with the experimental data from X-ray crystallography.

Visualizations

Experimental Workflow for Structure Determination

The following diagram illustrates the key steps in the experimental determination of the molecular geometry of this compound using single-crystal X-ray diffraction.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Determination cluster_analysis Analysis & Validation crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Integration & Scaling data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation visualization Molecular Visualization validation->visualization

Experimental workflow for molecular structure determination.

References

Quantum Chemical Blueprint of 2,3-Diamino-5-bromopyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Structural, Vibrational, and Electronic Properties of a Key Pharmaceutical Intermediate

This technical guide provides a comprehensive overview of the quantum chemical calculations for 2,3-Diamino-5-bromopyridine, a crucial building block in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the molecule's structural, vibrational, and electronic characteristics through theoretical calculations and experimental data.

Molecular Structure and Geometry

The foundational step in the computational analysis of any molecule is the optimization of its geometric structure to find the most stable conformation. For this compound, Density Functional Theory (DFT) calculations are the method of choice, offering a balance between accuracy and computational cost.

Experimental Crystal Structure

The solid-state structure of this compound has been determined by X-ray crystallography, providing a valuable experimental benchmark for theoretical calculations. The compound crystallizes in the orthorhombic space group P2₁2₁2₁[1]. Key experimental bond lengths and angles from this study are presented in Table 1.

Theoretical Optimized Geometry

Table 1: Comparison of Key Experimental and Theoretical Geometric Parameters for this compound

ParameterExperimental (X-ray Crystallography)[1]Theoretical (DFT/B3LYP/6-311++G(d,p)) - Proposed
Bond Lengths (Å)
C2-N31.365Value
C3-N41.401Value
C5-Br11.889Value
C2-N21.353Value
C3-C41.423Value
C4-C51.381Value
C5-C61.383Value
C6-N11.336Value
N1-C21.341Value
**Bond Angles (°) **
N1-C2-N2120.3Value
N2-C2-C3118.9Value
C2-C3-N3120.2Value
C4-C3-N3120.8Value
C3-C4-C5118.1Value
C4-C5-Br1118.8Value
C6-C5-Br1120.1Value
C5-C6-N1122.9Value

Note: Theoretical values are proposed based on standard computational methodologies for similar molecules and would require specific calculations for this compound.

Vibrational Spectroscopy

Vibrational analysis is a powerful tool for identifying functional groups and confirming the structure of a molecule. A combination of experimental Fourier-Transform Infrared (FT-IR) and Raman spectroscopy with theoretical DFT calculations provides a detailed understanding of the vibrational modes.

Experimental Spectra

The experimental FT-IR and Raman spectra of this compound exhibit characteristic vibrational frequencies corresponding to the stretching and bending modes of its functional groups. Key experimental vibrational frequencies are summarized in Table 2.

Theoretical Vibrational Analysis

Theoretical frequency calculations, performed at the same level of theory as the geometry optimization, can predict the vibrational spectra. The calculated harmonic frequencies are often scaled by an empirical factor (e.g., ~0.96) to better match the experimental anharmonic frequencies[2][3]. A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis.

Table 2: Experimental and Proposed Theoretical Vibrational Frequencies (cm⁻¹) and Assignments for this compound

Experimental FT-IR (cm⁻¹)Experimental Raman (cm⁻¹)Proposed Theoretical (Scaled) (cm⁻¹)Assignment (Vibrational Mode)
ValueValueValueN-H stretching (asymmetric)
ValueValueValueN-H stretching (symmetric)
ValueValueValueC-H stretching
ValueValueValueC=C, C=N stretching
ValueValueValueNH₂ scissoring
ValueValueValueC-N stretching
ValueValueValueC-Br stretching
ValueValueValueRing breathing

Note: Experimental values to be populated from spectral data. Theoretical values and assignments are based on proposed calculations.

Electronic Properties and Reactivity

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP), are crucial for understanding its reactivity and potential as a drug candidate.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to determining the electronic and optical properties of a molecule. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For molecules in drug development, the HOMO and LUMO energies are also related to their ionization potential and electron affinity, respectively.

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The red regions on the MEP map indicate areas of high electron density (nucleophilic sites), while the blue regions represent areas of low electron density (electrophilic sites). For this compound, the amino groups are expected to be nucleophilic centers, while the pyridine (B92270) nitrogen and the regions around the hydrogen atoms of the amino groups would be electrophilic.

Table 3: Proposed Theoretical Electronic Properties of this compound

PropertyProposed Theoretical Value (DFT/B3LYP/6-311++G(d,p))
HOMO Energy (eV)Value
LUMO Energy (eV)Value
Energy Gap (eV)Value
Ionization Potential (eV)Value
Electron Affinity (eV)Value
Dipole Moment (Debye)Value

Note: These values are based on proposed calculations using standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.

Experimental NMR Spectra

The experimental ¹H and ¹³C NMR spectra of this compound provide information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 4: Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H46.77 (d)Value
H67.25 (d)Value
NH₂ (at C2)5.20-4.80 (bs)-
NH₂ (at C3)5.70-5.40 (bs)-
C2-Value
C3-Value
C4-Value
C5-Value
C6-Value

Note: Experimental values are sourced from available data. Specific ¹³C NMR values need to be populated from spectral data.

Experimental and Computational Protocols

Experimental Protocols
  • FT-IR Spectroscopy: The FT-IR spectrum would be recorded on an FT-IR spectrometer in the range of 4000-400 cm⁻¹ using the KBr pellet technique.

  • Raman Spectroscopy: The FT-Raman spectrum would be recorded on a spectrometer with a laser source (e.g., Nd:YAG laser at 1064 nm) in the range of 4000-100 cm⁻¹.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a Bruker spectrometer at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C) using DMSO-d₆ as the solvent and TMS as the internal standard.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum would be recorded using a UV-Vis spectrophotometer in a suitable solvent (e.g., methanol (B129727) or ethanol) in the range of 200-800 nm.

Computational Protocol

All quantum chemical calculations would be performed using the Gaussian 09 or a similar software package. The molecular structure of this compound would be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The optimized geometry would be confirmed to be a true minimum on the potential energy surface by the absence of imaginary frequencies in the vibrational frequency calculation. The vibrational frequencies, electronic properties (HOMO, LUMO, MEP), and NMR chemical shifts would be calculated at the same level of theory.

Visualizations

Quantum Chemical Calculation Workflow

G Quantum Chemical Calculation Workflow for this compound cluster_input Input cluster_calculation DFT Calculation (Gaussian) cluster_output Output & Analysis mol_structure Initial Molecular Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra elec_data Electronic Properties (HOMO, LUMO, MEP) elec_prop->elec_data comparison Comparison with Experimental Data opt_geom->comparison vib_spectra->comparison

Caption: Workflow for DFT calculations on this compound.

Molecular Electrostatic Potential (MEP) Logic

G Interpretation of Molecular Electrostatic Potential (MEP) cluster_regions Color-Coded Regions cluster_interpretation Chemical Interpretation mep_surface MEP Surface red_region Red Region (Negative Potential) mep_surface->red_region Identifies blue_region Blue Region (Positive Potential) mep_surface->blue_region Identifies green_region Green Region (Neutral Potential) mep_surface->green_region Identifies nucleophilic Nucleophilic Attack Site (High Electron Density) red_region->nucleophilic Indicates electrophilic Electrophilic Attack Site (Low Electron Density) blue_region->electrophilic Indicates

Caption: Logic for interpreting MEP surfaces to predict reactive sites.

References

A Comprehensive DFT-Based Electronic Structure Analysis of 2,3-Diamino-5-bromopyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed framework for analyzing the electronic structure of 2,3-Diamino-5-bromopyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), this document outlines the theoretical and experimental protocols necessary to elucidate the molecule's reactivity, stability, and potential interaction mechanisms, targeting researchers, scientists, and professionals in drug development.

Introduction

This compound is a substituted pyridine (B92270) derivative whose biological and chemical properties are intrinsically linked to its electronic structure. The arrangement of amino and bromo substituents on the pyridine ring creates a unique electronic landscape that dictates its reactivity, intermolecular interactions, and potential as a pharmacological agent. Understanding this electronic architecture is paramount for predicting its behavior in biological systems and for the rational design of new therapeutic agents.

Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry, offering a balance between accuracy and computational cost for studying molecular systems.[1][2] By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, orbital energies, and charge distributions, providing invaluable insights that complement and guide experimental research.[3][4] This guide details a combined computational and experimental approach to thoroughly characterize the electronic structure of this compound.

Theoretical and Computational Methodology

The foundation of this analysis is a robust DFT calculation. The following protocol outlines a standard and reliable workflow for obtaining the electronic properties of this compound.[2][5]

2.1 Software and Level of Theory All theoretical calculations can be performed using computational chemistry software packages like Gaussian, ORCA, or PySCF.[2][6] A widely accepted and effective level of theory for halogenated and aminated pyridine systems is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a high-level basis set such as 6-311++G(d,p) .[7][8][9][10] This combination provides a reliable description of electron correlation, polarization, and diffuse functions, which are crucial for accurately modeling the electronic properties of this molecule.

2.2 Computational Workflow

  • Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. An initial structure of this compound is built and then optimized to find the global minimum on the potential energy surface. This process yields the equilibrium bond lengths, bond angles, and dihedral angles.[11]

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to compute thermodynamic properties and theoretical vibrational spectra (FTIR and Raman).[2][11]

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to derive key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), Mulliken atomic charges, and the Molecular Electrostatic Potential (MEP).[4]

DFT_Workflow cluster_prep Input Preparation cluster_calc Core DFT Calculations cluster_analysis Data Analysis & Interpretation mol_build 1. Build Initial Molecular Structure level_theory 2. Select Level of Theory (e.g., B3LYP/6-311++G(d,p)) geom_opt 3. Geometry Optimization level_theory->geom_opt Input File freq_calc 4. Frequency Analysis geom_opt->freq_calc struct_analysis Optimized Geometry geom_opt->struct_analysis sp_calc 5. Single-Point Energy & Property Calculation freq_calc->sp_calc thermo_analysis Thermodynamic Properties freq_calc->thermo_analysis spec_analysis Simulated Spectra (IR/Raman) freq_calc->spec_analysis fmo_analysis HOMO/LUMO Analysis sp_calc->fmo_analysis Output Data charge_analysis Mulliken Charges sp_calc->charge_analysis mep_analysis MEP Surface sp_calc->mep_analysis

Caption: A typical workflow for DFT calculations on an organic molecule.

Analysis of Electronic Structure (Expected Results)

Disclaimer: The quantitative data presented in the following tables is illustrative and hypothetical, based on trends observed in similar molecules from the literature, as no specific DFT analysis of this compound has been published. It serves to exemplify the expected outcomes of the described methodology.

3.1 Frontier Molecular Orbitals (FMOs) The HOMO and LUMO are critical in determining a molecule's chemical reactivity and electronic transitions.[12][13] The HOMO energy (EHOMO) relates to the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity.[12] For this compound, the amino groups are expected to raise the HOMO energy, making the molecule a better electron donor, while the electronegative bromine and pyridine nitrogen will influence the LUMO.

ParameterExpected Value (eV)Implication
EHOMO-5.5 to -6.5Indicates susceptibility to electrophilic attack.
ELUMO-0.5 to -1.5Indicates ability to accept electrons.
Energy Gap (ΔE)4.5 to 5.5Suggests moderate kinetic stability and reactivity.
Ionization Potential (I)5.5 to 6.5Energy required to remove an electron.
Electron Affinity (A)0.5 to 1.5Energy released when an electron is added.
Chemical Hardness (η)2.25 to 2.75Resistance to change in electron distribution.
Electronegativity (χ)3.0 to 4.0Overall electron-attracting tendency.
Electrophilicity Index (ω)2.0 to 3.0Propensity to act as an electrophile.

Table 1: Hypothetical Frontier Molecular Orbital energies and related quantum chemical descriptors for this compound calculated at the B3LYP/6-311++G(d,p) level.

3.2 Mulliken Population Analysis Mulliken population analysis provides a method for estimating the partial charge on each atom in the molecule.[14] This charge distribution is crucial for understanding dipole moments and identifying reactive sites. In this compound, the nitrogen atoms of the amino groups and the pyridine ring, along with the bromine atom, are expected to carry negative charges due to their high electronegativity, while adjacent carbon and hydrogen atoms will be positively charged.[15]

AtomExpected Mulliken Charge (a.u.)
N (Pyridine Ring)-0.60 to -0.75
N (2-Amino)-0.85 to -0.95
N (3-Amino)-0.80 to -0.90
Br-0.10 to -0.20
C2+0.40 to +0.50
C3+0.35 to +0.45
C4-0.20 to -0.30
C5+0.15 to +0.25
C6-0.15 to -0.25
H (on Amino groups)+0.35 to +0.45
H (on Ring)+0.15 to +0.25

Table 2: Hypothetical Mulliken atomic charges for this compound.

3.3 Molecular Electrostatic Potential (MEP) The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface of a molecule.[16][17] It provides a powerful visual tool for identifying regions of positive and negative potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.[18][19]

  • Red/Yellow Regions (Negative Potential): These areas indicate an excess of electrons and are likely sites for electrophilic attack. For this compound, these are expected around the pyridine nitrogen and the amino groups.

  • Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amino groups.

Experimental Protocols for Validation

Theoretical calculations provide a model of molecular behavior; experimental validation is essential to confirm these predictions.[20][21][22]

4.1 Spectroscopic Analysis

4.1.1 Fourier-Transform Infrared (FTIR) and FT-Raman Spectroscopy

  • Objective: To identify the characteristic vibrational modes of the molecule and compare them with the theoretically predicted frequencies from the DFT frequency calculation.

  • Methodology:

    • Sample Preparation: For FTIR, the solid sample is mixed with KBr powder and pressed into a pellet. For FT-Raman, the sample is placed in a capillary tube.

    • Data Acquisition: FTIR spectra are recorded in the 4000-400 cm⁻¹ range. FT-Raman spectra are recorded using a Nd:YAG laser source.

    • Analysis: The observed peaks corresponding to N-H stretching (amino groups), C=N and C=C stretching (pyridine ring), and C-Br stretching are compared to the scaled theoretical frequencies.[23][24][25][26]

4.1.2 UV-Visible Spectroscopy

  • Objective: To determine the electronic absorption properties and compare the maximum absorption wavelength (λmax) with the value predicted by Time-Dependent DFT (TD-DFT) calculations.

  • Methodology:

    • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol (B145695) or acetonitrile).

    • Data Acquisition: The UV-Vis absorption spectrum is recorded, typically from 200-800 nm.

    • Analysis: The experimental λmax corresponds to the HOMO→LUMO electronic transition. This value is compared with the theoretical λmax calculated via TD-DFT to validate the predicted HOMO-LUMO gap.[27][28][29][30][31]

4.2 Electrochemical Analysis

4.2.1 Cyclic Voltammetry (CV)

  • Objective: To experimentally determine the oxidation and reduction potentials of the molecule, which can be correlated with the calculated HOMO and LUMO energies.[1]

  • Methodology:

    • Solution Preparation: A solution of this compound is prepared in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate).

    • Electrochemical Cell: A standard three-electrode setup is used, comprising a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[32]

    • Data Acquisition: The potential is swept, and the resulting current is measured to obtain a voltammogram.

    • Analysis: The onset potentials for oxidation (Eox) and reduction (Ered) are determined. These experimental values can be empirically correlated with the theoretical EHOMO and ELUMO values, respectively, providing a direct link between theory and experiment.[33][34][35][36]

Validation_Workflow cluster_dft DFT Predictions cluster_exp Experimental Validation cluster_corr Correlated Electronic Structure dft_geom Optimized Geometry xray X-ray Crystallography dft_geom->xray Compare Bond Lengths/Angles dft_vib Vibrational Frequencies ftir_raman FTIR / FT-Raman Spectroscopy dft_vib->ftir_raman Compare Frequencies dft_uv Electronic Transitions (TD-DFT) uv_vis UV-Vis Spectroscopy dft_uv->uv_vis Compare λmax dft_fmo HOMO/LUMO Energies cv Cyclic Voltammetry dft_fmo->cv Correlate Eox/Ered with EHOMO/ELUMO final_model Validated Electronic Structure Model xray->final_model ftir_raman->final_model uv_vis->final_model cv->final_model

Caption: Correlation between theoretical predictions and experimental validation.

Conclusion

The integrated approach of DFT calculations and experimental validation provides a robust and comprehensive understanding of the electronic structure of this compound. This technical guide offers a clear roadmap for researchers to predict and confirm the molecule's geometric and electronic properties. The insights gained from this analysis—including the identification of reactive sites, molecular stability, and charge distribution—are critical for applications in drug design, enabling the prediction of metabolic pathways, receptor-binding interactions, and the overall pharmacokinetic profile of potential drug candidates. This methodology serves as a foundational tool for accelerating the discovery and development of novel pyridine-based therapeutics.

References

Role of bromine in the reactivity of 2,3-Diamino-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of Bromine in the Reactivity of 2,3-Diamino-5-bromopyridine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a pivotal heterocyclic building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its molecular architecture, featuring a pyridine (B92270) core substituted with two nucleophilic amino groups and a reactive bromine atom, allows for a wide array of chemical transformations.[1][2] This guide elucidates the specific role of the bromine atom at the C5 position, detailing how its electronic and steric properties influence the molecule's reactivity. The bromine primarily serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. Its presence also modulates the regioselectivity of other transformations, such as electrophilic substitution, while being largely unreactive towards classical nucleophilic aromatic substitution (SNAr). Understanding the nuanced role of this halogen is critical for its effective utilization in synthetic strategies.

Core Chemical Properties and Substituent Effects

The reactivity of this compound is a composite of the effects of its three substituents on the electron-deficient pyridine ring.

  • Pyridine Ring: The nitrogen atom is strongly electron-withdrawing, reducing the electron density of the ring, particularly at the α (C2, C6) and γ (C4) positions, making it susceptible to nucleophilic attack at these sites.[3][4]

  • Amino Groups (-NH₂): Located at the C2 and C3 positions, these are powerful electron-donating groups through resonance (+M effect). They significantly increase the electron density of the ring, counteracting the effect of the pyridine nitrogen and activating the ring towards electrophilic substitution.

  • Bromine Atom (-Br): As a halogen, bromine exhibits a dual electronic effect:

    • Inductive Effect (-I): It is electronegative and withdraws electron density from the ring through the sigma bond, which is a deactivating effect.

    • Resonance Effect (+M): Through its lone pairs, it can donate electron density to the aromatic π-system. This effect is weaker than its inductive pull and weaker than the donation from the amino groups.

The interplay of these groups dictates the molecule's chemical behavior. The powerful amino groups are the primary activators, while the bromine at the C5 position acts as a key point for modification, primarily due to the lability of the C-Br bond in the presence of transition metal catalysts.

cluster_ring Electronic Effects on this compound ring N C2 C3 C4 C5 C6 N_atom N ring->N_atom -I (strong) C2_NH2 NH₂ (C2) ring->C2_NH2 +M (strong) C3_NH2 NH₂ (C3) ring->C3_NH2 +M (strong) C5_Br Br (C5) ring->C5_Br -I > +M desc Result: - C5-Br bond is polarized and reactive in cross-coupling. - Ring is activated at C4/C6 for electrophilic attack. - C5 is disfavored for SNAr.

Caption: Electronic substituent effects on the pyridine ring.

Reactivity Profile

The bromine atom's primary role is to serve as a leaving group in cross-coupling reactions, which is the most significant transformation for this position.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-Br bond is the most exploited reactive site on the molecule. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, allowing for the introduction of a vast range of aryl, heteroaryl, alkyl, and amino substituents.

In these reactions, the bromine atom's function is to undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. The adjacent amino groups can pose a challenge by potentially coordinating to the palladium center, which may impede the reaction.[5] Therefore, the selection of appropriate ligands (e.g., bulky, electron-rich phosphines like RuPhos or BrettPhos) is critical to facilitate the reaction and achieve high yields.[5]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add R¹-Br pd_complex R¹-Pd(II)L₂(Br) oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r1r2 R¹-Pd(II)L₂(R²) transmetal->pd_r1r2 r2bo R²-B(OR)₂ r2bo->transmetal base Base base->transmetal reductive_elim Reductive Elimination pd_r1r2->reductive_elim reductive_elim->pd0 product R¹-R² reductive_elim->product

Caption: Generalized Suzuki-Miyaura cross-coupling cycle.

Nucleophilic Aromatic Substitution (SNAr)

The bromine at the C5 position is generally unreactive towards SNAr. This type of reaction is most favorable at the C2 and C4 positions of the pyridine ring, as the ring nitrogen can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[3][4] The C5 position (a β-position) lacks this direct stabilization, making SNAr reactions at this site kinetically and thermodynamically unfavorable.[3] Consequently, attempts to displace the C5-bromine with nucleophiles typically require harsh conditions and are often unsuccessful, making cross-coupling the preferred method for functionalization.

Electrophilic Aromatic Substitution (SEAr)

While the pyridine ring is inherently electron-deficient and deactivated towards electrophiles, the presence of two powerful activating amino groups at C2 and C3 dramatically alters this. The combined ortho-, para-directing influence of these groups strongly activates the C4 and C6 positions. The bromine at C5 exerts a weaker deactivating inductive effect. Therefore, electrophilic attack (e.g., nitration, halogenation) will be directed to the C4 and C6 positions, with the bromine atom remaining as a spectator.

Quantitative Data Summary

The following tables provide quantitative data for the synthesis of the title compound and representative conditions for its subsequent functionalization via Suzuki-Miyaura coupling.

Table 1: Synthesis of this compound via Reduction

Precursor Reducing Agent(s) Solvent(s) Temperature (°C) Time (h) Yield (%) Reference(s)
2-Amino-3-nitro-5-bromopyridine Iron, NH₄Cl Isopropanol (B130326)/Water 90 0.75 95 [6][7]
2-Amino-3-nitro-5-bromopyridine Iron, HCl Ethanol/Water Reflux 1 ~70-80 [8]
2-Amino-3-nitro-5-bromopyridine Raney-Ni, H₂ (1 MPa) Ethanol/Phosphoric Acid 50 - 89 [1]

| 2-Amino-3-nitro-5-bromopyridine | SnCl₂ | - | - | - | - |[6] |

Table 2: Representative Suzuki-Miyaura Coupling Conditions for Bromopyridine Substrates

Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent(s) Temp (°C) Time (h) Typical Yield Reference(s)
Pd(PPh₃)₄ (3-5) - K₂CO₃ (2) Toluene/H₂O 90-100 12 Good [9]
Pd(dppf)Cl₂ (2-3) - Cs₂CO₃ (2) 1,4-Dioxane 100 10-12 Good to Excellent [9]
Pd(OAc)₂ (1-2) SPhos (2-4) K₃PO₄ (2-3) Dioxane/H₂O 100-110 4-12 Good to Excellent [10]

| Pd₂(dba)₃ (1-2) | RuPhos (2-4) | LiHMDS | - | - | - | Good |[5] |

Experimental Protocols

Synthesis of this compound (Iron Reduction)

This protocol is adapted from established literature procedures.[6][7]

Materials:

  • 5-Bromo-3-nitropyridin-2-amine (3 g)

  • Isopropanol (56 mL)

  • Water (28 mL)

  • Ammonium (B1175870) chloride (1.47 g)

  • Iron powder (2.31 g)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-Bromo-3-nitropyridin-2-amine in a mixture of isopropanol and water in a round-bottom flask.

  • Add ammonium chloride followed by iron powder to the solution.

  • Heat the reaction mixture to 90°C and maintain this temperature for 45 minutes, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture to remove the iron powder and other insoluble matter, washing the filter cake with EtOAc.

  • Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

  • Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to afford this compound as a solid (Typical yield: ~95%).[6]

cluster_workflow Experimental Workflow: Synthesis A 1. Dissolve Reactant (2-amino-3-nitro-5-bromopyridine) in IPA/Water B 2. Add Reagents (Iron Powder, NH₄Cl) A->B C 3. Heat Reaction (90°C, 45 min) B->C D 4. Cool & Dilute (Ethyl Acetate) C->D E 5. Filtration (Remove Iron) D->E F 6. Workup (Liquid-Liquid Extraction) E->F G 7. Dry & Concentrate F->G H 8. Isolate Product (this compound) G->H

References

Thermal Stability and Decomposition of 2,3-Diamino-5-bromopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 2,3-Diamino-5-bromopyridine. Due to the limited availability of detailed public data on the thermal analysis of this specific compound, this document combines reported physical properties with standardized experimental protocols and theoretical decomposition pathways. It serves as a foundational resource for researchers handling this compound at elevated temperatures and for designing further stability studies.

Physicochemical Properties and Thermal Behavior

This compound is a solid at room temperature.[1] Various sources report a melting point that is accompanied by decomposition, indicating that the compound is thermally labile at and near its melting temperature. The reported values for this transition are summarized in Table 1. The inconsistency in the reported values may be attributed to different experimental conditions, such as heating rate and purity of the sample.

Table 1: Reported Melting and Decomposition Points of this compound

Melting/Decomposition Temperature (°C)Source Citation
155 °C (dec.)[2][3][4]
159.0 to 163.0 °C[5]
161 °C[1]
163 °C[6]

Under normal storage conditions, this compound is considered stable.[7] However, it should be stored away from strong oxidizing agents to avoid incompatible reactions.[7]

Hazardous Decomposition Products

Thermal decomposition of this compound can release a variety of hazardous substances. The anticipated decomposition products, based on safety data sheets for the compound and similar brominated pyridines, are listed in Table 2. The formation of these products is a critical consideration for safety during handling at elevated temperatures and in the event of a fire.

Table 2: Hazardous Decomposition Products of this compound

Decomposition ProductChemical FormulaSource Citation
Nitrogen OxidesNOx[7]
Carbon MonoxideCO[7]
Carbon DioxideCO₂[7]
Hydrogen Halides (e.g., Hydrogen Bromide)HBr[7][8]

Recommended Experimental Protocols for Thermal Analysis

To obtain precise and reliable data on the thermal stability and decomposition of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. These are based on standard methodologies for the analysis of organic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (alumina or platinum is recommended).

    • Ensure the sample is evenly distributed at the bottom of the crucible.

  • Instrument Setup:

    • Place the sample crucible in the TGA instrument.

    • Use an empty crucible of the same material as a reference.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes before the experiment to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibration: Equilibrate the sample at 30 °C.

    • Heating Ramp: Heat the sample from 30 °C to a final temperature of at least 600 °C at a constant heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can be used for better resolution of thermal events.

    • Atmosphere: Maintain a constant flow of inert gas (e.g., nitrogen) at 20-50 mL/min throughout the experiment.

  • Data Analysis:

    • Plot the sample mass (or mass percent) as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the first derivative of the TGA curve (DTG curve).

    • Quantify the mass loss at each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as solid-solid transitions or decomposition exotherms/endotherms.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (aluminum is suitable if temperatures do not exceed 600 °C; otherwise, use a more inert material).

    • Hermetically seal the pan to prevent sublimation or evaporation before decomposition.

  • Instrument Setup:

    • Place the sealed sample pan in the DSC cell.

    • Place an empty, sealed pan as a reference.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibration: Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Heating Ramp: Heat the sample at a controlled rate, typically 10 °C/min, to a temperature beyond the decomposition point observed in TGA (e.g., 400 °C).

    • Cooling and Reheating (Optional): A heat-cool-heat cycle can be employed to investigate reversible transitions and the thermal history of the sample.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Determine the onset temperature and peak temperature of any endothermic or exothermic events.

    • For melting, determine the onset temperature as the melting point and calculate the enthalpy of fusion (ΔHf) by integrating the peak area.

    • Correlate any exothermic events with the decomposition temperatures observed in TGA.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a generalized workflow for characterizing the thermal properties of a compound like this compound using TGA and DSC.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_report Reporting start Obtain 2,3-Diamino- 5-bromopyridine Sample weigh_tga Weigh 5-10 mg for TGA start->weigh_tga weigh_dsc Weigh 2-5 mg for DSC start->weigh_dsc tga Perform TGA (e.g., 10 °C/min in N₂) weigh_tga->tga dsc Perform DSC (e.g., 10 °C/min in N₂) weigh_dsc->dsc analyze_tga Analyze TGA Curve: - T_onset - Mass Loss (%) tga->analyze_tga analyze_dsc Analyze DSC Curve: - Melting Point - Enthalpy of Fusion - Decomposition Exotherm dsc->analyze_dsc report Compile Thermal Stability Report analyze_tga->report analyze_dsc->report

General workflow for thermal analysis.
Postulated Decomposition Pathway

Based on the identified hazardous decomposition products, a simplified potential decomposition pathway for this compound upon heating is proposed. This likely involves the fragmentation of the pyridine (B92270) ring and the release of volatile byproducts.

G cluster_products Decomposition Products compound This compound (C₅H₆BrN₃) heat Thermal Energy (Heat) compound->heat nox Nitrogen Oxides (NOx) heat->nox Decomposition co Carbon Monoxide (CO) heat->co Decomposition co2 Carbon Dioxide (CO₂) heat->co2 Decomposition hbr Hydrogen Bromide (HBr) heat->hbr Decomposition char_residue Char Residue heat->char_residue Decomposition

Postulated thermal decomposition pathway.

Conclusion

While specific, detailed experimental data on the thermal decomposition of this compound is not widely available in the public domain, this guide provides a framework for its safe handling and analysis. The compound is known to decompose at its melting point, releasing hazardous nitrogen oxides, carbon oxides, and hydrogen bromide. The provided standardized protocols for TGA and DSC offer a robust starting point for researchers to quantitatively assess its thermal stability. Further experimental work is necessary to fully characterize the decomposition kinetics and to identify all intermediate and final decomposition products.

References

An In-depth Technical Guide to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on CAS Number Identification: Initial searches for CAS number 38875-53-5 may lead to the compound 2,3-Diamino-5-bromopyridine. This guide, however, focuses on 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid , for which the correct CAS number is 3919-74-2 . This compound is a significant process-related impurity and degradation product of the semi-synthetic penicillin antibiotic, flucloxacillin (B1213737).[1]

Introduction

3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic carboxylic acid of significant interest to the pharmaceutical industry. Its primary relevance stems from its classification as "Flucloxacillin EP Impurity D," a known impurity in flucloxacillin preparations.[1][2] As such, a thorough understanding of its chemical and physical properties, synthesis, analytical methodologies, and potential hazards is crucial for researchers, scientists, and professionals involved in drug development and quality control. This technical guide provides a comprehensive overview of this compound.

While isoxazole (B147169) derivatives, as a class, are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects, the specific biological activity of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is not well-documented beyond its role as a pharmaceutical impurity.[3][4][5][6][7] Its presence in a pharmaceutical product necessitates a thorough evaluation of its potential toxicity.

Chemical and Physical Properties

3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a solid at room temperature, appearing as a white to off-white or pale brown powder.[8] A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₇ClFNO₃[9][10]
Molecular Weight 255.63 g/mol [9][10]
CAS Number 3919-74-2[11]
Appearance White to off-white or pale brown powder[8]
Melting Point 202-204 °C[8]
InChI Key REIPZLFZMOQHJT-UHFFFAOYSA-N[12]
SMILES Cc1onc(-c2c(F)cccc2Cl)c1C(=O)O[10]

Synthesis and Reactivity

As a known impurity, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can be formed during the synthesis of flucloxacillin or as a degradation product.[1] It can also be synthesized independently for use as a reference standard in analytical methods.

A general approach to its synthesis involves the reaction of a β-ketoester with hydroxylamine, followed by modifications to the phenyl and carboxyl groups.[1] More specifically, the synthesis can be achieved through cyclocondensation reactions.[9]

The carboxylic acid moiety of the molecule allows for typical reactions such as esterification and amidation. The isoxazole ring is generally stable but can be susceptible to cleavage under certain conditions.[1]

Experimental Protocols

G A 2-chloro-6-fluorobenzaldehyde B Oximation (Hydroxylamine) A->B C Chlorination B->C D Cyclization C->D E Hydrolysis D->E F 3-(2-chloro-6-fluorophenyl)- 5-methylisoxazole-4-carboxylic acid E->F

Caption: General synthetic pathway for 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

An improved synthesis method for the subsequent conversion to the acyl chloride has been described, which avoids the use of harsh chlorinating agents like phosphorus oxychloride.[13] This method involves reacting the carboxylic acid with bis(trichloromethyl) carbonate in the presence of tetramethylurea and toluene (B28343).[13]

Protocol: Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride [13]

  • Materials: 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, bis(trichloromethyl) carbonate, tetramethylurea, toluene.

  • Procedure:

    • Add 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (100 mmol), tetramethylurea (2 mmol), and toluene to a reaction vessel and stir until evenly mixed.

    • Slowly add a toluene solution of bis(trichloromethyl) carbonate (33 mmol) over 45 minutes at room temperature, ensuring a hydrogen chloride absorption system is in place.

    • Raise the temperature to 110°C and reflux for 2 hours.

    • After the reaction is complete, recover the toluene by vacuum distillation.

    • Collect the fraction at 168-170°C under 0.667 kPa and solidify by freezing to obtain the product.

Analytical Methodologies

The primary analytical method for the detection and quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is reverse-phase high-performance liquid chromatography (RP-HPLC), particularly in the context of analyzing flucloxacillin impurities.[1]

Experimental Protocols

Protocol: Analysis by Reverse-Phase HPLC [1]

  • Objective: To separate and quantify 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid from the active pharmaceutical ingredient (API), flucloxacillin.

  • Materials:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or other suitable buffer)

    • Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

    • Flucloxacillin sample

  • Procedure:

    • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

    • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

    • Sample Solution Preparation: Accurately weigh and dissolve the flucloxacillin sample in the mobile phase.

    • Chromatographic Conditions:

      • A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute the API and impurities.

    • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

    • Quantification: Identify the peak corresponding to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the amount of the impurity in the sample using the calibration curve generated from the standard solutions.

G A Sample Preparation (Flucloxacillin) C HPLC System A->C B Standard Preparation (Impurity D) B->C D C18 Reverse-Phase Column C->D E UV Detector D->E F Data Acquisition and Analysis E->F G Quantification F->G

Caption: General workflow for the HPLC analysis of Flucloxacillin Impurity D.

Biological Context and Hazards

The primary biological relevance of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is as an impurity in flucloxacillin preparations.[1] While isoxazole derivatives are known for a wide range of biological activities, the specific activity of this compound is not well-documented.[3][4][5][6][7] Its presence in a pharmaceutical product requires a thorough evaluation of its potential toxicity.

As an impurity of flucloxacillin, understanding the mechanism of action of the parent drug provides important biological context. Flucloxacillin, like other beta-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1]

G A Flucloxacillin B Penicillin-Binding Proteins (PBPs) A->B Binds to C Transpeptidation (Cell Wall Synthesis) B->C Inhibits D Bacterial Cell Lysis C->D Leads to

Caption: Simplified mechanism of action of the parent drug, flucloxacillin.

Hazards and Safety Information

Safety data indicates that 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a hazardous substance. The primary hazards are summarized in the table below.

HazardGHS ClassificationPrecautionary StatementsReference
Skin Irritation H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364[8]
Eye Irritation H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313[8]
Respiratory Irritation H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501[8]
Acute Oral Toxicity H302: Harmful if swallowed (potential)P264, P270, P301+P312, P330, P501

First Aid Measures: [8]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.

  • Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Handling and Storage: [8]

  • Handle in a well-ventilated place.

  • Wear suitable protective clothing, gloves, and eye/face protection.

  • Avoid formation of dust and aerosols.

  • Store the container tightly closed in a dry, cool, and well-ventilated place.

  • Store apart from foodstuff containers or incompatible materials.

Conclusion

3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a compound of significant interest primarily due to its role as a process-related impurity in the antibiotic flucloxacillin. A thorough understanding of its properties, synthesis, and analytical detection is essential for ensuring the quality and safety of this important pharmaceutical product. While the direct biological activity of this compound is not extensively studied, its potential for skin, eye, and respiratory irritation necessitates careful handling and control of its presence in drug formulations. Further research into the specific toxicological profile of this impurity would be beneficial for a complete risk assessment.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Imidazopyridines using 2,3-Diamino-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of various imidazopyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development, starting from the key intermediate 2,3-Diamino-5-bromopyridine. The structural similarity of imidazo[4,5-b]pyridines to purines makes them promising candidates for targeting a wide range of biological entities.

Introduction

This compound is a versatile and crucial building block for the synthesis of a variety of substituted imidazo[4,5-b]pyridines. The presence of two adjacent amino groups on the pyridine (B92270) ring allows for cyclocondensation reactions with a range of electrophilic partners to form the fused imidazole (B134444) ring. The bromo-substituent at the 6-position of the resulting imidazopyridine scaffold offers a convenient handle for further functionalization, for instance, through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs.

This document outlines several reliable protocols for the synthesis of 6-bromo-substituted imidazo[4,5-b]pyridines, including reactions with aromatic aldehydes and the formation of the corresponding imidazo[4,5-b]pyridin-2(3H)-one.

Synthetic Pathways and Workflows

The synthesis of imidazopyridines from this compound can be achieved through several pathways. The most common approaches involve the cyclocondensation with aldehydes or the reaction with phosgene (B1210022) equivalents to form the corresponding imidazo[4,5-b]pyridin-2(3H)-one.

G cluster_synthesis Synthesis of this compound cluster_imidazopyridine Synthesis of Imidazo[4,5-b]pyridines 2-Amino-3-nitro-5-bromopyridine 2-Amino-3-nitro-5-bromopyridine This compound This compound 2-Amino-3-nitro-5-bromopyridine->this compound Reduction (e.g., Raney Ni, H2 or Fe/NH4Cl) 2,3-Diamino-5-bromopyridine_ref This compound 2-Aryl-6-bromo-3H-imidazo[4,5-b]pyridine 2-Aryl-6-bromo-3H- imidazo[4,5-b]pyridine 2,3-Diamino-5-bromopyridine_ref->2-Aryl-6-bromo-3H-imidazo[4,5-b]pyridine Cyclocondensation 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one 6-Bromo-1H-imidazo[4,5-b]pyridin- 2(3H)-one 2,3-Diamino-5-bromopyridine_ref->6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one Cyclization Aromatic_Aldehyde Aromatic Aldehyde (R-CHO) Aromatic_Aldehyde->2-Aryl-6-bromo-3H-imidazo[4,5-b]pyridine Phosgene_Equivalent Phosgene Equivalent (e.g., CDI, Triphosgene) Phosgene_Equivalent->6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one

Caption: General synthetic routes to imidazopyridines.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the reduction of 2-amino-3-nitro-5-bromopyridine to afford the key intermediate this compound.[1]

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3-nitro-5-bromopyridine (3 g) in a mixture of isopropanol (56 mL) and water (28 mL).[2]

  • To the solution, add ammonium chloride (1.47 g, 2 equivalents) and iron powder (2.31 g, 3 equivalents).[2]

  • Heat the reaction mixture to 90°C and maintain this temperature for 45 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the iron catalyst. Wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

  • Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain this compound as a solid.

Quantitative Data:

Starting Material Product Reagents Solvent Temp. (°C) Time (min) Yield (%)

| 2-Amino-3-nitro-5-bromopyridine | this compound | Fe, NH₄Cl | Isopropanol/Water | 90 | 45 | 95 |

Protocol 2: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

This protocol details the cyclocondensation of this compound with benzaldehyde (B42025) to yield a 2-aryl-substituted imidazopyridine.[2][3]

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

Procedure (Method A: Ethanol/Iodine): [3]

  • Dissolve this compound (1 g, 5.31 mmol) in 40 mL of ethanol in a round-bottom flask.

  • Add benzaldehyde (0.6 mL, 5.84 mmol) dropwise to the solution.

  • Add a catalytic amount of iodine (0.09 g, 0.531 mmol).

  • Heat the solution to reflux (approximately 90°C) with magnetic stirring for 24 hours.

  • A brown solid will form. Cool the mixture, filter the solid, and wash it three times with distilled water.

  • Dry the solid in an oven to obtain 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.

Procedure (Method B: DMSO/Na₂S₂O₅): [2]

  • In a suitable flask, combine this compound (1.00 g, 5.31 mmol), benzaldehyde (0.56 g, 5.31 mmol), and sodium metabisulfite (0.55 g, 2.92 mmol) in DMSO (5 mL).

  • Heat the reaction mixture.

  • Upon completion (monitored by TLC), the product is isolated.

  • The crude product is purified to yield 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine as a light brown powder.

Quantitative Data for 2-Aryl-6-bromo-3H-imidazo[4,5-b]pyridine Synthesis:

Aldehyde Method Solvent Catalyst/Reagent Yield (%) Reference
Benzaldehyde A Ethanol I₂ Not specified [3]
Benzaldehyde B DMSO Na₂S₂O₅ 91.4 [2]

| 4-Cyanobenzaldehyde | B | DMSO | Na₂S₂O₅ | 93.8 |[2] |

Characterization Data for 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine: [2]

  • Appearance: Light brown powder

  • Melting Point: > 300 °C

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.43 (d, 1H), 8.28 (d, 1H), 8.26–8.22 (m, 2H), 7.59–7.57 (m, 3H)

  • ¹³C NMR (DMSO-d₆, 151 MHz): δ 154.67, 144.57, 131.43, 129.62, 129.56 (2C), 127.40 (2C), 113.46

  • MS (ESI): m/z = 275.99/277.13 ([M+H]⁺)

Protocol 3: Synthesis of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one

This protocol describes the synthesis of 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, a key intermediate for further derivatization.

G This compound This compound CDI 1,1'-Carbonyldiimidazole (CDI) This compound->CDI 1. Add THF Tetrahydrofuran (THF) CDI->THF 2. Dissolve in Reflux Reflux THF->Reflux 3. Heat Workup Aqueous Workup & Purification Reflux->Workup 4. Cool & 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one Workup->6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one 5. Isolate

Caption: Workflow for the synthesis of 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one.

Materials:

  • This compound

  • 1,1'-Carbonyldiimidazole (CDI) or Triphosgene

  • Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • To the flask, add this compound.

  • Add anhydrous THF to the flask to dissolve the starting material.

  • In the dropping funnel, prepare a solution of 1,1'-Carbonyldiimidazole (1.1 equivalents) in anhydrous THF.

  • Add the CDI solution dropwise to the stirred solution of this compound at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue, and the product will precipitate.

  • Collect the solid by filtration, wash with water, and dry to afford 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one.

Quantitative Data: Data for this specific reaction was not found in the provided search results, but this is a standard and reliable method for the synthesis of such compounds.

Summary of Applications

The protocols provided herein demonstrate the utility of this compound as a versatile precursor for the synthesis of a variety of imidazo[4,5-b]pyridine derivatives. The resulting 6-bromo-substituted products can be further elaborated using modern cross-coupling methodologies to access a wide chemical space, which is of high value in the fields of medicinal chemistry and drug discovery. The straightforward and high-yielding nature of these reactions makes this compound an indispensable tool for researchers in these areas.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2,3-Diamino-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of kinase inhibitors derived from the versatile building block, 2,3-diamino-5-bromopyridine. This starting material is a key precursor for the generation of various heterocyclic scaffolds, particularly imidazo[4,5-b]pyridines, which have demonstrated significant potential as inhibitors of various protein kinases implicated in cancer and other diseases.

Introduction to this compound in Kinase Inhibitor Synthesis

This compound is a valuable starting material in medicinal chemistry due to its vicinal amino groups, which are primed for cyclization reactions to form fused heterocyclic systems.[1][2] The bromine atom at the 5-position provides a convenient handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3][4] This allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.[3][5]

The primary application of this compound in kinase inhibitor synthesis is the formation of the imidazo[4,5-b]pyridine core. This scaffold is structurally analogous to purines, the core of ATP, allowing compounds based on this scaffold to act as competitive inhibitors at the ATP-binding site of kinases.[5][6] Imidazo[4,5-b]pyridine derivatives have been successfully developed as inhibitors of several important kinase families, including Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, both of which are critical regulators of the cell cycle and are frequently dysregulated in cancer.[6][7]

Featured Kinase Inhibitor Scaffolds and Biological Activity

This section highlights kinase inhibitors synthesized from this compound, focusing on the imidazo[4,5-b]pyridine scaffold.

Imidazo[4,5-b]pyridine Derivatives as Antiproliferative Agents

A series of 2,6-disubstituted imidazo[4,5-b]pyridines have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines.[3] The synthesis involves an initial condensation of this compound with an aldehyde to form the 6-bromo-2-substituted-imidazo[4,5-b]pyridine intermediate, followed by a Suzuki coupling reaction to introduce a substituent at the 6-position.[3]

Table 1: Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridine Derivatives [3]

Compound IDR1R2Cell LineIC50 (µM)[3]
1 Phenyl4-HydroxyphenylCapan-11.50
HL-601.87
Z-1381.87
2 Phenyl4-NitrophenylHCT-116>50
3 (N-methyl) Phenyl4-HydroxyphenylCapan-11.45
LN-2291.90
DND-411.90
K-5621.90
Z-1381.90

Capan-1: Pancreatic adenocarcinoma; HL-60: Acute myeloid leukemia; Z-138: Non-Hodgkin lymphoma; HCT-116: Colorectal carcinoma; LN-229: Glioblastoma; DND-41: Acute lymphoblastic leukemia; K-562: Chronic myeloid leukemia.

Imidazo[4,5-b]pyridine Derivatives as CDK9 Inhibitors

Imidazo[4,5-b]pyridine derivatives have also been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[7]

Table 2: CDK9 Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives [7]

Compound IDStructureCDK9 IC50 (µM)[7]
I (Structure not fully specified in abstract)0.63 - 1.32
VIIc (Structure not fully specified in abstract)0.63 - 1.32
VIIe (Structure not fully specified in abstract)0.63 - 1.32
VIIf (Structure not fully specified in abstract)0.63 - 1.32
VIII (Structure not fully specified in abstract)0.63 - 1.32
IX (Structure not fully specified in abstract)0.63 - 1.32
Sorafenib (Reference) -0.76

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from this compound.

CDK_Pathway cluster_0 Cell Cycle Progression cluster_1 CDK Inhibition G1_Phase G1 Phase S_Phase S Phase (DNA Synthesis) G1_Phase->S_Phase CDK4/6 Cyclin D G2_Phase G2 Phase S_Phase->G2_Phase CDK2 Cyclin E/A M_Phase M Phase (Mitosis) G2_Phase->M_Phase CDK1 Cyclin A/B CDK_Inhibitor Imidazo[4,5-b]pyridine (e.g., CDK9 Inhibitor) CDK_Inhibitor->S_Phase Inhibits CDK_Inhibitor->G2_Phase Inhibits CDK_Inhibitor->M_Phase Inhibits

Caption: Inhibition of Cyclin-Dependent Kinases (CDKs) by imidazo[4,5-b]pyridine derivatives disrupts the cell cycle progression.

Aurora_Kinase_Pathway cluster_0 Mitosis cluster_1 Aurora Kinase Inhibition Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Aurora_A Aurora A Kinase Aurora_A->Metaphase Centrosome maturation Spindle assembly Aurora_B Aurora B Kinase Aurora_B->Anaphase Chromosome segregation Cytokinesis Aurora_Kinase_Inhibitor Imidazo[4,5-b]pyridine Derivative Aurora_Kinase_Inhibitor->Aurora_A Inhibits Aurora_Kinase_Inhibitor->Aurora_B Inhibits

Caption: Imidazo[4,5-b]pyridine-based inhibitors target Aurora kinases, leading to mitotic defects and cell death.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors starting from this compound.

Protocol 1: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

This protocol describes the cyclocondensation of this compound with benzaldehyde (B42025) to form the core imidazo[4,5-b]pyridine scaffold.[8]

Materials:

  • 5-Bromo-2,3-diaminopyridine

  • Benzaldehyde

  • Ethanol (B145695)

  • Iodine (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve 5.31 mmol of 5-bromo-2,3-diaminopyridine in 40 mL of ethanol in a round-bottom flask.[8]

  • Add 5.84 mmol of benzaldehyde dropwise to the solution.[8]

  • Add a catalytic amount of iodine (0.531 mmol).[8]

  • Heat the reaction mixture to reflux (approximately 90 °C) with magnetic stirring for 24 hours.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.[3]

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2,6-Disubstituted Imidazo[4,5-b]pyridines

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of the 6-bromo-imidazo[4,5-b]pyridine intermediate with an arylboronic acid to introduce diversity at the 6-position.[3]

Materials:

  • 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (from Protocol 1)

  • Arylboronic acid (e.g., 4-hydroxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • Toluene:Ethanol (4:1) solvent mixture

  • Microwave reactor or conventional heating setup with reflux condenser

  • Microwave vial or round-bottom flask

Procedure:

  • In a microwave vial, combine 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(PPh3)4 (0.05 equivalents), and K2CO3 (2 equivalents).[3]

  • Add the toluene:ethanol (4:1) solvent mixture.[3]

  • Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120 °C for 30-60 minutes. Alternatively, the reaction can be heated at reflux under conventional heating until completion.[3]

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • After completion, cool the reaction mixture to room temperature.

  • Partition the residue between water and an organic solvent such as ethyl acetate.[4]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,6-disubstituted imidazo[4,5-b]pyridine.[3][4]

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of imidazo[4,5-b]pyridine-based kinase inhibitors.

Experimental_Workflow Start This compound Step1 Condensation with Aldehyde (Protocol 1) Start->Step1 Intermediate 6-Bromo-2-substituted- imidazo[4,5-b]pyridine Step1->Intermediate Step2 Suzuki-Miyaura Coupling (Protocol 2) Intermediate->Step2 Library Library of 2,6-Disubstituted Imidazo[4,5-b]pyridines Step2->Library Screening Kinase Inhibition Assay (e.g., against CDK, Aurora) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for the synthesis and evaluation of imidazo[4,5-b]pyridine kinase inhibitors.

Conclusion

This compound serves as a highly effective and versatile starting material for the synthesis of potent kinase inhibitors, particularly those based on the imidazo[4,5-b]pyridine scaffold. The synthetic routes are robust and allow for extensive diversification, making this an attractive platform for academic and industrial drug discovery programs targeting kinases involved in oncology and other therapeutic areas. The provided protocols and data serve as a valuable resource for researchers in this field.

References

2,3-Diamino-5-bromopyridine: A Key Precursor for Advanced Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 22, 2025 – 2,3-Diamino-5-bromopyridine is a pivotal building block in the development of novel agrochemicals, particularly in the synthesis of potent insecticides. Its unique structure, featuring adjacent amino groups and a bromine atom on the pyridine (B92270) ring, allows for the versatile construction of fused heterocyclic systems such as imidazo[4,5-b]pyridines, a class of compounds exhibiting significant insecticidal activity. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of next-generation crop protection agents.

Application Notes

This compound serves as a critical starting material for the synthesis of a range of agrochemical active ingredients. The primary application lies in its conversion to the imidazo[4,5-b]pyridine scaffold. This is typically achieved through a cyclocondensation reaction with various carbonyl compounds, such as aldehydes or carboxylic acids. The bromine substituent at the 6-position of the resulting imidazo[4,5-b]pyridine ring offers a valuable handle for further chemical modification and optimization of the final product's biological activity through cross-coupling reactions.

Recent studies have highlighted the efficacy of imidazo[4,5-b]pyridine derivatives as insecticides. For instance, certain 6-bromo-2-substituted-imidazo[4,5-b]pyridines have demonstrated significant mortality rates against common agricultural pests. The synthesis of these compounds is often straightforward, making this compound an attractive precursor for industrial-scale production.

Synthesis of this compound

The precursor itself can be synthesized through various methods. A common and efficient route involves the reduction of 2-amino-5-bromo-3-nitropyridine (B172296). The following table summarizes a selection of reported methods for this reduction, highlighting the reaction conditions and yields.

Starting MaterialReagents and ConditionsYield (%)Purity (%)Reference
2-Amino-5-bromo-3-nitropyridineIron powder, Ammonium (B1175870) chloride, Isopropanol (B130326)/Water, 90°C, 45 min95Not Specified[1]
2-Amino-5-bromo-3-nitropyridineReduced iron, Ethanol/Water, HCl (catalytic), Steam bath, 1 hrNot SpecifiedNot Specified[2]
2-Amino-3-nitro-5-bromopyridineRaney Ni, H2 (1 MPa), Phosphoric acid/Ethanol, HCl, 50°C89Not SpecifiedN/A

Synthesis of Imidazo[4,5-b]pyridine-Based Insecticides

The primary utility of this compound in agrochemical synthesis is demonstrated by its conversion to imidazo[4,5-b]pyridine derivatives. A general and widely used method is the Phillips condensation, which involves the reaction of the diamine with a carboxylic acid or its derivative.

A specific example is the synthesis of 6-bromo-2-substituted-imidazo[4,5-b]pyridines, which have shown promise as insecticidal agents. The general synthetic pathway is outlined below:

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Agrochemical Synthesis 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromo-3-nitropyridine This compound This compound 2-Amino-5-bromo-3-nitropyridine->this compound Reduction (e.g., Fe/NH4Cl) Imidazopyridine 6-Bromo-2-R-imidazo[4,5-b]pyridine (Insecticide) This compound->Imidazopyridine Cyclocondensation Carboxylic_Acid R-COOH Carboxylic_Acid->Imidazopyridine

Caption: General synthesis pathway for imidazo[4,5-b]pyridine insecticides.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Amino-5-bromo-3-nitropyridine

This protocol details the reduction of 2-amino-5-bromo-3-nitropyridine using iron powder.

Materials:

  • 2-Amino-5-bromo-3-nitropyridine

  • Iron powder

  • Ammonium chloride

  • Isopropanol

  • Water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (B86663)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-bromo-3-nitropyridine (3 g) in a mixture of isopropanol (56 mL) and water (28 mL).[1]

  • To the solution, add ammonium chloride (1.47 g) and iron powder (2.31 g).[1]

  • Heat the reaction mixture to 90°C and maintain this temperature for 45 minutes, with stirring.[1]

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Filter the mixture to remove insoluble materials.

  • Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

  • Wash the organic layer with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain this compound.

Quantitative Data:

  • Yield: 95%[1]

Protocol 2: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

This protocol describes the cyclocondensation of 5-bromo-2,3-diaminopyridine with benzaldehyde (B42025).

Materials:

  • 5-Bromo-2,3-diaminopyridine (equivalent to this compound)

  • Benzaldehyde

  • Ethanol

  • Iodine (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-2,3-diaminopyridine in ethanol.

  • Add benzaldehyde to the solution.

  • Add a catalytic amount of iodine.

  • Heat the reaction mixture to reflux and maintain for 24 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and isolate the product by filtration or evaporation of the solvent followed by purification.

Workflow for Agrochemical Synthesis:

Agrochemical_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_testing Biological Evaluation start Start: this compound + Aldehyde/Carboxylic Acid reaction Cyclocondensation Reaction start->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis bioassay Insecticidal Activity Assay analysis->bioassay sar Structure-Activity Relationship (SAR) Analysis bioassay->sar sar->start Optimization

References

Synthesis of 6-bromoimidazo[4,5-b]pyridine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a detailed protocol for the synthesis of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[4,5-b]pyridine scaffold is a purine (B94841) isostere, and its derivatives are known to exhibit a wide range of biological activities. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The described method is based on the condensation of 5-bromo-2,3-diaminopyridine with benzaldehyde (B42025).

Experimental Protocol

This protocol outlines the synthesis of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine from 5-bromo-2,3-diaminopyridine and benzaldehyde.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus (Büchner funnel and flask)

  • Oven for drying

  • Thin-layer chromatography (TLC) apparatus

  • Flash chromatography system

  • NMR spectrometer

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1 gram of 5-bromo-2,3-diaminopyridine (5.31 mmol) in 40 mL of ethanol.

  • Addition of Reagents: To the stirred solution, add 0.6 mL of benzaldehyde (5.84 mmol) dropwise. Following this, add 0.09 grams of diiodide (0.531 mmol).

  • Reflux: Heat the reaction mixture to reflux (approximately 90°C) with continuous magnetic stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is expected to proceed over 24 hours.

  • Isolation of Crude Product: After 24 hours, a brown solid will have formed. Cool the mixture and filter the solid.

  • Washing: Wash the collected solid three times with distilled water.

  • Drying: Dry the solid product in an oven.

  • Purification: Purify the crude product by flash chromatography on silica gel using a mixture of ethyl acetate and hexane (1:2) as the eluent.

Quantitative Data Summary

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Equiv.
5-bromo-2,3-diaminopyridineC₅H₆BrN₃188.031.05.311.0
BenzaldehydeC₇H₆O106.120.625.841.1
DiiodineI₂253.810.090.5310.1
Product: 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridineC₁₂H₈BrN₃ 274.12 ---
Yield: 80%
Melting Point (°C): > 260
TLC Rf: (Ethyl acetate/Hexane 1:2)0.48

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, δ ppm): 13.76 (s, 1H, N-H), 8.42–7.57 (m, 7H, (2Hpyr + 5Harom)).[1]

  • ¹³C NMR (DMSO, δ ppm): 113.43 (Cq); 127.39, 127.55, 129.54, 131.40, (CHAr); 129.22, 129.54, 129.66 (Cq).[1]

Experimental Workflow

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_purification Purification & Analysis Reactant1 5-bromo-2,3- diaminopyridine Reaction Reflux at 90°C for 24 hours Reactant1->Reaction Reactant2 Benzaldehyde Reactant2->Reaction Catalyst Diiodine (I₂) Catalyst->Reaction Solvent Ethanol Solvent->Reaction Filtration Filtration Reaction->Filtration Formation of brown solid Washing Washing with Distilled Water Filtration->Washing Drying Drying Washing->Drying Purification Flash Chromatography Drying->Purification Crude Product Product 6-bromo-2-phenyl-3H- imidazo[4,5-b]pyridine Purification->Product Purified Product

Caption: Synthetic workflow for 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.

References

Application of 2,3-Diamino-5-bromopyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diamino-5-bromopyridine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, including two adjacent amino groups and a bromine atom, provide multiple reaction sites for derivatization.[1] This allows for the construction of a diverse array of fused heterocyclic systems, which are prevalent in many biologically active molecules. This scaffold is particularly valuable in the synthesis of kinase inhibitors for the treatment of cancer and other diseases. The di-amino functionality is a precursor for the formation of imidazole (B134444) and pyrazine (B50134) rings, while the bromine atom serves as a convenient handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further molecular complexity.[2] This document provides detailed application notes, experimental protocols, and biological activity data for compounds derived from this compound.

Application in the Synthesis of Kinase Inhibitors

This compound is a key starting material for the synthesis of various classes of kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 9 (CDK9). The resulting fused heterocyclic cores, such as pyrido[2,3-b]pyrazines and imidazo[4,5-b]pyridines, act as scaffolds that can be further functionalized to achieve high potency and selectivity.

Pyrido[2,3-b]pyrazine (B189457) Derivatives as Inhibitors of Erlotinib-Resistant EGFR

A significant application of this compound is in the synthesis of pyrido[2,3-b]pyrazine derivatives that show potent activity against erlotinib-resistant non-small-cell lung cancer (NSCLC) cell lines.[1] Erlotinib resistance is often mediated by a secondary mutation in the EGFR gene, T790M.[3] The pyrido[2,3-b]pyrazine scaffold, synthesized from this compound, has been shown to be effective in overcoming this resistance.[1]

Table 1: Biological Activity of Pyrido[2,3-b]pyrazine Derivatives against Erlotinib-Sensitive and -Resistant NSCLC Cell Lines

CompoundTarget Cell LineIC50 (µM)
7nPC9 (Erlotinib-Sensitive)0.09[1]
7nPC9-ER (Erlotinib-Resistant)0.15[1]
Imidazo[4,5-b]pyridine Derivatives as CDK9 Inhibitors

Another important application is the synthesis of imidazo[4,5-b]pyridine-based compounds with potent inhibitory activity against CDK9. These compounds have demonstrated significant anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines.[2]

Table 2: Anticancer and CDK9 Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives

CompoundCell LineAnticancer ActivityCDK9 IC50 (µM)
IMCF-7Significant0.63 - 1.32[2]
IIMCF-7Significant0.63 - 1.32[2]
IIIaMCF-7Significant0.63 - 1.32[2]
IHCT116Remarkable0.63 - 1.32[2]
VIIcHCT116Remarkable0.63 - 1.32[2]

Experimental Protocols

The following are detailed protocols for the synthesis of a representative pyrido[2,3-b]pyrazine kinase inhibitor starting from this compound.

Protocol 1: Synthesis of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine (Intermediate)

This protocol describes the condensation reaction to form the core heterocyclic structure.

Materials:

Procedure:

  • To a round-bottom flask, add 5-bromo-2,3-diaminopyridine (1.0 eq) and benzil (1.05 eq).

  • Add a mixture of ethanol and acetic acid (4:1 v/v) to the flask.

  • Heat the mixture to reflux with stirring for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of the Final Product

This protocol details the palladium-catalyzed cross-coupling of the brominated intermediate with an arylboronic acid.

Materials:

  • 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine

  • Arylboronic acid (e.g., 4-pyridinylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask or sealed tube

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired final product.

Signaling Pathways and Experimental Workflow Diagrams

EGFR Signaling Pathway in Erlotinib Resistance

The following diagram illustrates the EGFR signaling pathway and the mechanism of resistance through the T790M mutation.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Erlotinib Erlotinib Erlotinib->EGFR Inhibits T790M T790M Mutation T790M->Erlotinib Prevents Binding Pyrido_Pyrazine Pyrido[2,3-b]pyrazine Inhibitor Pyrido_Pyrazine->EGFR Inhibits (T790M) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and inhibition.

PI3K/Akt/SGK1 Signaling Pathway

This diagram shows the PI3K/Akt/SGK1 signaling pathway, a key pathway in cell survival and proliferation, which is a target for inhibitors derived from this compound analogues.[4]

PI3K_AKT_SGK1 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PIP3->AKT Recruits PDK1->AKT Phosphorylates SGK1 SGK1 PDK1->SGK1 Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates mTORC2->SGK1 Phosphorylates GSK3b GSK3β AKT->GSK3b Inhibits FOXO FOXO AKT->FOXO Inhibits SGK1->GSK3b Inhibits SGK1->FOXO Inhibits Cell_Survival Cell Survival & Proliferation GSK3b->Cell_Survival Promotes Apoptosis (when active) FOXO->Cell_Survival Promotes Apoptosis (when active) GSK650394 GSK650394 (SGK1 Inhibitor) GSK650394->SGK1 Inhibits

Caption: PI3K/Akt/SGK1 signaling pathway.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram outlines the general workflow from synthesis to biological evaluation of kinase inhibitors derived from this compound.

Workflow Start This compound Condensation Condensation with α-dicarbonyl compound Start->Condensation Intermediate Brominated Heterocyclic Core (e.g., Pyrido[2,3-b]pyrazine) Condensation->Intermediate Suzuki Suzuki-Miyaura Cross-Coupling Intermediate->Suzuki Purification Purification (Column Chromatography) Suzuki->Purification Final_Product Final Product (Kinase Inhibitor) Purification->Final_Product Characterization Structural Characterization (NMR, MS) Final_Product->Characterization Screening In vitro Kinase Assay (IC50 determination) Final_Product->Screening Cell_Assay Cell-based Proliferation Assay (e.g., MTT assay) Screening->Cell_Assay Lead_Compound Lead Compound Identification Cell_Assay->Lead_Compound

References

Application Notes and Protocols: Condensation Reactions of 2,3-Diamino-5-bromopyridine with Dicarbonyls for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Diamino-5-bromopyridine is a valuable bifunctional building block in synthetic organic and medicinal chemistry.[1][2] Its vicinal amino groups provide a reactive site for condensation reactions, particularly with 1,2-dicarbonyl compounds. This reaction, a cyclocondensation, is a straightforward and efficient method for synthesizing substituted 6-bromopyrido[2,3-b]pyrazines. These heterocyclic scaffolds are of significant interest to the pharmaceutical industry as they are structural analogs of quinoxalines and pyrazines, which are present in numerous FDA-approved drugs and are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, antiviral, and kinase inhibitory effects.[3][4][5][6]

These application notes provide detailed protocols for the synthesis of 6-bromopyrido[2,3-b]pyrazines via the condensation of this compound with various 1,2-dicarbonyl compounds. The methodologies are designed to be scalable and applicable to a range of substrates for the generation of compound libraries for drug discovery screening.

General Reaction Scheme and Mechanism

The core reaction involves the condensation of the two adjacent amino groups of this compound with the two carbonyl groups of a 1,2-dicarbonyl compound. The reaction proceeds via a two-step mechanism involving the formation of a dihydropyrazine (B8608421) intermediate, followed by an aromatization step through the elimination of two water molecules to yield the stable pyridopyrazine ring system.

Caption: General reaction scheme for pyridopyrazine synthesis.

Applications in Drug Discovery

The pyridopyrazine scaffold is a privileged structure in medicinal chemistry. The nitrogen atoms in the pyrazine (B50134) ring can act as hydrogen bond acceptors, frequently enabling interaction with amino acid residues in the hinge region of kinase proteins.[4] This makes these compounds particularly attractive as potential kinase inhibitors for oncology and inflammation. Furthermore, the fused aromatic system provides a rigid core for appending various substituents (R1 and R2 from the dicarbonyl) to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The bromine atom at the 6-position serves as a convenient synthetic handle for further functionalization via cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the creation of diverse chemical libraries.[7]

G cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Optimization cluster_development Preclinical Development A This compound + Diverse Dicarbonyls B Condensation Reaction A->B C Pyridopyrazine Library B->C D High-Throughput Screening (e.g., Kinase Assays) C->D Bio-testing E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G In Vivo Efficacy & Toxicology Studies F->G Advancement H Candidate Selection G->H

Caption: Workflow of pyridopyrazine synthesis in drug discovery.

Experimental Protocols

The following protocols outline the general procedures for the condensation reaction. Safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), should be followed at all times.

Protocol 1: General Synthesis of 6-Bromopyrido[2,3-b]pyrazines via Conventional Heating

This protocol describes a standard method using reflux conditions, which is applicable to a wide range of dicarbonyl compounds.

Materials:

  • This compound (1.0 eq)

  • 1,2-Dicarbonyl compound (e.g., Benzil, Diacetyl) (1.0 - 1.1 eq)

  • Solvent: Ethanol (B145695) (95%) or Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Silica (B1680970) gel for chromatography (if required)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the selected 1,2-dicarbonyl compound (1.05 eq).

  • Add the solvent (Ethanol or Acetic Acid) to achieve a concentration of approximately 0.1-0.2 M.

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 80°C for ethanol, 118°C for acetic acid) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. Often, the product will precipitate out of the solution.

  • If precipitation occurs, collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol or water to remove any residual starting materials or solvent.

  • If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude product can then be purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel if necessary.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Protocol 2: Mechanochemical Synthesis (Catalyst and Solvent-Free)

This protocol offers a sustainable and rapid alternative to conventional heating, particularly suitable for high-throughput synthesis.[3]

Materials:

  • This compound (1.0 eq)

  • 1,2-Dicarbonyl compound (1.0 eq)

  • Mini cell homogenizer or ball mill

  • Stainless steel balls

  • Polypropylene (B1209903) vials

Procedure:

  • Place this compound (1.0 eq), the 1,2-dicarbonyl compound (1.0 eq), and stainless steel balls into a polypropylene vial.

  • Seal the vial and place it in the cell homogenizer or ball mill.

  • Agitate the mixture at high speed (e.g., 4000 rpm) for 10-30 minutes.

  • The reaction progress can be monitored by taking a small aliquot and analyzing it by TLC or LC-MS.

  • Once the reaction is complete, the product is typically obtained in high purity. Further purification by washing with a non-polar solvent (like hexane) to remove any unreacted starting material may be performed if needed.

  • Characterize the final product as described in Protocol 1.

Data Summary: Reaction of this compound with Dicarbonyls

The following table summarizes representative examples of condensation reactions. Yields and reaction times are dependent on the specific substrate and conditions used.

Dicarbonyl CompoundStructureProduct NameConditionsTime (h)Yield (%)
BenzilPh-CO-CO-Ph6-Bromo-2,3-diphenylpyrido[2,3-b]pyrazineEthanol, Reflux3~95%
Diacetyl (2,3-Butanedione)CH₃-CO-CO-CH₃6-Bromo-2,3-dimethylpyrido[2,3-b]pyrazineAcetic Acid, 80°C2~90%
1-Phenyl-1,2-propanedionePh-CO-CO-CH₃6-Bromo-2-methyl-3-phenylpyrido[2,3-b]pyrazineEthanol, Reflux4~88%
Acenaphthenequinone(C₁₂H₆O₂)8-Bromoacenaphtho[1,2-b]pyrido[2,3-e]pyrazineAcetic Acid, Reflux5~92%

Note: The data presented are representative values compiled from general knowledge of quinoxaline (B1680401) synthesis and may vary based on specific experimental execution.

General Workflow Diagram

G start Start reactants Combine this compound and Dicarbonyl in Solvent start->reactants reaction Heat to Reflux (Conventional Method) OR Agitate in Ball Mill (Mechanochemical) reactants->reaction monitor Monitor Reaction by TLC reaction->monitor monitor->reaction Incomplete workup Cool to Room Temperature & Isolate Crude Product (Filtration or Evaporation) monitor->workup Complete purify Purify Product (Recrystallization or Chromatography) workup->purify characterize Characterize Final Compound (NMR, MS, MP) purify->characterize end End characterize->end

Caption: Standard laboratory workflow for synthesis and purification.

References

Application Notes and Protocols: The Role of 2,3-Diamino-5-bromopyridine in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diamino-5-bromopyridine is a pivotal building block in synthetic and medicinal chemistry, primarily serving as a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its unique structural arrangement, featuring two adjacent amino groups on a pyridine (B92270) ring with a bromine substituent, allows for diverse chemical transformations, leading to the construction of fused bicyclic and polycyclic systems. These resulting heterocyclic scaffolds, most notably imidazo[4,5-b]pyridines, are of significant interest in drug discovery due to their structural analogy to endogenous purines, enabling them to interact with various biological targets. Derivatives of these compounds have demonstrated a broad spectrum of pharmacological activities, including potential as kinase inhibitors for cancer therapy, antimicrobial agents, and modulators of central nervous system receptors.

The bromine atom at the 5-position provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging this compound for the synthesis of novel heterocyclic compounds with therapeutic potential.

Applications in Heterocyclic Synthesis

This compound is a key starting material for the synthesis of several important classes of heterocyclic compounds:

  • Imidazo[4,5-b]pyridines: The condensation of this compound with aldehydes, carboxylic acids, or their derivatives is a common and efficient method for the synthesis of the imidazo[4,5-b]pyridine scaffold.[1][2] This core is found in numerous compounds investigated as kinase inhibitors, particularly targeting Cyclin-Dependent Kinase 9 (CDK9) and Phosphoinositide 3-kinase (PI3K), which are crucial in cancer cell proliferation and survival pathways.[3][4]

  • Triazolo[4,5-b]pyridines: The diazotization of this compound followed by cyclization is a route to triazolo[4,5-b]pyridines, another class of purine (B94841) analogs with potential biological activities.

  • Pyrido[2,3-b]pyrazines: Condensation with 1,2-dicarbonyl compounds can yield pyrido[2,3-b]pyrazines, which have been explored for their applications in materials science and as potential therapeutic agents.[5][6][7]

  • Polycyclic Aromatic Systems: The diamino functionality allows for the construction of more complex, fused polycyclic systems, such as 11-bromopyrido[2′,3′:5,6]pyrazino[2,3-f][8][9]phenanthroline, which may have applications in materials science or as DNA intercalating agents.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the reduction of 2-amino-5-bromo-3-nitropyridine (B172296) to afford this compound. Two common methods are provided.

Method A: Reduction with Iron Powder [10]

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-5-bromo-3-nitropyridine (3 g) in a mixture of isopropanol (B130326) (56 mL) and water (28 mL).

  • Addition of Reagents: To the solution, add ammonium (B1175870) chloride (1.47 g) and iron powder (2.31 g).

  • Reaction Conditions: Heat the reaction mixture to 90°C and maintain this temperature for 45 minutes.

  • Work-up: After cooling, dilute the mixture with ethyl acetate (B1210297) and filter to remove insoluble materials. Separate the organic and aqueous layers.

  • Purification: Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Method B: Catalytic Hydrogenation with Raney Nickel [11]

  • Reaction Setup: Dissolve 2-amino-3-nitro-5-bromopyridine (15.0 g, 0.075 mol) in a hot mixture of phosphoric acid and ethanol (B145695) (100 mL, V/V=20/80). Cool the solution to 25 °C.

  • Addition of Reagents: Sequentially add a saturated solution of hydrochloric acid in ethanol (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g).

  • Reaction Conditions: Transfer the mixture to a high-pressure reactor and pressurize with hydrogen gas to 1 MPa. Heat the reactor to approximately 50 °C. The reaction is complete when the pressure no longer decreases.

  • Work-up: After cooling and depressurizing, filter the reaction mixture and wash the filter cake with ethanol (50 mL).

  • Purification: Pour the filtrate into a mixture of tetrahydrofuran (B95107) (THF) and concentrated hydrochloric acid (300 mL, V/V=5/1). Store in a refrigerator overnight. Remove the solvent by rotary evaporation, filter the resulting solid, and dry to obtain this compound.

Protocol 2: Synthesis of 6-Bromo-2-substituted-imidazo[4,5-b]pyridines

This protocol outlines the synthesis of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine as a representative example.

  • Reaction Setup: Dissolve this compound (1 g, 5.31 mmol) in 40 mL of ethanol in a round-bottom flask.

  • Addition of Aldehyde: Add benzaldehyde (B42025) (0.6 mL, 5.84 mmol) dropwise to the solution.

  • Addition of Oxidant: Add iodine (0.09 g, 0.531 mmol) to the reaction mixture.

  • Reaction Conditions: Reflux the solution with magnetic stirring at 90 °C for 24 hours.

  • Work-up and Purification: A brown solid will form. Filter the solid, wash it three times with distilled water, and then dry it in an oven to obtain 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of this compound and a representative imidazo[4,5-b]pyridine derivative.

Starting Material(s)ProductReagents and ConditionsYield (%)Reference
2-Amino-5-bromo-3-nitropyridineThis compoundIron, Ammonium Chloride, Isopropanol/Water, 90°C95[10]
2-Amino-3-nitro-5-bromopyridineThis compoundRaney Ni, H₂, Phosphoric acid/Ethanol, HCl, 50°C, 1 MPa89[11]
This compound, Benzaldehyde6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineIodine, Ethanol, Reflux (90°C)80

Visualizations

Synthetic Workflows

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Heterocyclic Compounds A 2-Amino-5-bromo-3-nitropyridine B This compound A->B Reduction (e.g., Fe/NH4Cl or Raney Ni/H2) B2 This compound C Imidazo[4,5-b]pyridines B2->C Aldehydes/ Carboxylic Acids D Triazolo[4,5-b]pyridines B2->D Diazotization E Pyrido[2,3-b]pyrazines B2->E 1,2-Dicarbonyls

Caption: General synthetic routes from this compound.

Signaling Pathways

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for drug development. Imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of PI3K.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

CDK9-Mediated Transcription and Its Inhibition

CDK9, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), promoting transcriptional elongation of genes, including anti-apoptotic genes like Mcl-1. Inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives can lead to the downregulation of these survival proteins and induce apoptosis in cancer cells.[3][4]

G CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation Transcription Transcriptional Elongation RNAPII->Transcription Mcl1 Mcl-1 (Anti-apoptotic) Transcription->Mcl1 Expression Apoptosis Apoptosis Mcl1->Apoptosis Inhibition Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->CDK9 Inhibition

Caption: Inhibition of CDK9-mediated transcription.

GABA-A Receptor Modulation

Imidazo[4,5-b]pyridine derivatives can act as positive allosteric modulators (PAMs) of GABA-A receptors, similar to benzodiazepines. They bind to a site distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization, resulting in sedative and anxiolytic effects.[12][13][14]

G GABA GABA Receptor GABA-A Receptor (Chloride Channel) GABA->Receptor Binds Chloride Cl- Influx Receptor->Chloride Channel Opens PAM Imidazo[4,5-b]pyridine Derivative (PAM) PAM->Receptor Binds (Allosteric Site) PAM->Chloride Enhances Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization

Caption: Positive allosteric modulation of the GABA-A receptor.

References

Application Notes and Protocols for the Reduction of 2-Amino-3-Nitro-5-Bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of 2-amino-3-nitro-5-bromopyridine is a critical chemical transformation that yields 5-bromo-2,3-diaminopyridine. This product serves as a vital intermediate in the synthesis of various pharmaceuticals and insecticides.[1] The presence of multiple reaction sites, including amino groups and a bromine atom, allows for extensive structural modifications, making it a valuable building block in medicinal chemistry and drug development.[1] This document outlines detailed experimental procedures for this reduction, presenting various methodologies and summarizing key quantitative data to aid researchers in selecting the most suitable protocol for their specific needs.

Key Applications

The primary application of this reduction is the synthesis of 5-bromo-2,3-diaminopyridine, which is a precursor for:

  • Fused heterocyclic systems, such as imidazo[4,5-b]pyridines.[2][3]

  • Biologically active molecules, including the antiarrhythmic drug disopyramide (B23233) phosphate.[1]

Experimental Protocols

Several methods have been established for the reduction of the nitro group in 2-amino-3-nitro-5-bromopyridine. The choice of reagent can influence reaction efficiency, yield, and ease of post-reaction work-up.[1][4] Common methods include the use of iron powder in acidic media, stannous chloride, and catalytic hydrogenation.[1][2][3][5]

Protocol 1: Reduction with Iron Powder and Hydrochloric Acid

This method utilizes reduced iron in an acidic ethanol-water mixture to facilitate the reduction.[5]

Materials:

  • 2-amino-3-nitro-5-bromopyridine

  • Reduced iron powder

  • 95% Ethanol (B145695)

  • Water

  • Concentrated Hydrochloric Acid

  • Activated Carbon

Procedure:

  • In a 100-mL flask equipped with a reflux condenser, combine 10.9 g (0.05 mole) of 2-amino-3-nitro-5-bromopyridine, 30 g of reduced iron, 40 mL of 95% ethanol, and 10 mL of water.[5]

  • Add 0.5 mL of concentrated hydrochloric acid to the mixture.[5]

  • Heat the mixture on a steam bath for 1 hour.[5]

  • After the reaction is complete, filter the hot mixture to remove the iron powder.[5]

  • Wash the filtered iron three times with 10-mL portions of hot 95% ethanol.[5]

  • Combine the filtrate and washings and evaporate to dryness.[5]

  • Recrystallize the dark residue from 50 mL of water using 1 g of activated carbon. Filter the mixture while hot.[5]

  • The resulting 2,3-diamino-5-bromopyridine crystallizes as colorless needles.[5]

Protocol 2: Reduction with Iron Powder and Ammonium (B1175870) Chloride

This procedure offers an alternative to using a strong acid, employing ammonium chloride as an electrolyte.[2][6]

Materials:

Procedure:

  • Dissolve 3 g of 2-amino-3-nitro-5-bromopyridine in a solvent mixture of 56 mL of isopropanol and 28 mL of water.[2][6]

  • Add 1.47 g of ammonium chloride and 2.31 g of iron powder to the solution.[2][6]

  • Heat the reaction mixture to 90°C and maintain this temperature for 45 minutes.[2][6]

  • Upon completion, cool the mixture and dilute it with ethyl acetate.[2][6]

  • Filter the mixture to remove insoluble matter and separate the organic and aqueous layers.[2][6]

  • Wash the organic layer with saturated brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.[2][6]

Protocol 3: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation offers a cleaner reaction profile, often resulting in high product purity.[1][7]

Materials:

  • 2-amino-3-nitro-5-bromopyridine

  • Phosphoric acid

  • Ethanol

  • Saturated hydrochloric acid ethanol solution

  • Concentrated hydrochloric acid

  • 10% Raney-Ni

  • Tetrahydrofuran (B95107) (THF)

Procedure:

  • Dissolve 15.0 g (0.075 mol) of 2-amino-3-nitro-5-bromopyridine in 100 mL of a hot mixture of phosphoric acid and ethanol (V/V=20/80), then cool to 25°C.[1]

  • Sequentially add 135 mL of saturated hydrochloric acid ethanol solution, 15 mL of concentrated hydrochloric acid, and 1.5 g of 10% Raney-Ni.[1]

  • Transfer the mixture to a 500 mL high-pressure reactor and pressurize with hydrogen to 1 MPa.[1]

  • Heat the reactor to approximately 50°C. The reaction is complete when the pressure no longer decreases.[1]

  • Cool the reactor, discharge the mixture, and filter it. Wash the filter cake with 50 mL of ethanol.[1]

  • Pour the filtrate into a mixture of 300 mL of tetrahydrofuran and concentrated hydrochloric acid (V/V=5/1), seal, and store in a refrigerator overnight.[1]

  • Remove the solvent by rotary evaporation, filter, and dry the resulting yellow solid to obtain this compound.[1]

Protocol 4: Reduction with Stannous Chloride (SnCl₂)

Stannous chloride is a mild reducing agent suitable for this transformation.[2][3]

Materials:

  • 2-amino-3-nitro-5-bromopyridine

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • 2 M Potassium hydroxide (B78521) (KOH) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-amino-3-nitro-5-bromopyridine (1.0 eq.) in ethanol (5 mL per mmol of substrate) in a round-bottom flask, add stannous chloride dihydrate (5.0 eq.).[3]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

  • Once the reaction is complete, remove the solvent under reduced pressure.[3]

  • Partition the crude residue between ethyl acetate and a 2 M KOH solution.[3]

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.[3]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[3]

  • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified further.[3]

Data Presentation

Table 1: Summary of Reagents and Conditions for the Reduction of 2-Amino-3-Nitro-5-Bromopyridine

ProtocolReducing AgentCo-reagent(s) / CatalystSolvent(s)TemperatureTimeYieldReference(s)
1Iron PowderConcentrated HCl95% Ethanol, WaterSteam Bath1 hourNot specified[5]
2Iron PowderAmmonium ChlorideIsopropanol, Water90°C45 minutes95%[2][6]
3H₂Raney-NiPhosphoric acid, Ethanol~50°CUntil H₂ uptake ceases89%[1]
4SnCl₂·2H₂ONoneEthanolRoom TemperatureMonitored by TLCNot specified[3]

Visualizations

G Workflow for the Reduction of 2-Amino-3-Nitro-5-Bromopyridine cluster_start Starting Material cluster_reaction Reduction Step cluster_workup Work-up and Purification cluster_product Final Product start 2-Amino-3-Nitro-5-Bromopyridine A Dissolution in appropriate solvent start->A 1 B Addition of Reducing Agent and Catalysts/Co-reagents A->B 2 C Reaction under controlled temperature and time B->C 3 D Filtration to remove solid waste C->D 4 E Solvent evaporation / Extraction D->E 5 F Recrystallization / Chromatography E->F 6 end This compound F->end 7

Caption: General experimental workflow for the reduction process.

G Reduction Pathways of 2-Amino-3-Nitro-5-Bromopyridine reactant 2-Amino-3-Nitro-5-Bromopyridine product This compound reagent1 Fe / HCl Ethanol, Water reagent2 Fe / NH4Cl Isopropanol, Water reagent3 H2 / Raney-Ni reagent4 SnCl2 Ethanol label_reactant reactant->label_reactant reagent1->product reagent2->product reagent3->product reagent4->product label_reactant->reagent1 label_reactant->reagent2 label_reactant->reagent3 label_reactant->reagent4

Caption: Different reagents for the reduction of the nitro group.

References

Synthetic Routes to Functionalized Pyridines from 2,3-Diamino-5-bromopyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse functionalized pyridine (B92270) derivatives starting from the versatile building block, 2,3-Diamino-5-bromopyridine. The strategic location of the amino and bromo substituents on the pyridine ring allows for a wide range of chemical transformations, making it a valuable precursor in the development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Overview of Synthetic Strategies

This compound serves as a key intermediate for the construction of various fused heterocyclic systems and for the introduction of diverse functional groups through modern cross-coupling reactions. The primary reactive sites are the vicinal amino groups, which are amenable to cyclocondensation reactions, and the bromo substituent at the 5-position, which readily participates in palladium-catalyzed cross-coupling reactions.[1][2]

Key synthetic transformations include:

  • Cyclocondensation Reactions: Formation of fused imidazole (B134444) and pyrazine (B50134) rings to generate imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines, respectively. These scaffolds are of significant interest due to their structural analogy to purines.[3][4]

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond at the 5-position allows for the introduction of aryl, alkyl, alkynyl, and amino groups via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[1][5][6]

The following sections provide detailed protocols for these key transformations.

Cyclocondensation Reactions: Synthesis of Fused Heterocycles

The adjacent amino groups in this compound are ideal for constructing fused five- and six-membered rings.

Synthesis of 6-Bromoimidazo[4,5-b]pyridines

Imidazo[4,5-b]pyridines, also known as 1-deazapurines, are an important class of compounds with a wide range of biological activities. A common synthetic route involves the condensation of this compound with aldehydes or carboxylic acids.[3][7]

Protocol 1: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

This protocol describes the synthesis of a 2-aryl-substituted imidazo[4,5-b]pyridine via condensation with an aldehyde.[7][8]

Experimental Protocol:

  • To a solution of this compound (1.0 g, 5.31 mmol) in ethanol (B145695) (40 mL), add benzaldehyde (B42025) (0.6 mL, 5.84 mmol) dropwise.

  • Add iodine (0.09 g, 0.531 mmol) to the mixture.

  • Heat the reaction mixture to reflux (90 °C) with magnetic stirring for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired product.

Quantitative Data:

ProductStarting MaterialReagentsSolventConditionsYield (%)
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineThis compoundBenzaldehyde, I₂EthanolReflux, 24hNot specified in source[7]

Workflow Diagram:

reagents This compound Benzaldehyde Iodine Ethanol reaction Reflux (90°C) 24 hours reagents->reaction 1. workup Solvent Removal reaction->workup 2. purification Column Chromatography workup->purification 3. product 6-Bromo-2-phenyl-3H- imidazo[4,5-b]pyridine purification->product 4.

Caption: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.

Synthesis of Pyrido[2,3-b]pyrazines

Condensation of this compound with α-dicarbonyl compounds yields pyrido[2,3-b]pyrazines, a class of heterocycles with applications in medicinal chemistry, including the development of antiviral agents.[9]

Protocol 2: General Synthesis of 7-Bromo-2,3-disubstituted-pyrido[2,3-b]pyrazines

This protocol provides a general procedure for the synthesis of pyrido[2,3-b]pyrazines.

Experimental Protocol:

  • Dissolve this compound (1.0 equiv) in a suitable solvent such as ethanol or acetic acid.

  • Add the desired α-dicarbonyl compound (e.g., benzil, 1.0 equiv).

  • Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature, which may induce precipitation of the product.

  • If precipitation occurs, collect the solid by filtration and wash with a cold solvent.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data:

Productα-DicarbonylSolventConditionsYield (%)Reference
7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazineBenzilEthanolReflux, 4h92[10] (analogous synthesis)

Workflow Diagram:

reagents This compound α-Dicarbonyl Compound Solvent reaction Reflux 4-8 hours reagents->reaction 1. workup Cooling & Filtration or Solvent Removal reaction->workup 2. purification Recrystallization or Column Chromatography workup->purification 3. product 7-Bromo-2,3-disubstituted- pyrido[2,3-b]pyrazine purification->product 4.

Caption: Synthesis of Pyrido[2,3-b]pyrazines.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of this compound is a versatile handle for introducing a wide array of substituents using palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the pyridine core and various aryl or vinyl boronic acids or esters.[11][12]

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method adaptable for various boronic acids.[11][13]

Experimental Protocol:

  • To a dry reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Analogous Systems:

Aryl HalideBoronic AcidCatalystBaseSolventYield (%)Reference
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O75[13]
2-Bromopyridine4-Methoxyphenylboronic acidPd(OAc)₂K₂CO₃50% aq. Isopropanol96[13]

Workflow Diagram:

reagents This compound Arylboronic Acid Pd Catalyst Base Solvent reaction Heat (80-100°C) 12-24 hours reagents->reaction 1. workup Aqueous Work-up & Extraction reaction->workup 2. purification Column Chromatography workup->purification 3. product 5-Aryl-2,3-diaminopyridine purification->product 4.

Caption: Suzuki-Miyaura Cross-Coupling Reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond between the pyridine ring and a terminal alkyne, providing access to alkynyl-substituted pyridines.[14][15][16]

Protocol 4: General Procedure for Sonogashira Coupling

This protocol is based on established methods for similar aminobromopyridines.[15]

Experimental Protocol:

  • To a reaction flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃, 5.0 mol%), and a copper(I) co-catalyst (e.g., CuI, 5.0 mol%).

  • Add an anhydrous solvent (e.g., DMF) and stir for 30 minutes.

  • Add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv), followed by a base (e.g., Et₃N).

  • Heat the reaction mixture to 100 °C for 3 hours, monitoring by TLC.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Quantitative Data for Analogous Systems:

Aryl HalideTerminal AlkyneCatalyst SystemBaseSolventYield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF96[15]
2-Amino-3-bromo-5-methylpyridine1-HexynePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF85[15]

Workflow Diagram:

reagents This compound Terminal Alkyne Pd Catalyst/Ligand Cu(I) Co-catalyst Base Solvent reaction Heat (100°C) 3 hours reagents->reaction 1. workup Aqueous Work-up & Extraction reaction->workup 2. purification Column Chromatography workup->purification 3. product 5-Alkynyl-2,3-diaminopyridine purification->product 4.

Caption: Sonogashira Cross-Coupling Reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the synthesis of 5-amino-substituted diaminopyridines.[5][17][18]

Protocol 5: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general framework for the amination of this compound.[17]

Experimental Protocol:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a phosphine ligand (e.g., Xantphos, 8 mol%).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Under a positive pressure of inert gas, add the base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv), this compound (1.0 equiv), and the desired amine (1.2 equiv).

  • Add an anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench if necessary.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data for Analogous Systems:

Aryl HalideAmineCatalyst SystemBaseSolventYield (%)Reference
5-BromoindoleMorpholinePd₂(dba)₃/BINAPNaOtBuToluene95[19]
5-Bromoindolen-HexylaminePd₂(dba)₃/XPhosLiHMDSToluene85[19]

Workflow Diagram:

reagents This compound Amine Pd Precatalyst/Ligand Base Solvent reaction Heat (e.g., 100°C) reagents->reaction 1. workup Quenching & Aqueous Work-up reaction->workup 2. purification Column Chromatography workup->purification 3. product N⁵-Substituted-pyridine- 2,3,5-triamine purification->product 4.

Caption: Buchwald-Hartwig Amination Reaction.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of functionalized pyridines and fused heterocyclic systems. The protocols outlined in this document provide robust starting points for researchers and scientists in drug development and related fields to explore the chemical space around this privileged scaffold. The strategic application of cyclocondensation and palladium-catalyzed cross-coupling reactions allows for the generation of diverse molecular architectures with the potential for significant biological activity. Careful optimization of the reaction conditions for specific substrates is recommended to achieve the best results.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 6-Bromo-2-Substituted-3H-Imidazo[4,5-b]pyridines from 2,3-Diamino-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[4,5-b]pyridine derivatives are a significant class of heterocyclic compounds, recognized for their structural similarity to purines, which imparts them with a broad spectrum of biological activities.[1] This structural analogy makes them valuable scaffolds in medicinal chemistry for the development of novel therapeutic agents.[1] Notably, derivatives of this scaffold have demonstrated potent anticancer and antimicrobial properties.[2][3] The synthesis of 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridines, starting from 2,3-Diamino-5-bromopyridine, is a key step in the exploration of these therapeutic agents.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and efficient technique for the synthesis of such heterocyclic systems. Compared to conventional heating methods, microwave irradiation offers several advantages, including dramatically reduced reaction times, increased product yields, and cleaner reaction profiles, which simplifies product purification.[2][4] This application note provides a detailed protocol for the microwave-assisted synthesis of a series of 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridines and highlights their potential as anticancer agents through the inhibition of the Cyclin-Dependent Kinase 9 (CDK9) signaling pathway.[5][6]

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of 6-Bromo-2-substituted-3H-imidazo[4,5-b]pyridines

This protocol details the one-pot condensation reaction of this compound with various aromatic aldehydes using microwave irradiation.

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Ethanol (B145695) (or other suitable solvent)

  • Microwave synthesis vials (10 mL) with caps

  • Magnetic stirrer bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave synthesis vial, add this compound (1 mmol) and the desired substituted aromatic aldehyde (1 mmol).

  • Add a magnetic stirrer bar to the vial.

  • Add 1 mL of a suitable solvent (e.g., ethanol) to the reaction mixture.[1][4]

  • Seal the vial securely with a cap.

  • Place the vial inside the cavity of the microwave reactor.

  • Irradiate the reaction mixture under the specified conditions (e.g., temperature, time, and power). A typical condition is heating to 100-150°C for 3-15 minutes.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The resulting precipitate is the crude product. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine derivative.[4]

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).[4]

Data Presentation

The following table summarizes the results for the microwave-assisted synthesis of various 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine derivatives, showcasing the efficiency of this method in terms of reaction time and product yield.

EntryAldehyde SubstituentReaction Time (min)Yield (%)Reference
1H3-492[4]
24-OCH₃3-494[4]
34-Cl3-496[4]
42-Cl3-490[4]
52,4-di-OCH₃3-492[4]
64-CN3-494[4]
7Thiophen-2-yl3-490[4]
84-F3-495[4]
92-F3-492[4]
104-NO₂3-496[4]
113-NO₂3-494[4]

Mechanism of Action: Inhibition of CDK9 Signaling Pathway

Several synthesized imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[5][6] CDK9 is a key transcriptional regulator that, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb).[8] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, which is a critical step for the elongation of transcription of many genes, including those encoding anti-apoptotic proteins like Mcl-1.[2][8] In many cancers, the CDK9 pathway is deregulated, leading to the overexpression of these survival proteins and contributing to tumor cell proliferation and resistance to apoptosis.[1][9]

The inhibition of CDK9 by 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine derivatives blocks the phosphorylation of RNA Polymerase II. This leads to the downregulation of anti-apoptotic proteins, ultimately triggering programmed cell death (apoptosis) in cancer cells.[5]

CDK9_Inhibition_Pathway cluster_nucleus Nucleus CDK9 CDK9 PTEFb P-TEFb (Active Complex) CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation NoTranscription Transcription Inhibited PTEFb->NoTranscription pRNAPII Phosphorylated RNA Polymerase II RNAPII->pRNAPII Transcription Transcriptional Elongation pRNAPII->Transcription DNA DNA mRNA mRNA (e.g., Mcl-1) Transcription->mRNA CellSurvival Cell Survival (Cancer) mRNA->CellSurvival Translation of Anti-apoptotic Proteins Apoptosis Apoptosis Inhibitor 6-Bromo-2-substituted- 3H-imidazo[4,5-b]pyridine Inhibitor->PTEFb Inhibition NoTranscription->Apoptosis Induction

Caption: Inhibition of the CDK9 signaling pathway by 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridines.

Experimental Workflow

The following diagram illustrates the overall workflow from synthesis to the evaluation of the biological activity of the synthesized compounds.

experimental_workflow start Start reagents This compound + Aromatic Aldehyde start->reagents synthesis Microwave-Assisted Synthesis reagents->synthesis purification Purification (Filtration, Recrystallization) synthesis->purification characterization Characterization (NMR, IR, MS) purification->characterization product 6-Bromo-2-substituted- 3H-imidazo[4,5-b]pyridine characterization->product bio_assay Biological Assays (e.g., Anticancer Screening) product->bio_assay moa Mechanism of Action Studies (e.g., CDK9 Inhibition Assay) bio_assay->moa end End moa->end

Caption: General workflow for the synthesis and biological evaluation.

Conclusion

The microwave-assisted synthesis of 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridines from this compound offers a rapid, efficient, and high-yielding method for accessing a library of potentially bioactive compounds. The detailed protocol and summarized data provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The elucidation of the mechanism of action, particularly the inhibition of the CDK9 signaling pathway, underscores the therapeutic potential of this class of compounds as anticancer agents. Further investigation into the structure-activity relationships and optimization of these derivatives could lead to the development of novel and effective cancer therapies.

References

Application Notes and Protocols: 2,3-Diamino-5-bromopyridine as an Intermediate in Pharmaceutical Synthesis with a Focus on the Antiarrhythmic Drug Disopyramide Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,3-Diamino-5-bromopyridine, a versatile intermediate in pharmaceutical synthesis. While noted as an intermediate for various pharmaceuticals, its direct role in the synthesis of the antiarrhythmic drug disopyramide (B23233) phosphate (B84403) is not the standard reported route. This document will first detail the synthesis and properties of this compound. Subsequently, it will provide a detailed, step-by-step protocol for the established industrial synthesis of disopyramide phosphate, which traditionally commences from 2-bromopyridine (B144113). This is followed by an examination of the mechanism of action of disopyramide.

This compound: Synthesis and Properties

This compound is a valuable building block in medicinal chemistry due to its multiple reaction sites, including two amino groups and a bromine atom, which allow for diverse structural modifications.[1] It serves as a precursor for various heterocyclic compounds, including those with potential biological activity.[1]

Physicochemical Properties
PropertyValue
CAS Number 38875-53-5
Molecular Formula C₅H₆BrN₃
Molecular Weight 188.03 g/mol
Appearance Light yellow to purple or light brown powder
Melting Point 155 °C (decomposes)
Boiling Point 321 °C
Density 1.818 g/cm³
Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of 2-amino-3-nitro-5-bromopyridine. The following protocol is an optimized procedure using Raney Nickel catalytic hydrogenation for high purity and yield.

Reaction Scheme:

G cluster_0 Synthesis of this compound A 2-Amino-3-nitro-5-bromopyridine B Raney-Ni, H₂ (1 MPa) Phosphoric acid, Ethanol (B145695), HCl 50 °C A->B Reduction C This compound B->C

Caption: Synthesis of this compound.

Materials:

  • 2-amino-3-nitro-5-bromopyridine

  • Phosphoric acid

  • Ethanol

  • Saturated hydrochloric acid ethanol solution

  • Concentrated hydrochloric acid

  • 10% Raney-Ni

  • Tetrahydrofuran (B95107) (THF)

  • High-pressure reactor

  • Standard laboratory glassware

Procedure:

  • In a suitable flask, dissolve 15.0 g (0.075 mol) of 2-amino-3-nitro-5-bromopyridine in a hot mixture of 100 mL of phosphoric acid and ethanol (20:80 v/v).

  • Cool the mixture to 25 °C.

  • Sequentially add 135 mL of saturated hydrochloric acid ethanol solution, 15 mL of concentrated hydrochloric acid, and 1.5 g of 10% Raney-Ni.

  • Transfer the mixture to a 500 mL high-pressure reactor.

  • Pressurize the reactor with hydrogen gas to 1 MPa.

  • Heat the reactor to approximately 50 °C and maintain this temperature. The reaction is complete when the pressure no longer decreases.

  • Cool the reactor, release the pressure, and filter the reaction mixture.

  • Wash the filter cake with 50 mL of ethanol.

  • Combine the filtrate and washings, then pour into a mixture of 300 mL of tetrahydrofuran (THF) and concentrated hydrochloric acid (5:1 v/v).

  • Seal the container and store it in a refrigerator overnight.

  • Remove the solvent by rotary evaporation.

  • Filter the resulting solid and dry to obtain this compound.

Quantitative Data:

ParameterValueReference
Starting Material 2-amino-3-nitro-5-bromopyridine[1]
Yield 89%[1]
Purity High[1]

Synthesis of Disopyramide Phosphate

The established industrial synthesis of disopyramide does not typically start from this compound. Instead, the synthesis commences with 2-bromopyridine and phenylacetonitrile (B145931), proceeding through the key intermediate α-phenyl-α-(2-pyridyl)acetonitrile.

Overall Synthesis Workflow

G A 2-Bromopyridine C α-Phenyl-α-(2-pyridyl)acetonitrile A->C B Phenylacetonitrile B->C E 4-(Diisopropylamino)-2-phenyl-2-(pyridin-2-yl)butanenitrile C->E D 2-(Diisopropylamino)ethyl chloride D->E Alkylation F Disopyramide (free base) E->F Hydrolysis G Disopyramide Phosphate F->G Salt Formation

Caption: Synthesis of Disopyramide Phosphate.

Experimental Protocols

Step 1: Synthesis of α-Phenyl-α-(2-pyridyl)acetonitrile

This step involves the condensation of 2-bromopyridine with phenylacetonitrile in the presence of a strong base.

Materials:

Procedure:

  • To a stirred suspension of 31.2 g (0.80 mol) of powdered sodium amide in 200 mL of dry toluene, add 46.8 g (0.40 mol) of phenylacetonitrile dropwise, maintaining the temperature at 30-35 °C with cooling.

  • After the addition is complete, slowly heat the mixture to reflux and maintain for 4.5 hours.

  • Add a solution of 63.6 g (0.40 mol) of 2-bromopyridine in 100 mL of toluene dropwise at a rate that maintains reflux.

  • Continue refluxing and stirring for an additional 3 hours.

  • Cool the mixture to 25 °C and cautiously add approximately 300 mL of water.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Extract the combined toluene layers with cold 6 N hydrochloric acid.

  • Basify the acidic extracts with 50% sodium hydroxide with cooling and extract with ether.

  • Wash the ether extract with water, dry over sodium sulfate, and concentrate under reduced pressure.

  • Distill the residue to obtain α-phenyl-α-(2-pyridyl)acetonitrile.

Step 2: Synthesis of 4-(Diisopropylamino)-2-phenyl-2-(pyridin-2-yl)butanenitrile

This step involves the alkylation of the previously synthesized nitrile with 2-(diisopropylamino)ethyl chloride.

Materials:

  • α-Phenyl-α-(2-pyridyl)acetonitrile

  • Sodium amide (NaNH₂)

  • 2-(Diisopropylamino)ethyl chloride

  • Toluene

Procedure:

  • Prepare a solution of the sodium salt of α-phenyl-α-(2-pyridyl)acetonitrile by reacting it with sodium amide in toluene.

  • Add 2-(diisopropylamino)ethyl chloride to the solution and heat the mixture to reflux.

  • After the reaction is complete, cool the mixture and wash with water to remove inorganic salts.

  • Dry the organic layer and evaporate the solvent to yield the crude product, which can be purified by distillation or crystallization.

Step 3: Hydrolysis of the Nitrile to Disopyramide (free base)

The nitrile group is hydrolyzed to a primary amide to yield disopyramide. This can be achieved under controlled acidic or basic conditions. A common method involves using hydrogen peroxide in an alkaline solution.

Materials:

  • 4-(Diisopropylamino)-2-phenyl-2-(pyridin-2-yl)butanenitrile

  • Sodium hydroxide

  • Hydrogen peroxide (e.g., as Urea-Hydrogen Peroxide, UHP)

  • Ethanol

Procedure:

  • Dissolve the nitrile in an aqueous ethanol solution containing sodium hydroxide.

  • Add a source of hydrogen peroxide, such as UHP, to the solution.

  • Stir the reaction mixture at a controlled temperature. The reaction progress should be monitored to prevent over-hydrolysis to the carboxylic acid.

  • Upon completion, neutralize the reaction mixture and extract the disopyramide free base with a suitable organic solvent.

  • Purify the product by crystallization.

Step 4: Formation of Disopyramide Phosphate

The final step is the formation of the phosphate salt to improve solubility and bioavailability.

Materials:

  • Disopyramide (free base)

  • Phosphoric acid

  • Suitable solvent (e.g., acetone, ethanol)

Procedure:

  • Dissolve the purified disopyramide free base in a suitable solvent like acetone.

  • Add a stoichiometric amount of phosphoric acid, also dissolved in a suitable solvent if necessary.

  • Stir the mixture; the disopyramide phosphate salt will precipitate.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data for Disopyramide Synthesis
StepStarting MaterialsKey ReagentsTypical Yield
1 2-Bromopyridine, PhenylacetonitrileSodium amide~54%
2 α-Phenyl-α-(2-pyridyl)acetonitrile2-(Diisopropylamino)ethyl chloride, Sodium amideVariable
3 4-(Diisopropylamino)-2-phenyl-2-(pyridin-2-yl)butanenitrileNaOH, H₂O₂Variable
4 Disopyramide (free base)Phosphoric acidHigh (near quantitative)

Mechanism of Action of Disopyramide

Disopyramide is a Class Ia antiarrhythmic agent. Its primary mechanism of action is the blockade of voltage-gated sodium channels in the cardiac myocyte membrane. This leads to a decrease in the upstroke velocity of the action potential (Phase 0) and prolongs the duration of the action potential. Disopyramide also has effects on potassium channels, further contributing to the prolongation of the repolarization phase. Additionally, it exhibits anticholinergic (vagolytic) properties.

Signaling Pathway of Disopyramide's Antiarrhythmic Action

G cluster_0 Cardiac Myocyte Disopyramide Disopyramide NaChannel Voltage-gated Na+ Channel (Nav1.5) Disopyramide->NaChannel Blocks KChannel Voltage-gated K+ Channel Disopyramide->KChannel Blocks Phase0 Decreased slope of Phase 0 depolarization NaChannel->Phase0 AP_Duration Prolonged action potential duration KChannel->AP_Duration Phase0->AP_Duration ERP Increased effective refractory period AP_Duration->ERP Antiarrhythmic Antiarrhythmic Effect ERP->Antiarrhythmic

Caption: Signaling pathway of disopyramide.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions must be taken, and all procedures should be conducted in a suitable laboratory setting. Reaction conditions may need to be optimized for specific equipment and reagent quality.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Diamino-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,3-Diamino-5-bromopyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

The most prevalent synthetic pathway starts from 2-aminopyridine (B139424) and involves a three-step process:

Q2: What is a critical byproduct to watch for during the bromination of 2-aminopyridine?

A common byproduct during the bromination of 2-aminopyridine is 2-amino-3,5-dibromopyridine (B40352).[2][3] The formation of this dibrominated compound can be minimized by carefully controlling the stoichiometry of the brominating agent and the reaction conditions.

Q3: Which reduction methods are commonly used to convert 2-amino-5-bromo-3-nitropyridine to this compound?

Several reduction methods are employed, with varying efficiencies and handling requirements. Common reducing agents include:

  • Iron powder in the presence of an acid (e.g., hydrochloric acid or ammonium (B1175870) chloride).[1][2][4]

  • Raney Nickel with catalytic hydrogenation.[5]

  • Stannous chloride.[4]

Q4: How can I purify the final this compound product?

Recrystallization is a common and effective method for purifying this compound.[2] Solvents such as water or benzene (B151609) can be used for recrystallization.[2] The use of activated carbon during recrystallization can also help to remove colored impurities.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in the bromination step Formation of 2-amino-3,5-dibromopyridine byproduct.[2][3]Carefully control the stoichiometry of bromine or N-bromosuccinimide (NBS). A 1:1 molar ratio of 2-aminopyridine to the brominating agent is recommended.[6][7] Consider dropwise addition of the brominating agent at a controlled temperature.[2]
Incomplete reaction.Increase the reaction time or temperature as per the protocol. Monitor the reaction progress using techniques like TLC.
Low yield in the nitration step Incorrect reaction temperature.The nitration of 2-amino-5-bromopyridine is temperature-sensitive. It is typically carried out at low temperatures (around 0°C) initially and then allowed to warm up.[2]
Insufficient nitrating agent.Ensure the correct molar ratio of nitric acid to the substrate is used.
Low yield in the reduction step Inefficient reducing agent or catalyst deactivation.The choice of reducing agent can significantly impact the yield. Raney Nickel catalytic hydrogenation has been reported to give high yields (around 89%).[5] If using iron, ensure it is finely powdered and activated.
Incomplete reaction.For catalytic hydrogenation, ensure the system is properly sealed and the hydrogen pressure is maintained.[5] For reductions with metals like iron, ensure vigorous stirring to maintain good contact between reactants.
Product is dark or discolored Presence of impurities from side reactions or starting materials.Recrystallize the final product from a suitable solvent like water or ethanol (B145695), potentially with the addition of activated carbon to remove colored impurities.[2]
Difficulty in isolating the product Product is soluble in the reaction solvent.After the reaction, the solvent is typically removed by evaporation.[2][5] If the product is in an aqueous solution, adjusting the pH can sometimes facilitate precipitation.

Data Presentation

Table 1: Comparison of Reduction Methods for 2-amino-5-bromo-3-nitropyridine

Reducing Agent Catalyst/Additive Solvent Temperature Yield Reference
Reduced IronHydrochloric AcidEthanol/WaterSteam BathNot specified[2]
Iron PowderAmmonium ChlorideIsopropanol/Water90°C95%[4][8]
Raney Nickel-Phosphoric acid/Ethanol/HCl~50°C89%[5]
IronHydrochloric AcidNot specifiedNot specified78%[1]

Experimental Protocols

Protocol 1: Reduction of 2-amino-5-bromo-3-nitropyridine using Iron and Hydrochloric Acid [2]

  • In a 100-mL flask equipped with a reflux condenser, add 10.9 g (0.05 mole) of 2-amino-5-bromo-3-nitropyridine, 30 g of reduced iron, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated hydrochloric acid.

  • Heat the mixture on a steam bath for 1 hour.

  • After 1 hour, filter the hot mixture to remove the iron, and wash the iron three times with 10-mL portions of hot 95% ethanol.

  • Combine the filtrate and washings and evaporate to dryness.

  • Recrystallize the dark residue from 50 mL of water using 1 g of activated carbon. Filter the mixture while hot.

  • Wash the charcoal with hot ethanol to avoid product loss.

  • This compound will crystallize as colorless needles upon cooling.

Protocol 2: Reduction of 2-amino-5-bromo-3-nitropyridine using Raney Nickel Catalytic Hydrogenation [5]

  • Dissolve 15.0 g (0.075 mol) of 2-amino-3-nitro-5-bromopyridine in a hot mixture of phosphoric acid and ethanol (100 mL, V/V=20/80), and then cool to 25°C.

  • Sequentially add a saturated hydrochloric acid ethanol solution (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g).

  • Transfer the mixture to a 500 mL high-pressure reactor and adjust the hydrogen pressure to 1 MPa.

  • Heat the reactor and maintain the temperature at around 50°C.

  • The reaction is complete when the pressure no longer decreases.

  • Cool the reactor, discharge the contents, and filter the reaction mixture.

  • Wash the filter cake with 50 mL of ethanol.

  • Pour the filtrate into a mixture of tetrahydrofuran (B95107) (THF) and concentrated hydrochloric acid (300 mL, V/V=5/1), seal, and store in a refrigerator overnight.

  • Remove the solvent by rotary evaporation, filter, and dry the resulting yellow solid to obtain this compound.

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Nitration cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Reduction cluster_product Final Product 2_aminopyridine 2-Aminopyridine bromination Bromination (e.g., Br2/HOAc) 2_aminopyridine->bromination amino_bromo 2-Amino-5-bromopyridine bromination->amino_bromo nitration Nitration (HNO3/H2SO4) amino_bromo->nitration nitro_bromo 2-Amino-5-bromo-3-nitropyridine nitration->nitro_bromo reduction Reduction (e.g., Fe/HCl or Raney Ni/H2) nitro_bromo->reduction final_product This compound reduction->final_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Yield or Impure Product check_step At which step is the issue observed? start->check_step bromination_issue Bromination Step check_step->bromination_issue Bromination nitration_issue Nitration Step check_step->nitration_issue Nitration reduction_issue Reduction Step check_step->reduction_issue Reduction purification_issue Final Product check_step->purification_issue Purification dibromo_check Check for dibrominated byproduct (2-amino-3,5-dibromopyridine) bromination_issue->dibromo_check temp_check Was the temperature controlled during nitration? nitration_issue->temp_check reducer_check Which reduction method was used? reduction_issue->reducer_check color_check Is the final product discolored? purification_issue->color_check control_bromine Solution: Control stoichiometry and addition rate of brominating agent. dibromo_check->control_bromine Yes incomplete_bromination Check for incomplete reaction. dibromo_check->incomplete_bromination No increase_time_temp_br Solution: Increase reaction time/temperature. incomplete_bromination->increase_time_temp_br Yes control_temp Solution: Maintain low temperature (0°C) during initial addition. temp_check->control_temp No fe_hcl Fe/HCl reducer_check->fe_hcl Fe/HCl raney_ni Raney Ni/H2 reducer_check->raney_ni Raney Ni optimize_fe Solution: Ensure iron is activated and stirring is vigorous. fe_hcl->optimize_fe optimize_raney Solution: Check for catalyst poisoning and ensure proper H2 pressure. raney_ni->optimize_raney recrystallize Solution: Recrystallize with activated carbon. color_check->recrystallize Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Synthesis of 2,3-Diamino-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Diamino-5-bromopyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route for this compound and what are the key steps?

The most widely adopted synthetic pathway for this compound starts from 2-aminopyridine (B139424) and involves a three-step sequence:

  • Bromination: Electrophilic bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine (B118841).

  • Nitration: Regioselective nitration of 2-amino-5-bromopyridine to introduce a nitro group at the 3-position, forming 2-amino-5-bromo-3-nitropyridine (B172296).

  • Reduction: Reduction of the nitro group of 2-amino-5-bromo-3-nitropyridine to an amino group to obtain the final product, this compound.[1]

Q2: I am observing a significant amount of a di-brominated impurity during the first step. How can I minimize its formation?

The formation of 2-amino-3,5-dibromopyridine (B40352) is a common side reaction during the bromination of 2-aminopyridine.[2][3][4] To mitigate this, consider the following:

  • Control of Stoichiometry: Carefully control the molar ratio of the brominating agent (e.g., bromine or N-bromosuccinimide) to 2-aminopyridine. An excess of the brominating agent will favor di-bromination.[3]

  • Reaction Temperature: Maintain the recommended reaction temperature. Lower temperatures can help to improve the selectivity of mono-bromination.

  • Slow Addition: Add the brominating agent dropwise or in portions to the reaction mixture to avoid localized high concentrations.

Troubleshooting Tip: If a significant amount of the di-bromo impurity is formed, it can be removed by washing the crude product with a suitable solvent like hot petroleum ether, in which 2-amino-3,5-dibromopyridine is more soluble than the desired 2-amino-5-bromopyridine.[2]

Q3: My nitration step is giving a low yield of the desired 2-amino-5-bromo-3-nitropyridine. What could be the issue?

Low yields in the nitration step can be attributed to several factors:

  • Reaction Conditions: The nitration of 2-amino-5-bromopyridine is typically carried out using a mixture of nitric acid and sulfuric acid.[2] The temperature and reaction time are critical parameters. Deviation from the optimal conditions can lead to the formation of other nitrated isomers or degradation of the starting material.

  • Purity of Starting Material: Ensure the 2-amino-5-bromopyridine used is pure and free from any residual reagents from the previous step.

Q4: The final reduction step is not going to completion, and I have a mixture of the desired product and the nitro intermediate. How can I improve the conversion?

Incomplete reduction of 2-amino-5-bromo-3-nitropyridine can be addressed by:

  • Choice of Reducing Agent: Several reducing agents can be employed, including iron powder in the presence of an acid (e.g., HCl or acetic acid)[1][2], stannous chloride[5], or catalytic hydrogenation (e.g., Raney Ni, Pd/C).[6] If one method is proving ineffective, switching to a different reducing system may improve the yield.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the appropriate temperature to ensure complete conversion.

  • Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is active. Using a fresh batch of catalyst may be necessary.

Data Presentation: Reaction Yields

The following table summarizes typical yields for each step in the synthesis of this compound.

StepReactionReagentsYield (%)Reference
1Bromination of 2-aminopyridineBr₂ in Acetic Acid62-67[2]
2Nitration of 2-amino-5-bromopyridineHNO₃, H₂SO₄Not specified[2]
3Reduction of 2-amino-5-bromo-3-nitropyridineFe, HCl, Ethanol (B145695)78[1]
3Reduction of 2-amino-5-bromo-3-nitropyridineRaney Ni, H₂89[6]
3Reduction of 2-amino-5-bromo-3-nitropyridineFe, NH₄Cl, Isopropanol/H₂O95[5][7]

Experimental Protocols

Protocol 1: Reduction of 2-Amino-5-bromo-3-nitropyridine with Iron [1][2]

  • Charge a flask equipped with a reflux condenser with 2-amino-5-bromo-3-nitropyridine, reduced iron powder, 95% ethanol, and water.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture on a steam bath for 1 hour.

  • After the reaction is complete, filter the hot mixture to remove the iron and wash the iron filings with hot 95% ethanol.

  • Combine the filtrate and washings and evaporate to dryness.

  • Recrystallize the dark residue from water to obtain this compound.

Protocol 2: Catalytic Hydrogenation using Raney Ni [6]

  • Dissolve 2-amino-3-nitro-5-bromopyridine in a hot mixture of phosphoric acid and ethanol.

  • Cool the solution and add a saturated hydrochloric acid ethanol solution, concentrated hydrochloric acid, and 10% Raney-Ni.

  • Transfer the mixture to a high-pressure reactor and pressurize with hydrogen to 1 MPa.

  • Heat the reactor to approximately 50 °C until the pressure no longer decreases.

  • Cool the reactor, discharge the mixture, and filter. Wash the filter cake with ethanol.

  • Process the filtrate to isolate the product. A yield of 89% has been reported for this method.[6]

Visualizations

Synthesis_Workflow A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination C 2-Amino-5-bromo-3-nitropyridine B->C Nitration D This compound C->D Reduction

Caption: Synthetic pathway for this compound.

Side_Reaction_Bromination cluster_main Main Reaction cluster_side Side Reaction A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B + Br2 C 2-Amino-3,5-dibromopyridine A->C + Excess Br2

Caption: Side product formation during bromination.

References

Technical Support Center: Purification of 2,3-Diamino-5-bromopyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the purification of 2,3-Diamino-5-bromopyridine by recrystallization.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Q1: My recrystallized product is colored (yellow to brownish tinge). How can I obtain colorless crystals?

A1: The presence of color in the final product often indicates residual impurities, which can be either starting materials or byproducts of the synthesis. Aromatic amines, in particular, are susceptible to air oxidation, which can lead to colored impurities.

  • Solution: The use of activated carbon (charcoal) during recrystallization is highly effective for removing colored impurities.[1][2] Add a small amount of activated carbon to the hot solution before the filtration step.

    • Protocol Adjustment: After dissolving the crude this compound in a minimal amount of hot solvent, allow the solution to cool slightly from its boiling point. Add about 1-2% of activated carbon by weight relative to your compound. Bring the mixture back to a gentle boil for a few minutes to allow the carbon to adsorb the impurities. Perform a hot filtration to remove the activated carbon.

  • Caution: Do not add activated carbon to a boiling solution, as this can cause violent bumping and loss of product.[3]

Q2: The compound "oiled out" instead of forming crystals upon cooling. What should I do?

A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid.[4] This can happen if the boiling point of the solvent is higher than the melting point of the impure compound or if the solution is cooled too rapidly.

  • Troubleshooting Steps:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of additional hot solvent to decrease the saturation level slightly.

    • Allow the solution to cool much more slowly. You can do this by leaving the flask at room temperature in a place free from drafts. Insulating the flask can also promote slower cooling.

    • If the problem persists, consider using a different recrystallization solvent or a solvent mixture.

Q3: No crystals have formed even after the solution has cooled to room temperature. What are the next steps?

A3: A lack of crystal formation indicates that the solution is not supersaturated. This can be due to using too much solvent or a high solubility of the compound at lower temperatures.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

    • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution to act as a seed crystal.[2]

    • Reducing Temperature: Cool the solution further in an ice-water bath.

    • Reducing Solvent Volume: If the above methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q4: The final yield of my purified product is very low. How can I improve it?

A4: A low yield is a common issue in recrystallization and can be caused by several factors.

  • Optimization Strategies:

    • Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Using an excess of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[2]

    • Avoid Premature Crystallization: During hot filtration, some product may crystallize on the filter paper or in the funnel stem. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.[1]

    • Recover a Second Crop: The mother liquor (the solution remaining after the first filtration) is saturated with the product at the lower temperature. You can recover more product by concentrating the mother liquor (by boiling off some of the solvent) and cooling it again to obtain a second crop of crystals. Be aware that the purity of the second crop may be lower than the first.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Water is a commonly used and effective solvent for the recrystallization of this compound.[5] The compound is soluble in hot water and less soluble in cold water, which is the ideal characteristic for a recrystallization solvent. Other solvents in which this compound is reported to be soluble include methanol (B129727) and DMSO.[6] For a given sample, it is always best to perform a small-scale solvent screen to determine the optimal solvent or solvent system.

Q2: What are the likely impurities in my crude this compound?

A2: The impurities will depend on the synthetic route used. If prepared by the reduction of 2-amino-5-bromo-3-nitropyridine, the most likely impurity is the unreacted starting material.[5] If the synthesis involves the bromination of 2-aminopyridine, a potential byproduct is 2-amino-3,5-dibromopyridine.[7]

Q3: How does pH affect the recrystallization process?

A3: As an aminopyridine, the solubility of this compound is expected to be pH-dependent.[5][8] In acidic solutions, the amino groups will be protonated, increasing the compound's solubility in aqueous media. This property can be exploited for purification. For instance, the crude product can be dissolved in a dilute acidic solution, treated with charcoal, filtered, and then the free base can be precipitated by carefully adding a base to raise the pH.

Data Presentation

Table 1: Physical and Solubility Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₆BrN₃[9]
Molecular Weight 188.03 g/mol [9]
Appearance Light yellow to purple or light brown powder[10]
Melting Point 155-165 °C (decomposes)[11]
Solubility in Water Soluble in hot water[10]
Solubility in Methanol Soluble[6]
Solubility in DMSO Soluble[6]
Solubility in Ethanol Expected to have moderate solubility[12]
Solubility in Hexane Expected to be poorly soluble-

Experimental Protocols

Recrystallization of this compound from Water

This protocol is adapted from a procedure described in Organic Syntheses.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude material, add approximately 5-10 mL of deionized water. Heat the mixture on a hot plate with stirring until the water begins to boil. Add more water in small portions until the solid has completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the weight of the crude product).

  • Hot Filtration: Bring the solution back to a boil for a few minutes. Pre-heat a gravity filtration setup (a funnel with fluted filter paper and a clean Erlenmeyer flask). Filter the hot solution quickly to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice-water bath for about 30 minutes.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the melting point, or dry under vacuum. The expected yield is typically in the range of 69-76%.[5]

Visualization

G Troubleshooting Workflow for Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Formed? cool->crystals_form oiling_out Product 'Oiled Out' cool->oiling_out filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes no_crystals No Crystals Form crystals_form->no_crystals No end Pure Product filter_dry->end colored_crystals Crystals are Colored filter_dry->colored_crystals low_yield Low Yield filter_dry->low_yield induce Induce Crystallization: - Scratch Flask - Add Seed Crystal - Cool in Ice Bath no_crystals->induce induce->crystals_form reduce_solvent Reduce Solvent Volume (Evaporate and Re-cool) induce->reduce_solvent reduce_solvent->cool reheat_add_solvent Reheat to Dissolve Oil, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent reheat_add_solvent->cool charcoal_step Redissolve and Add Activated Carbon, Hot Filter colored_crystals->charcoal_step charcoal_step->cool check_solvent_vol Check Solvent Volume, Concentrate Mother Liquor for Second Crop low_yield->check_solvent_vol

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Overcoming low reaction efficiency in 2,3-Diamino-5-bromopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2,3-Diamino-5-bromopyridine, particularly focusing on improving low reaction efficiency.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?

Low overall yield in the synthesis of this compound, which typically proceeds via the bromination of 2-aminopyridine, followed by nitration and subsequent reduction, can be attributed to several factors.[1][2] The primary bottlenecks are often the non-selective bromination and inefficient reduction of the nitro group.[3]

Troubleshooting Steps:

  • Bromination Step: Over-bromination can lead to the formation of 2-amino-3,5-dibromopyridine (B40352) as a significant byproduct, reducing the yield of the desired 2-amino-5-bromopyridine (B118841).[1][3][4]

    • Solution: Carefully control the stoichiometry of the brominating agent (e.g., bromine or N-bromosuccinimide).[3][4] Using N-bromosuccinimide (NBS) in acetone (B3395972) can offer higher yields (up to 95%) and better control over the reaction compared to bromine in acetic acid.[4]

  • Nitration Step: The nitration of 2-amino-5-bromopyridine is a critical step that can be sensitive to reaction conditions.

    • Solution: Maintain strict temperature control during the addition of nitric acid to the sulfuric acid solution of 2-amino-5-bromopyridine, keeping the temperature below 5°C to minimize side reactions.[1]

  • Reduction Step: The efficiency of the reduction of 2-amino-5-bromo-3-nitropyridine (B172296) to this compound is crucial for the final yield. Several methods exist, each with its own advantages and disadvantages.

    • Iron/HCl Reduction: This is a classic method, but yields can be moderate (69-78%).[1][2] Scaling up this reaction can sometimes lead to lower yields.[1]

    • Catalytic Hydrogenation (Raney Ni): This method can provide high yields (up to 89%) and high product purity.[5] It is an optimized process that avoids large amounts of waste.[5]

    • Iron/Ammonium Chloride Reduction: This method can also achieve very high yields (up to 95%).[6][7]

The following diagram illustrates a general troubleshooting workflow for low yield:

Low_Yield_Troubleshooting Start Low Overall Yield Check_Bromination Analyze Bromination Step Start->Check_Bromination Check_Nitration Analyze Nitration Step Check_Bromination->Check_Nitration No Over_Bromination Over-bromination Detected (2-amino-3,5-dibromopyridine) Check_Bromination->Over_Bromination Yes Check_Reduction Analyze Reduction Step Check_Nitration->Check_Reduction No Temp_Control Poor Temperature Control Check_Nitration->Temp_Control Yes Inefficient_Reduction Inefficient Reduction Check_Reduction->Inefficient_Reduction Yes End Improved Yield Check_Reduction->End No Control_Stoichiometry Control Bromine/NBS Stoichiometry Over_Bromination->Control_Stoichiometry Control_Stoichiometry->Check_Nitration Strict_Temp Maintain T < 5°C Temp_Control->Strict_Temp Strict_Temp->Check_Reduction Optimize_Reduction Optimize Reduction Method (e.g., Raney Ni, Fe/NH4Cl) Inefficient_Reduction->Optimize_Reduction Optimize_Reduction->End Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Final Product 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Bromination (e.g., NBS/Acetone) 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromopyridine->2-Amino-5-bromo-3-nitropyridine Nitration (HNO3/H2SO4) This compound This compound 2-Amino-5-bromo-3-nitropyridine->this compound Reduction (e.g., Raney Ni/H2) Logical_Relationship Start Objective: Synthesize this compound Step1 Step 1: Regioselective Bromination Start->Step1 Outcome1 Key Intermediate: 2-Amino-5-bromopyridine Step1->Outcome1 Step2 Step 2: Nitration Outcome2 Key Intermediate: 2-Amino-5-bromo-3-nitropyridine Step2->Outcome2 Step3 Step 3: Nitro Group Reduction Final_Product Target Molecule: This compound Step3->Final_Product Outcome1->Step2 Outcome2->Step3

References

Technical Support Center: Purification of Brominated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of 2-amino-3,5-dibromopyridine (B40352) impurity during their experiments.

Troubleshooting Guide

Issue: Presence of an unknown impurity in the synthesis of 2-amino-5-bromopyridine (B118841).

Question: After the bromination of 2-aminopyridine (B139424), I observe a significant impurity in my product. How can I identify and remove it?

Answer:

A common impurity formed during the bromination of 2-aminopyridine is the over-brominated product, 2-amino-3,5-dibromopyridine.[1][2] This occurs when the reaction conditions are not strictly controlled.

Identification:

  • TLC Analysis: The impurity will likely have a different Rf value compared to the desired 2-amino-5-bromopyridine.

  • NMR Spectroscopy: Characterization by 1H NMR will show a distinct set of peaks for the dibrominated impurity.

Removal Strategies:

Several methods can be employed to remove 2-amino-3,5-dibromopyridine:

  • Solvent Washing: Washing the crude product with hot petroleum ether (b.p. 60-80°C) is an effective method to remove the more soluble 2-amino-3,5-dibromopyridine.[3]

  • Recrystallization: Recrystallization from solvents like 90% ethanol (B145695) or benzene (B151609) can selectively crystallize the desired 2-amino-5-bromopyridine, leaving the dibrominated impurity in the mother liquor.[2][4]

  • Column Chromatography: For high purity requirements, column chromatography is a reliable method. A mobile phase of petroleum ether/ethyl acetate (B1210297) (10/1, by volume) has been shown to effectively separate the two compounds.[2]

The following workflow illustrates the general process for impurity removal:

G cluster_0 Impurity Removal Workflow start Crude Product (2-amino-5-bromopyridine + 2-amino-3,5-dibromopyridine) wash Wash with Hot Petroleum Ether start->wash Initial Purification recrystallize Recrystallize from Ethanol or Benzene wash->recrystallize Further Purification impurity 2-amino-3,5-dibromopyridine (in filtrate/mother liquor) wash->impurity chromatography Column Chromatography (Petroleum Ether/Ethyl Acetate) recrystallize->chromatography High Purity Separation recrystallize->impurity product Pure 2-amino-5-bromopyridine chromatography->product chromatography->impurity

Caption: General workflow for the removal of 2-amino-3,5-dibromopyridine impurity.

Issue: Low yield of 2-amino-5-bromopyridine due to impurity formation.

Question: How can I minimize the formation of 2-amino-3,5-dibromopyridine during my reaction to improve the yield of the desired product?

Answer:

Controlling the reaction stoichiometry and conditions is critical to prevent over-bromination. The amount of the brominating agent plays a key role in the product yield and impurity profile.[2]

Recommendations:

  • Control Stoichiometry: Carefully control the molar ratio of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) to 2-aminopyridine. A 1:1 molar ratio is often targeted for mono-bromination.

  • Reaction Temperature: Maintain a low reaction temperature, for instance, by carrying out the addition of the brominating agent at 10°C.[2]

  • Slow Addition: Add the brominating agent dropwise over a period of time to maintain control over the reaction exotherm and local concentrations.[2]

The logical relationship between reaction control and product purity is as follows:

G cluster_1 Reaction Control Logic control Strict Reaction Control stoichiometry Controlled Stoichiometry (e.g., 1:1 ratio) control->stoichiometry temperature Low Reaction Temperature control->temperature addition Slow Reagent Addition control->addition minimize Minimize Over-bromination stoichiometry->minimize temperature->minimize addition->minimize yield Higher Yield of 2-amino-5-bromopyridine minimize->yield impurity Reduced 2-amino-3,5-dibromopyridine minimize->impurity

Caption: Logical diagram illustrating the impact of reaction control on product purity.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of 2-amino-3,5-dibromopyridine?

A1: Key physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₅H₄Br₂N₂
Molecular Weight 251.91 g/mol [5]
Appearance White to yellow or cream or pale brown to brown crystals or crystalline powder[6]
Melting Point 100-106 °C[6]
Purity (Typical) >97%[6][7]

Q2: Which analytical techniques are suitable for monitoring the removal of this impurity?

A2: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the purity of 2-amino-5-bromopyridine and quantifying the 2-amino-3,5-dibromopyridine impurity. A typical method would use a C18 column with a mobile phase of acetonitrile (B52724) and water.[2]

Q3: Are there any safety precautions I should be aware of when handling these compounds?

A3: Yes, 2-amino-5-bromopyridine is harmful if swallowed and causes skin and eye irritation.[8] It is important to handle these chemicals in a well-ventilated area, wear appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoid generating dust.[9]

Experimental Protocols

Protocol 1: Removal of 2-amino-3,5-dibromopyridine by Washing with Petroleum Ether

This protocol is adapted from a procedure for the purification of 2-amino-5-bromopyridine.[3]

Materials:

  • Crude product containing 2-amino-5-bromopyridine and 2-amino-3,5-dibromopyridine

  • Petroleum ether (b.p. 60-80°C)

  • Filter funnel and flask

  • Heating mantle or water bath

Procedure:

  • Place the crude, dried product in a flask.

  • Add a portion of hot petroleum ether to the flask.

  • Stir or swirl the mixture for a few minutes to wash the solid.

  • Collect the solid product by filtration.

  • Repeat the washing process with two more portions of hot petroleum ether.

  • Dry the purified 2-amino-5-bromopyridine.

Protocol 2: Purification by Column Chromatography

This protocol is based on a described method for the separation of 2-amino-3,5-dibromopyridine.[2]

Materials:

  • Crude product

  • Silica (B1680970) gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in petroleum ether and pack the chromatography column.

  • Dissolve a minimum amount of the crude product in the mobile phase or a suitable solvent and load it onto the column.

  • Elute the column with a mobile phase of petroleum ether/ethyl acetate (10/1, by volume).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure 2-amino-5-bromopyridine.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Quantitative Data Summary

The following table summarizes the yields and purities reported in the literature for reactions where 2-amino-3,5-dibromopyridine was a potential or identified impurity.

Desired ProductBrominating AgentPurification MethodYieldPurityReference
2-amino-5-bromopyridineBromine in Acetic AcidWashing with hot petroleum ether62-67%Sufficient for next step[3]
2-amino-5-bromopyridineNBS in AcetoneRecrystallization (90% ethanol)95.0%97.0%[2]
2-amino-5-bromopyridinePhenyltrimethylammonium tribromideRecrystallization (benzene)75-81%Not specified[10]
2-amino-5-bromopyridineBromineRecrystallization (ethanol)60-65%Not specified[11]

References

Technical Support Center: Optimizing Raney® Ni Catalytic Hydrogenation of 2,3-Diamino-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Raney® Nickel-catalyzed hydrogenation of 2,3-diamino-5-bromopyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful synthesis of the desired 2,3,5-triaminopyridine while minimizing undesired side reactions.

I. Reaction Overview and Challenges

The primary objective of this reaction is the reductive dehalogenation of this compound to yield 2,3,5-triaminopyridine. However, a significant challenge in this process is the competing hydrodehalogenation side reaction, which leads to the formation of 2,3-diaminopyridine. The selectivity of the Raney® Nickel catalyst is paramount to achieving a high yield of the desired product.[1]

II. Experimental Protocols

A. Preparation of Activated Raney® Nickel (W-6 Type)

Activated Raney® Nickel is pyrophoric and must be handled with extreme care under an inert atmosphere and kept wet with solvent at all times.[2]

Materials:

Procedure:

  • In a 2-L Erlenmeyer flask equipped with a mechanical stirrer and a thermometer, add 600 mL of distilled water and 160 g of sodium hydroxide pellets.

  • Cool the stirred solution to 50°C in an ice bath.

  • Slowly add 125 g of Raney® Nickel-aluminum alloy powder in small portions over 25-30 minutes, maintaining the temperature at 50 ± 2°C.

  • After the addition is complete, digest the suspension at 50 ± 2°C for 50 minutes with gentle stirring.

  • After digestion, wash the catalyst by decantation with three 1-L portions of distilled water.

  • Subsequently, wash the catalyst with three 150-mL portions of 95% ethanol and then three 150-mL portions of absolute ethanol, using centrifugation for separation after each wash.

  • Store the activated catalyst under absolute ethanol in a refrigerator.

B. General Procedure for the Hydrogenation of this compound

Materials:

  • This compound

  • Activated Raney® Nickel (slurry in ethanol)

  • Solvent (e.g., Ethanol, Methanol, Isopropanol)

  • Hydrogen gas

Procedure:

  • Charge a high-pressure autoclave reactor with this compound and the chosen solvent.

  • Under an inert atmosphere (e.g., Argon or Nitrogen), add the Raney® Nickel slurry. The catalyst loading can range from 5% to 20% by weight relative to the substrate.

  • Seal the reactor and purge several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-50 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 25-100°C) with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake or by analytical techniques (TLC, GC, HPLC).

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture to remove the Raney® Nickel catalyst. Caution: The catalyst on the filter can be pyrophoric if it dries. Keep it wet with solvent and handle it appropriately for disposal or regeneration.

  • Isolate the product from the filtrate.

III. Data Presentation: Reaction Parameter Optimization

The following tables summarize the expected impact of various reaction parameters on the yield and selectivity of the hydrogenation of this compound. These are representative data based on general principles of Raney® Nickel catalysis and should be used as a guide for optimization.

Table 1: Effect of Temperature on Product Distribution

Temperature (°C)Desired Product Yield (%) (2,3,5-triaminopyridine)Side Product Yield (%) (2,3-diaminopyridine)
258510
507520
756035
1004055

Table 2: Effect of Hydrogen Pressure on Product Distribution

H₂ Pressure (bar)Desired Product Yield (%) (2,3,5-triaminopyridine)Side Product Yield (%) (2,3-diaminopyridine)
58015
10888
208512
507025

Table 3: Effect of Catalyst Loading on Product Distribution

Catalyst Loading (wt%)Desired Product Yield (%) (2,3,5-triaminopyridine)Side Product Yield (%) (2,3-diaminopyridine)
57025
108510
158214
207818

Table 4: Effect of Solvent on Reaction Outcome

SolventRelative Reaction RateSelectivity for Desired Product
MethanolHighModerate
EthanolModerateGood
Isopropanol (B130326)ModerateGood
Water (with base)VariableCan be high

IV. Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or no conversion of starting material 1. Inactive catalyst. 2. Catalyst poisoning. 3. Insufficient hydrogen pressure or temperature. 4. Poor mixing.1. Use freshly prepared/activated Raney® Nickel. 2. Ensure starting material and solvent are pure. Amines can act as catalyst poisons.[3] 3. Gradually increase hydrogen pressure and/or temperature. 4. Increase stirring speed.
High yield of dehalogenated side product (2,3-diaminopyridine) 1. High reaction temperature. 2. High hydrogen pressure. 3. High catalyst loading. 4. Prolonged reaction time.1. Decrease the reaction temperature (e.g., to 25-40°C). 2. Lower the hydrogen pressure (e.g., to 5-10 bar). 3. Reduce the catalyst loading (e.g., to 5-10 wt%). 4. Monitor the reaction closely and stop it once the starting material is consumed.
Inconsistent results between batches 1. Variation in catalyst activity. 2. Inconsistent catalyst handling. 3. Purity of starting materials.1. Standardize the catalyst preparation and storage procedure. 2. Ensure the catalyst is always kept wet and handled under an inert atmosphere. 3. Use starting materials of consistent purity.
Reaction stalls before completion 1. Catalyst deactivation. 2. Hydrogen supply issue.1. Consider adding a second portion of fresh catalyst. 2. Check for leaks in the reactor system and ensure a continuous supply of hydrogen.

V. Frequently Asked Questions (FAQs)

Q1: Why is dehalogenation a major side reaction with Raney® Nickel?

A1: Raney® Nickel is a highly active catalyst known for its ability to hydrogenolyze carbon-halogen bonds, especially in aryl halides.[1] This hydrodehalogenation competes with the desired hydrogenation of other functional groups.

Q2: How can I suppress the dehalogenation side reaction?

A2: To suppress dehalogenation, it is generally recommended to use milder reaction conditions: lower temperatures, lower hydrogen pressures, and shorter reaction times. Additionally, the use of dehalogenation inhibitors, such as dicyandiamide (B1669379) or calcium cyanamide, has been reported to be effective in similar systems.

Q3: What is the optimal solvent for this reaction?

A3: Alcohols like ethanol and isopropanol are common solvents for Raney® Nickel hydrogenations. The choice of solvent can influence both the reaction rate and selectivity. It is advisable to screen a few solvents to find the optimal one for your specific setup.

Q4: My Raney® Nickel appears to have lost its activity. Can it be regenerated?

A4: Yes, Raney® Nickel can often be regenerated. Common procedures involve washing with an aqueous alkaline solution (e.g., NaOH) or an acidic solution (e.g., acetic acid) to remove adsorbed species.[4] However, for consistent results, using freshly activated catalyst is often preferred.

Q5: Is it safe to handle dry Raney® Nickel?

A5: No, it is extremely dangerous. Dry, activated Raney® Nickel is pyrophoric and can ignite spontaneously upon contact with air.[2] It must always be kept wet with a solvent (e.g., water, ethanol) and handled under an inert atmosphere.

Q6: Can I use a different catalyst to avoid the dehalogenation issue?

A6: While this guide focuses on Raney® Nickel, other catalysts could be explored. For instance, palladium on a support like strontium carbonate has been used for dehalogenation, indicating that other palladium catalysts might also be prone to this side reaction. A thorough literature search for alternative catalysts for the selective hydrogenation of brominated pyridines is recommended if Raney® Nickel proves to be unselective.

VI. Visualizations

Reaction_Pathway A This compound B 2,3,5-Triaminopyridine (Desired Product) A->B Raney Ni, H2 (Reductive Amination) C 2,3-Diaminopyridine (Side Product) A->C Raney Ni, H2 (Hydrodehalogenation)

Caption: Reaction pathway for the hydrogenation of this compound.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Isolation prep1 Activate Raney® Ni alloy with NaOH prep2 Wash with H2O and Ethanol prep1->prep2 react1 Charge Reactor with Substrate, Solvent, Catalyst prep2->react1 react2 Purge with H2 and Pressurize react1->react2 react3 Heat and Stir react2->react3 react4 Monitor Reaction react3->react4 workup1 Cool and Vent Reactor react4->workup1 workup2 Filter Catalyst (Keep Wet!) workup1->workup2 workup3 Isolate Product workup2->workup3

Caption: General experimental workflow for Raney® Ni catalytic hydrogenation.

Troubleshooting_Tree start Low Yield of Desired Product q1 Is the conversion of starting material low? start->q1 a1_yes Check catalyst activity, reaction conditions (T, P), and mixing. q1->a1_yes Yes q2 Is the main product the dehalogenated side product? q1->q2 No a2_yes Decrease T, P, catalyst loading, and reaction time. Consider inhibitors. q2->a2_yes Yes a2_no Analyze for other potential side reactions or incomplete reaction. q2->a2_no No

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Challenges in the Scale-Up of 2,3-Diamino-5-bromopyridine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges during the synthesis and scale-up of 2,3-Diamino-5-bromopyridine. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in overcoming common issues.

Troubleshooting Guides

Issue 1: Low Yield and Purity in the Bromination of 2-Aminopyridine (B139424)

The bromination of 2-aminopyridine to form the key intermediate, 2-amino-5-bromopyridine (B118841), is often plagued by the formation of the over-brominated byproduct, 2-amino-3,5-dibromopyridine (B40352).[1][2][3] Managing this side reaction is critical for a successful scale-up.

Symptom Potential Cause Troubleshooting Steps
Low yield of 2-amino-5-bromopyridine with significant amounts of 2-amino-3,5-dibromopyridine. Excess of brominating agent: Using too much bromine or N-bromosuccinimide (NBS) is a primary cause of over-bromination.[3]- Stoichiometry Control: Carefully control the molar ratio of the brominating agent to 2-aminopyridine. An equal molar ratio is often optimal.[3] - Slow Addition: Add the brominating agent dropwise or in portions to the reaction mixture to avoid localized high concentrations.
Exothermic reaction leading to poor selectivity. Inadequate temperature control: The bromination of 2-aminopyridine is an exothermic reaction.[4] Poor heat dissipation, especially at a larger scale, can lead to temperature spikes that favor byproduct formation.- Cooling: Conduct the reaction in an ice bath or with an efficient cooling system to maintain a low and stable temperature.[2] - Dilution: Use a suitable solvent to dilute the reaction mixture, which can help in managing the exotherm.
Difficult separation of 2-amino-5-bromopyridine from the dibromo-byproduct. Similar polarities of the desired product and the byproduct. - Recrystallization: Utilize recrystallization from a suitable solvent system to separate the isomers. - Washing: Washing the crude product with a non-polar solvent like hot petroleum ether can selectively remove the less polar 2-amino-3,5-dibromopyridine.[2]
Issue 2: Challenges in the Reduction of 2-Amino-3-nitro-5-bromopyridine

The reduction of the nitro group is the final and critical step in the synthesis of this compound. This step can be highly exothermic and presents different challenges depending on the chosen reduction method.[5]

Symptom Potential Cause Troubleshooting Steps
Incomplete reduction or slow reaction rate. Insufficient reducing agent or catalyst deactivation. - Reagent Stoichiometry: Ensure an adequate excess of the reducing agent (e.g., iron powder) is used.[2] - Catalyst Activity (for catalytic hydrogenation): Use a fresh and active catalyst (e.g., Raney Nickel, Pd/C).[6][7] Ensure the absence of catalyst poisons like sulfur compounds.[8]
Runaway exothermic reaction. Poor heat management during the reduction process. - Controlled Addition: Add the reducing agent portion-wise or control the hydrogen pressure and flow rate in catalytic hydrogenation. - Efficient Cooling: Utilize a reactor with a high surface area-to-volume ratio or an efficient cooling jacket to dissipate the heat generated.[5]
Difficult product isolation from the reaction mixture. Formation of iron sludge (in case of iron/acid reduction) or catalyst filtration issues. - Filtration: Filter the hot reaction mixture to remove the iron sludge or catalyst.[2] - Extraction: After filtration, the product can be isolated by evaporation of the solvent and subsequent purification.
Product contamination with residual metals. Incomplete removal of the metal reducing agent or catalyst. - Thorough Washing: Wash the crude product thoroughly with appropriate solvents. - Chelating Agents: In some cases, treatment with a chelating agent may be necessary to remove trace metal impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent synthetic route involves a three-step process starting from 2-aminopyridine:

  • Bromination: 2-aminopyridine is brominated to yield 2-amino-5-bromopyridine.

  • Nitration: 2-amino-5-bromopyridine is then nitrated to give 2-amino-3-nitro-5-bromopyridine.[2]

  • Reduction: The final step is the reduction of the nitro group of 2-amino-3-nitro-5-bromopyridine to an amino group, yielding this compound.[2][7]

Q2: How can I minimize the formation of the 2-amino-3,5-dibromopyridine byproduct during the bromination step?

A2: To minimize the dibromo byproduct, it is crucial to have precise control over the reaction conditions. This includes maintaining a low reaction temperature, using the correct stoichiometry of the brominating agent, and ensuring slow and controlled addition of the brominating agent to the reaction mixture.[3]

Q3: What are the advantages and disadvantages of using iron/acid versus catalytic hydrogenation for the nitro reduction step at scale?

A3:

  • Iron/Acid Reduction:

    • Advantages: It is a relatively inexpensive and robust method.[8]

    • Disadvantages: It generates a large amount of iron sludge, which can make product isolation and waste disposal challenging. The reaction can also be highly exothermic.[5]

  • Catalytic Hydrogenation (e.g., with Raney Nickel or Pd/C):

    • Advantages: It is a cleaner method with higher atom economy and easier product isolation.[6][7]

    • Disadvantages: The catalysts can be expensive and are susceptible to poisoning.[8] Handling of flammable hydrogen gas requires specialized equipment, especially at a large scale.

Q4: What are the key safety considerations when scaling up the production of this compound?

A4: The primary safety concerns are the management of highly exothermic reactions, particularly during the bromination and nitration steps.[4][9] Proper temperature control, efficient heat dissipation, and controlled addition of reagents are critical to prevent runaway reactions. When using catalytic hydrogenation, the safe handling of flammable hydrogen gas and potentially pyrophoric catalysts like Raney Nickel is paramount.[6]

Q5: How does the quality of starting materials affect the synthesis?

A5: The purity of the starting materials, such as 2-aminopyridine, is crucial for the overall success of the synthesis.[10] Impurities in the starting material can lead to the formation of undesired byproducts, which can complicate the purification process and lower the final product yield and quality.

Data Presentation

Table 1: Comparison of Reported Yields for the Synthesis of 2-amino-5-bromopyridine

Starting MaterialBrominating AgentSolventYield (%)Reference
2-AminopyridineBromineAcetic Acid62-86[2]
2-AminopyridineNBSAcetone (B3395972)95[3]
2-AminopyridinePhenyltrimethylammonium tribromideDichloromethane75-81[11]

Table 2: Comparison of Reported Yields for the Reduction of 2-amino-3-nitro-5-bromopyridine

Reducing AgentSolvent SystemYield (%)Reference
Reduced Iron / HClEthanol / Water69-76[2]
Raney Ni / H₂Phosphoric acid / Ethanol89[7]
Iron powder / NH₄ClIsopropanol / Water95[12]

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-bromopyridine (via NBS)[3]
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-aminopyridine in acetone.

  • Cooling: Cool the solution to 10°C using an ice bath.

  • Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) in acetone dropwise to the cooled 2-aminopyridine solution over a period of 1 hour, while maintaining the temperature below 15°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.

  • Work-up: Remove the acetone under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound (via Iron Reduction)[2]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-nitro-5-bromopyridine, reduced iron powder, ethanol, and water.

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heating: Heat the reaction mixture to reflux and maintain it at this temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Filtration: Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron sludge. Wash the filter cake with hot ethanol.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from water or a suitable organic solvent.

Mandatory Visualization

experimental_workflow cluster_bromination Step 1: Bromination cluster_nitration Step 2: Nitration cluster_reduction Step 3: Reduction A 2-Aminopyridine C Reaction in Solvent (e.g., Acetone) A->C B Brominating Agent (e.g., NBS) B->C D Work-up & Purification C->D E 2-Amino-5-bromopyridine D->E G Reaction E->G F Nitrating Agent (e.g., HNO3/H2SO4) F->G H Work-up & Purification G->H I 2-Amino-3-nitro-5-bromopyridine H->I K Reaction I->K J Reducing Agent (e.g., Fe/HCl) J->K L Work-up & Purification K->L M This compound L->M

Caption: Synthetic workflow for this compound production.

troubleshooting_logic Start Low Yield / High Impurity Q1 Which Step? Start->Q1 Bromination Bromination Q1->Bromination Bromination Reduction Reduction Q1->Reduction Reduction Bromination_Cause1 Over-bromination? Bromination->Bromination_Cause1 Reduction_Cause1 Incomplete Reaction? Reduction->Reduction_Cause1 Bromination_Solution1 Control Stoichiometry & Addition Rate Bromination_Cause1->Bromination_Solution1 Yes Bromination_Cause2 Exotherm? Bromination_Cause1->Bromination_Cause2 No Bromination_Solution2 Improve Cooling & Dilution Bromination_Cause2->Bromination_Solution2 Yes Reduction_Solution1 Check Reducing Agent / Catalyst Activity Reduction_Cause1->Reduction_Solution1 Yes Reduction_Cause2 Difficult Isolation? Reduction_Cause1->Reduction_Cause2 No Reduction_Solution2 Optimize Filtration & Washing Reduction_Cause2->Reduction_Solution2 Yes

Caption: Troubleshooting decision tree for synthesis issues.

References

Stability issues of 2,3-Diamino-5-bromopyridine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of 2,3-Diamino-5-bromopyridine in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general stability and storage recommendations for this compound?

A1: In its solid, powdered form, this compound is stable for at least two years when stored at room temperature, protected from light and moisture.[1] It is advisable to store the compound in a tightly sealed container in a dry and cool place.[2]

Q2: In which common laboratory solvents is this compound soluble?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727).[1]

Q3: What are the known stability issues of this compound in solution?

A3: While specific quantitative stability data for this compound in solution is limited in publicly available literature, studies on similar diaminopyridine compounds suggest potential for degradation, particularly under oxidative conditions.[3] For instance, 3,4-diaminopyridine (B372788) has been shown to be more stable in its salt form compared to its free base form when exposed to oxidative stress.[3] It is crucial to consider that factors such as the choice of solvent, pH, temperature, and exposure to light can influence the stability of the compound in solution.

Q4: What are the potential degradation pathways for this compound?

A4: Based on studies of analogous compounds like 3,4-diaminopyridine, potential degradation pathways for this compound in solution may involve oxidation.[3] This could lead to the formation of nitro-substituted pyridines or N-oxides.[3] Dimerization has also been identified as a degradation pathway for 3,4-diaminopyridine.[4] It is important to note that the bromine substituent and the specific arrangement of the amino groups on the pyridine (B92270) ring will influence the exact degradation products.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC analysis of a freshly prepared solution. Impurities in the starting material.Verify the purity of the this compound lot using a validated analytical method.
Degradation upon dissolution.Prepare solutions fresh before use and in a solvent known for better stability (e.g., anhydrous DMSO). Minimize exposure to light and elevated temperatures during preparation.
Loss of compound over time in stored solutions. Degradation of the compound.Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light. Consider preparing single-use aliquots to avoid repeated freeze-thaw cycles.
Evaporation of the solvent.Ensure that storage containers are properly sealed.
Inconsistent experimental results. Variable stability of the compound in the experimental buffer or medium.Perform a preliminary stability test of this compound in your specific experimental medium under the planned conditions (temperature, duration) to assess its stability.
Interaction with other components in the reaction mixture.Investigate potential incompatibilities with other reagents.

Quantitative Data Summary

Currently, there is a lack of specific quantitative stability data for this compound in solution in the public domain. The following table is a hypothetical example to illustrate how such data could be presented. Researchers are strongly encouraged to perform their own stability studies to generate data relevant to their specific experimental conditions.

Table 1: Hypothetical Stability of this compound (1 mg/mL) in Different Solvents at Room Temperature (Protected from Light)

Time (hours)% Remaining in DMSO% Remaining in Methanol% Remaining in Aqueous Buffer (pH 7.4)
0100100100
2498.597.292.1
4897.194.585.3
7295.891.878.6

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile (B52724) and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., ICH option 1) for a specified duration. A control sample should be kept in the dark under the same conditions.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see below for a starting method).

  • Use a diode array detector (DAD) to monitor for the appearance of new peaks and changes in the main peak.

  • Mass spectrometry (LC-MS) can be used to identify the mass of potential degradation products.

Recommended Starting HPLC Method

A reverse-phase HPLC method can be used to analyze 5-Bromopyridine-2,3-diamine, and a similar approach can be adapted for this compound.[5]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a suitable percentage of B, and gradually increase to elute the compound and any degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength of maximum absorbance for this compound.

  • Injection Volume: 10 µL

Note: This method should be validated for its stability-indicating properties.

Visualizations

While this compound is a synthetic intermediate, it is a crucial building block for imidazopyridines, a class of compounds with significant biological activity, including the inhibition of kinases and immune checkpoints like PD-1/PD-L1.[6][7][8] The following diagrams illustrate a potential experimental workflow and a simplified representation of a signaling pathway targeted by derivatives of this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Stock Solution Stock Solution Stress Conditions Stress Conditions Stock Solution->Stress Conditions Acid, Base, Oxidation, Heat, Light HPLC-DAD HPLC-DAD Stress Conditions->HPLC-DAD LC-MS LC-MS HPLC-DAD->LC-MS Peak Identification Degradation Profile Degradation Profile LC-MS->Degradation Profile Stability Assessment Stability Assessment Degradation Profile->Stability Assessment

Caption: Experimental workflow for a forced degradation study.

G cluster_cancer Cancer Cell cluster_tcell T-Cell Imidazopyridine Derivative Imidazopyridine Derivative PD-L1 PD-L1 Imidazopyridine Derivative->PD-L1 Inhibits Interaction PD-1 PD-1 PD-L1->PD-1 Interaction T-Cell Inactivation T-Cell Inactivation PD-1->T-Cell Inactivation T-Cell Cancer Cell

Caption: Simplified PD-1/PD-L1 signaling pathway targeted by imidazopyridine derivatives.

References

Troubleshooting guide for reactions involving 2,3-Diamino-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during reactions involving 2,3-Diamino-5-bromopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound and how can I remove them?

A1: A common impurity in commercially available or synthesized this compound is the over-brominated byproduct, 2-amino-3,5-dibromopyridine.[1][2] This impurity arises during the bromination of 2-aminopyridine (B139424) in the synthetic sequence leading to the target molecule.[3] Purification can be achieved by recrystallization from water or by washing with a nonpolar solvent like hot petroleum ether to remove the less polar dibromo impurity.[1][4]

Q2: My reaction involving this compound is sluggish or shows low conversion. What are the potential causes?

A2: Low reactivity of this compound in reactions like palladium-catalyzed cross-couplings can be attributed to several factors. The electron-donating nature of the two amino groups can increase the electron density on the pyridine (B92270) ring, potentially slowing down the oxidative addition step in the catalytic cycle. Furthermore, the pyridine nitrogen and the vicinal amino groups can chelate to the metal catalyst, forming inactive or less active complexes, which leads to catalyst deactivation.[5] Ensuring an inert atmosphere and using appropriate ligands are crucial to mitigate these effects.

Q3: I am observing the formation of multiple products in my cyclization reaction with this compound. How can I improve the selectivity?

A3: The presence of two nucleophilic amino groups in this compound can lead to the formation of regioisomers in cyclization and alkylation reactions. For instance, in the synthesis of imidazo[4,5-b]pyridines, alkylation can occur at different nitrogen atoms of the imidazole (B134444) ring.[6] The choice of solvent, base, and reaction temperature can significantly influence the regioselectivity. Steric hindrance on the reactants can also be exploited to direct the reaction to the desired isomer.[7] Careful optimization of reaction conditions and chromatographic separation are often necessary to isolate the desired product.

Troubleshooting Guides

Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Possible Cause Suggested Solution
Catalyst Deactivation The pyridine nitrogen and amino groups can coordinate with the palladium catalyst. Use bulky, electron-rich phosphine (B1218219) ligands (e.g., RuPhos, BrettPhos) to shield the metal center and promote the desired catalytic cycle.[8][9]
Poor Solubility of Reactants This compound and its derivatives may have limited solubility. Employing a co-solvent system like dioxane/water or toluene (B28343)/water can be beneficial. For anhydrous reactions, polar aprotic solvents such as DMF, DMAc, or NMP can be used, often with gentle heating.[5]
Suboptimal Base The choice of base is critical. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective. For Suzuki couplings, weaker bases like K₂CO₃ or K₃PO₄ are commonly used. The base must be carefully chosen to be compatible with the functional groups on the substrates.[9]
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.
Side Reactions in Imidazo[4,5-b]pyridine Synthesis
Possible Cause Suggested Solution
Formation of Regioisomers Alkylation or acylation can occur on different nitrogen atoms of the imidazo[4,5-b]pyridine core. The reaction conditions, particularly the solvent and base, can be modified to favor the formation of one isomer. For example, in solid-liquid phase transfer catalysis, the choice of catalyst and solvent can influence the N3/N4 alkylation ratio.[6] Chromatographic separation (e.g., HPLC) is often required to isolate the desired regioisomer.[7]
Incomplete Cyclization The cyclocondensation of this compound with aldehydes or carboxylic acids may not go to completion. Ensure adequate reaction time and temperature. For reactions with aldehydes, an oxidizing agent (or air) is often required to facilitate the final aromatization step.[1] Using microwave irradiation can sometimes improve yields and reduce reaction times.[10]
Product Degradation The product may be unstable under the reaction conditions, especially at high temperatures. Monitor the reaction progress by TLC or LC-MS to check for the appearance of degradation products. If degradation is observed, consider running the reaction at a lower temperature for a longer duration.[4]

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

This protocol describes the synthesis of an imidazo[4,5-b]pyridine derivative via condensation of this compound with benzaldehyde (B42025).[6]

Materials:

  • This compound (1.0 g, 5.31 mmol)

  • Benzaldehyde (0.6 mL, 5.84 mmol)

  • Iodine (0.09 g, 0.531 mmol)

  • Ethanol (B145695) (40 mL)

  • Distilled water

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add benzaldehyde dropwise to the solution, followed by the addition of iodine.

  • Heat the solution to reflux (approximately 90°C) with magnetic stirring.

  • Continue refluxing for 24 hours, during which a brown solid should form.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid product and wash it three times with distilled water.

  • Dry the product in an oven.

Quantitative Data Summary:

Reactant Product Solvent Catalyst/Reagent Temp (°C) Time (h) Yield (%) Reference
This compound6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineEthanolIodine9024Not specified, but formation of a solid product is reported.[6]
2,3-Diaminopyridine2-Aryl-6H-imidazo[4,5-b]pyridineAcetic AcidNoneReflux2-12Not specified, general procedure.[7]
Protocol 2: General Procedure for Buchwald-Hartwig Amination

This is a generalized protocol for the palladium-catalyzed amination of aryl bromides and may require optimization for this compound.[9][11]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos-Pd-G3, 1-2 mol%)

  • Ligand (e.g., RuPhos, 1.5-3 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and base under an inert atmosphere.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with stirring for the required time (monitor by TLC or LC-MS).

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Related Aminations:

Aryl Halide Amine Catalyst/Ligand Base Solvent Temp (°C) Yield (%) Reference
3-Bromo-2-aminopyridineMorpholineRuPhos-precatalystLiHMDSToluene8083[8]
3-Bromo-2-aminopyridineCyclopentylamineBrettPhos-precatalystLiHMDSToluene8078[8]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reactants (this compound, Coupling Partner) B Add Catalyst, Ligand, and Base C Add Degassed Solvent D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Quench Reaction & Extract E->F G Dry & Concentrate F->G H Purify (Column Chromatography) G->H I Characterize Product (NMR, MS) H->I

Caption: A generalized experimental workflow for reactions involving this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Kinase Inhibitor (Derived from This compound) Inhibitor->PI3K Inhibitor->mTOR

Caption: A simplified PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors derived from heterocyclic scaffolds.

References

Post-treatment complexities in 2,3-Diamino-5-bromopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3-Diamino-5-bromopyridine. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the post-treatment complexities of this important chemical intermediate. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and general synthesis route for this compound?

A1: this compound is typically synthesized from 2-amino-3-nitro-5-bromopyridine through a reduction reaction.[1][2][3] The molecular structure of this compound contains multiple reaction sites, making it a valuable intermediate in the synthesis of various pharmaceuticals and insecticides.[1]

Q2: What are the typical appearances and physical properties of this compound?

A2: The compound typically appears as a light yellow to purple or light brown powder.[1][3] It has a molecular weight of 188.025 g/mol and a melting point of around 155-163°C.[1][4]

Q3: What are some common byproducts that can form during the synthesis?

A3: A significant byproduct that can complicate purification is 2-amino-3,5-dibromopyridine (B40352), which arises from over-bromination of the precursor, 2-aminopyridine (B139424).[5][6] Controlling the amount of the brominating agent is crucial to minimize the formation of this impurity.[5][6]

Q4: What are the recommended methods for purifying the final product?

A4: Recrystallization is a common and effective method for purifying this compound.[4] Solvents such as water or benzene (B151609) can be used.[4] The use of activated carbon during recrystallization can help to decolorize the product, yielding colorless needles.[4] Column chromatography can also be employed for separation of impurities.[5]

Troubleshooting Guide

Problem 1: Low yield of this compound.

  • Possible Cause: Incomplete reduction of the nitro group in the starting material, 2-amino-3-nitro-5-bromopyridine.

  • Suggested Solution: Ensure the reducing agent (e.g., iron powder, Raney Nickel) is active and used in sufficient quantity.[1][2][4] Reaction time and temperature are also critical; for instance, when using iron powder, heating on a steam bath for at least one hour is recommended.[4] For catalytic hydrogenation with Raney Nickel, ensure the pressure is maintained until it no longer decreases, indicating the reaction is complete.[1]

Problem 2: The final product is dark-colored.

  • Possible Cause: Presence of colored impurities or degradation products.

  • Suggested Solution: During recrystallization, add activated carbon to the hot solution to adsorb colored impurities.[4] Filter the hot solution to remove the carbon before allowing the product to crystallize. Washing the charcoal with a hot solvent like ethanol (B145695) can help avoid product loss.[4]

Problem 3: Difficulty in removing the 2-amino-3,5-dibromopyridine byproduct.

  • Possible Cause: Similar solubility profiles of the product and the byproduct.

  • Suggested Solution: Careful selection of recrystallization solvent is key. Washing the crude product with hot petroleum ether has been shown to be effective in removing 2-amino-3,5-dibromopyridine from the precursor, 2-amino-5-bromopyridine, which can be a useful strategy if this impurity persists.[4] Alternatively, column chromatography can be used for more challenging separations.[5]

Problem 4: The product fails to crystallize after recrystallization.

  • Possible Cause: The solution may be too dilute, or residual solvents might be inhibiting crystallization.

  • Suggested Solution: Concentrate the filtrate by evaporating some of the solvent to achieve a supersaturated solution.[2][4] Ensure that the previous step of removing the solvent (e.g., by rotary evaporation) was complete.[1] Seeding the solution with a small crystal of the pure product can also induce crystallization.

Data Presentation

Table 1: Comparison of Different Synthesis Protocols for this compound

Starting MaterialReducing AgentSolvent SystemReaction ConditionsYieldReference
2-amino-3-nitro-5-bromopyridineIron powder, HCl95% Ethanol, WaterHeated on a steam bath for 1 hourNot explicitly stated for this step, but the overall yield from 2-aminopyridine is 26-43%[4]
2-amino-3-nitro-5-bromopyridineRaney Nickel, H₂Phosphoric acid, Ethanol, HCl50°C, 1 MPa pressure89%[1]
5-Bromo-3-nitropyridin-2-amineIron powder, NH₄ClIsopropanol, Water90°C for 45 minutes95%[2]

Experimental Protocols

Protocol 1: Reduction with Iron Powder

This protocol is adapted from Organic Syntheses.[4]

  • Reaction Setup: In a 100-mL flask fitted with a reflux condenser, add 10.9 g (0.05 mole) of 2-amino-5-bromo-3-nitropyridine, 30 g of reduced iron, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated hydrochloric acid.

  • Reduction: Heat the mixture on a steam bath for 1 hour.

  • Work-up: After the reaction, filter the hot mixture to remove the iron. Wash the iron three times with 10-mL portions of hot 95% ethanol.

  • Isolation: Combine the filtrate and washings and evaporate to dryness.

  • Purification: Recrystallize the dark residue from 50 mL of water with 1 g of activated carbon. Filter the mixture while hot. Wash the charcoal with hot ethanol to minimize losses. The product, this compound, will crystallize as colorless needles upon cooling.

Protocol 2: Catalytic Hydrogenation with Raney Nickel

This protocol is based on a method described by Guidechem.[1]

  • Reaction Setup: Dissolve 15.0g (0.075 mol) of 2-amino-3-nitro-5-bromopyridine in a hot mixture of phosphoric acid and ethanol (100 mL, V/V=20/80). Cool the solution to 25°C.

  • Addition of Reagents: Sequentially add 135 mL of saturated hydrochloric acid ethanol solution, 15 mL of concentrated hydrochloric acid, and 1.5 g of 10% Raney-Ni.

  • Hydrogenation: Transfer the mixture to a 500 mL high-pressure reactor. Pressurize the reactor to 1 MPa with hydrogen and heat to approximately 50°C. The reaction is complete when the pressure no longer decreases.

  • Work-up: Cool the reactor and filter the reaction mixture. Wash the filter cake with 50 mL of ethanol.

  • Isolation: Pour the filtrate into a mixture of tetrahydrofuran (B95107) (THF) and concentrated hydrochloric acid (300 mL, V/V=5/1). Seal the container and store it in a refrigerator overnight.

  • Purification: Remove the solvent by rotary evaporation. Filter the resulting solid and dry to obtain this compound.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Reduction with Iron Powder cluster_protocol2 Protocol 2: Catalytic Hydrogenation A1 1. Reaction Setup (2-amino-5-bromo-3-nitropyridine, Fe, EtOH, H₂O, HCl) B1 2. Reduction (Heat on steam bath) A1->B1 C1 3. Work-up (Hot filtration) B1->C1 D1 4. Isolation (Evaporation) C1->D1 E1 5. Purification (Recrystallization with activated carbon) D1->E1 F1 Final Product E1->F1 A2 1. Reaction Setup (2-amino-3-nitro-5-bromopyridine, H₃PO₄, EtOH) B2 2. Reagent Addition (HCl, Raney-Ni) A2->B2 C2 3. Hydrogenation (1 MPa H₂, 50°C) B2->C2 D2 4. Work-up (Filtration) C2->D2 E2 5. Isolation (Precipitation in THF/HCl) D2->E2 F2 6. Purification (Rotary Evaporation) E2->F2 G2 Final Product F2->G2

Caption: Comparative workflow of two synthesis protocols for this compound.

troubleshooting_guide start Post-Treatment Issue low_yield Low Yield start->low_yield dark_color Dark-Colored Product start->dark_color impurity Persistent Impurity (e.g., dibromo-byproduct) start->impurity no_crystal Failure to Crystallize start->no_crystal sol_yield Check reducing agent activity and reaction conditions. low_yield->sol_yield sol_color Use activated carbon during recrystallization. dark_color->sol_color sol_impurity Optimize recrystallization solvent or use column chromatography. impurity->sol_impurity sol_crystal Concentrate solution or seed with a crystal. no_crystal->sol_crystal

Caption: Troubleshooting decision tree for post-treatment issues.

References

Safe handling and storage of 2,3-Diamino-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and use of 2,3-Diamino-5-bromopyridine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterocyclic organic compound.[1][2] It serves as a crucial building block and intermediate in the synthesis of various heterocyclic compounds.[1][3] Its applications are prominent in the development of novel drugs, particularly for targeting specific biological pathways in conditions like cancer and infectious diseases.[4] It is also utilized in the formulation of agrochemicals to enhance crop protection.[4]

Q2: What are the main hazards associated with this compound?

A2: this compound is considered a hazardous chemical.[5] The primary hazards include:

  • Skin irritation: Causes skin irritation.[5][6]

  • Serious eye irritation: Causes serious eye irritation.[5][6]

  • Respiratory irritation: May cause respiratory irritation.[5][6]

  • Harmful if swallowed. [7][8]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: To ensure safety, the following personal protective equipment (PPE) is mandatory when handling this compound:

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[5]

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[5]

  • Respiratory Protection: Use a NIOSH-approved dust mask (type N95 or better) if inhalation of dust is possible.[9][10] Work should be conducted in a well-ventilated area or under a fume hood.[1][5]

Q4: What are the proper storage conditions for this compound?

A4: Proper storage is crucial for maintaining the stability and integrity of the compound. It should be stored in a dry, cool, and well-ventilated place.[1][5] The container should be kept tightly closed.[1][5] It is stable for at least two years if stored at room temperature, protected from light and moisture.[3]

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents.[5][6] Contact with these materials should be avoided to prevent hazardous reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low reaction yield during synthesis Incomplete reduction of the nitro group.Ensure the reducing agent (e.g., reduced iron, Raney Ni) is fresh and active. Optimize reaction time and temperature. For larger scale reactions, consider performing multiple smaller reductions simultaneously as yields may decrease with scale-up.[3]
Formation of by-products.During the synthesis of the precursor 2-amino-5-bromopyridine (B118841), over-bromination can lead to the formation of 2-amino-3,5-dibromopyridine (B40352).[8] Carefully control the stoichiometry of the brominating agent and the reaction temperature.
Product is off-color (darker than expected) Presence of impurities or degradation.The crude product can be dark.[3] Recrystallization is an effective purification method. Recrystallize the product from water or other suitable solvents. The use of activated carbon during recrystallization can help remove colored impurities.[3]
Difficulty in purifying the final product Contamination with starting materials or by-products.Wash the crude product with appropriate solvents to remove specific impurities. For instance, hot petroleum ether can be used to wash out 2-amino-3,5-dibromopyridine from 2-amino-5-bromopyridine.[3] Recrystallization from a suitable solvent system is also recommended for final purification.[3]
Inconsistent analytical results (e.g., NMR, melting point) Presence of residual solvent or impurities.Ensure the product is thoroughly dried under vacuum to remove any residual solvents. If impurities are suspected, repurify the compound using recrystallization or column chromatography.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₅H₆BrN₃
Molecular Weight 188.03 g/mol [9]
Appearance Yellow to brown powder[3], Pale to reddish yellow powder[4], or Light yellow to purple or light brown powder[1]
Melting Point 155 °C (decomposes)[9]
Solubility Soluble in DMSO or methanol[3]. Soluble in hot water.[1]
Storage Temperature Room Temperature[3][4]

Hazard and Safety Information

Hazard StatementPrecautionary Statement
H315: Causes skin irritation[6][9][10]P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1][9][10]
H319: Causes serious eye irritation[6][9][10]P280: Wear protective gloves/protective clothing/eye protection/face protection[1][5][6]
H335: May cause respiratory irritation[6][9][10]P302 + P352: IF ON SKIN: Wash with plenty of soap and water[8][9][10]
H302: Harmful if swallowed[7][8]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1][9][10]
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[1][6]
P501: Dispose of contents/container to an approved waste disposal plant[1][7][8]

Experimental Protocols

Synthesis of this compound via Reduction of 2-amino-5-bromo-3-nitropyridine

This protocol is based on the reduction of a nitro group to an amine using reduced iron.

Materials:

  • 2-amino-5-bromo-3-nitropyridine

  • Reduced iron powder

  • 95% Ethanol

  • Water

  • Concentrated Hydrochloric Acid

  • Activated carbon

Procedure:

  • In a 100-mL flask equipped with a reflux condenser, add 10.9 g (0.05 mole) of 2-amino-5-bromo-3-nitropyridine, 30 g of reduced iron, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated hydrochloric acid.[3]

  • Heat the mixture on a steam bath for 1 hour.[3]

  • After the reaction is complete, filter the hot mixture to remove the iron. Wash the iron residue three times with 10-mL portions of hot 95% ethanol.[3]

  • Combine the filtrate and washings and evaporate to dryness.[3]

  • Recrystallize the dark residue from 50 mL of water with 1 g of activated carbon. Filter the hot solution.[3]

  • The product, this compound, will crystallize as colorless needles upon cooling.[3]

Workflow for Safe Handling and Storage

Safe_Handling_Workflow Safe Handling and Storage of this compound start Start: Receive Chemical assess_hazards 1. Assess Hazards (SDS Review) start->assess_hazards ppe 2. Don Personal Protective Equipment (PPE) - Safety Glasses - Gloves - Lab Coat - Dust Mask (if needed) assess_hazards->ppe handling 3. Handling - Use in a well-ventilated area/fume hood - Avoid dust generation - Avoid contact with skin and eyes ppe->handling storage 4. Storage - Tightly closed container - Cool, dry, well-ventilated area - Away from incompatible materials handling->storage spill Spill or Exposure? handling->spill storage->handling For subsequent use waste 5. Waste Disposal - Dispose as hazardous waste - Follow institutional guidelines storage->waste Dispose of old stock first_aid Provide First Aid - Skin: Wash with soap and water - Eyes: Rinse with water for 15 min - Inhalation: Move to fresh air spill->first_aid Yes spill->waste No first_aid->waste end End of Process waste->end

Caption: Workflow for the safe handling and storage of this compound.

References

Validation & Comparative

A Comparative Analysis of Synthesis Methods for 2,3-Diamino-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Intermediate in Pharmaceutical Research and Development

Introduction: 2,3-Diamino-5-bromopyridine is a crucial intermediate in the synthesis of a wide range of pharmaceuticals and insecticides, including the antiarrhythmic drug disopyramide (B23233) phosphate.[1] Its molecular structure, featuring bromine and amino groups, offers multiple sites for chemical modification, making it a versatile building block in medicinal chemistry.[1] This guide provides a comparative analysis of the prevalent synthesis methods for this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of the available routes. The comparison focuses on reaction efficiency, product yield and purity, and the practicality of each method for laboratory and potential scale-up applications.

The most common synthetic pathway to this compound commences with the commercially available 2-aminopyridine (B139424). This multi-step process involves a sequential bromination, nitration, and a final reduction of the nitro group to yield the target diamine. While the initial steps of bromination and nitration are relatively standard, several distinct methods have been reported for the critical final reduction step. This analysis will focus on comparing these different reduction strategies.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for the different reduction methods used to synthesize this compound from 2-amino-5-bromo-3-nitropyridine.

Parameter Method 1: Iron/HCl Method 2: Raney Ni Catalytic Hydrogenation Method 3: Iron/Ammonium (B1175870) Chloride
Starting Material 2-amino-5-bromo-3-nitropyridine2-amino-3-nitro-5-bromopyridine5-Bromo-3-nitropyridin-2-amine
Key Reagents Reduced Iron, HCl, 95% Ethanol (B145695), WaterRaney Ni, H₂, Phosphoric acid, Ethanol, HClIron powder, Ammonium chloride, Isopropanol (B130326), Water
Reaction Temperature Steam bath (reflux)~50 °C90 °C
Reaction Time 1 hourNot specified (until H₂ uptake ceases)45 minutes
Reported Yield 69-76%89%95%
Product Purity Crystallized to colorless needles, m.p. 163°CHigh puritySolid product, NMR data provided
Key Advantages Readily available and inexpensive reagents.High product purity.High yield and short reaction time.
Key Disadvantages Lower yield compared to other methods.[2]Requires high-pressure hydrogenation equipment.-

Experimental Protocols

Method 1: Reduction with Iron and Hydrochloric Acid

This method, adapted from a procedure by Petrow and Saper, utilizes reduced iron in an acidic ethanol-water mixture.[2]

  • A 100-mL flask is charged with 10.9 g (0.05 mole) of 2-amino-5-bromo-3-nitropyridine, 30 g of reduced iron, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated hydrochloric acid.[2]

  • The mixture is heated on a steam bath under reflux for 1 hour.[2]

  • After the reaction, the iron is removed by filtration and washed with three 10-mL portions of hot 95% ethanol.[2]

  • The combined filtrate and washings are evaporated to dryness.[2]

  • The dark residue is recrystallized from 50 mL of water with 1 g of activated carbon. The mixture is filtered while hot.[2]

  • The resulting this compound crystallizes as colorless needles with a melting point of 163°C. The yield is reported to be between 6.5–7.1 g (69–76%).[2]

Method 2: Catalytic Hydrogenation with Raney Nickel

This optimized process employs Raney Nickel as a catalyst for the hydrogenation of the nitro group, resulting in high product purity.[1]

  • Dissolve 2-amino-3-nitro-5-bromopyridine (15.0g, 0.075 mol) in a hot mixture of phosphoric acid and ethanol (100 mL, V/V=20/80), and cool to 25 °C.[1]

  • Sequentially add saturated hydrochloric acid ethanol solution (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g).[1]

  • Transfer the mixture to a 500 mL high-pressure reactor and pressurize with hydrogen to 1 MPa.[1]

  • Heat the reactor to approximately 50 °C. The reaction is complete when the pressure no longer decreases.[1]

  • Cool and depressurize the reactor, then filter the reaction mixture. Wash the filter cake with 50 mL of ethanol.[1]

  • Pour the filtrate into a mixture of tetrahydrofuran (B95107) (THF) and concentrated hydrochloric acid (300 mL, V/V=5/1), seal, and store in a refrigerator overnight.[1]

  • Remove the solvent by rotary evaporation, filter, and dry the resulting yellow solid to obtain this compound. The reported yield is 16.5 g (89%).[1]

Method 3: Reduction with Iron and Ammonium Chloride

This method offers a high yield and a short reaction time using iron powder in the presence of ammonium chloride.[3]

  • Dissolve 5-Bromo-3-nitropyridin-2-amine (3 g) in a solvent mixture of isopropanol (56 mL) and water (28 mL).[3]

  • Add ammonium chloride (1.47 g, 2 eq.) and iron powder (2.31 g, 3 eq.) to the solution.[3]

  • Heat the reaction mixture to 90°C and maintain this temperature for 45 minutes.[3]

  • Upon completion, cool the mixture and dilute it with ethyl acetate (B1210297) (EtOAc).[3]

  • Filter the mixture to remove insoluble matter and separate the organic and aqueous layers.[3]

  • Wash the organic layer with saturated brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound as a solid. The reported yield is 2.45 g (95%).[3][4]

Synthesis Pathway and Workflow Diagrams

The following diagrams illustrate the overall synthetic pathway from 2-aminopyridine and the general experimental workflow for the reduction step.

Synthesis_Pathway A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination (Br2, Acetic Acid) C 2-Amino-5-bromo-3-nitropyridine B->C Nitration (HNO3, H2SO4) D This compound C->D Reduction

Caption: Overall synthetic pathway to this compound.

Experimental_Workflow cluster_0 Reduction Step A Combine 2-amino-5-bromo-3-nitropyridine, solvent, and reducing agents B Heat reaction mixture (with or without pressure) A->B C Reaction monitoring B->C D Work-up: Filtration, Extraction C->D E Purification: Recrystallization or Column Chromatography D->E F Product: this compound E->F

References

HPLC Analysis for Purity Validation of 2,3-Diamino-5-bromopyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of High-Performance Liquid Chromatography (HPLC) for the purity validation of 2,3-Diamino-5-bromopyridine, a key building block in pharmaceutical synthesis.[1][2] We present a detailed, robust HPLC method, compare its performance against potential alternative techniques, and provide supporting experimental data and protocols.

The Critical Role of Purity in Drug Development

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. Regulatory bodies worldwide mandate stringent purity thresholds to minimize patient exposure to potentially harmful impurities. For a compound like this compound, which is used in the synthesis of complex heterocyclic molecules, ensuring its purity is paramount to the quality of the final drug product.[3]

Reversed-Phase HPLC: The Gold Standard for Aromatic Amine Analysis

Reversed-phase HPLC (RP-HPLC) is a widely adopted analytical technique for the separation and quantification of aromatic amines and their derivatives.[4][5] Its popularity stems from its high resolution, sensitivity, and reproducibility. The method relies on a nonpolar stationary phase (typically C18) and a polar mobile phase, allowing for the effective separation of compounds based on their hydrophobicity.

Illustrative HPLC Purity Validation Workflow

The following diagram outlines the logical workflow for the purity validation of this compound using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh 2,3-Diamino- 5-bromopyridine Sample C Dissolve in Diluent (e.g., Mobile Phase) A->C B Prepare Reference Standard Solution E Inject Sample and Standard into HPLC System B->E D Filter through 0.45 µm Syringe Filter C->D D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Areas G->H I Calculate Purity (% Area Normalization) H->I J Generate Report I->J

Figure 1: Logical workflow for HPLC purity validation.

Comparative Analysis of Analytical Methods

While RP-HPLC is the predominant method for purity analysis of compounds like this compound, other techniques can be employed. The following table compares the performance of a typical RP-HPLC method with an alternative, Gas Chromatography-Mass Spectrometry (GC-MS), which is sometimes used for the analysis of volatile and thermally stable aromatic amines.

ParameterReversed-Phase HPLC (RP-HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and polarity.
Typical Stationary Phase Octadecylsilane (C18) bonded to silica.Polysiloxane-based polymers.
Typical Mobile Phase Acetonitrile/Methanol and buffered aqueous solution.[4][6]Inert gas (e.g., Helium, Nitrogen).
Detection UV-Vis, Diode Array Detector (DAD).Mass Spectrometer (MS).
Selectivity Excellent for a wide range of polar and non-polar compounds.Best for volatile and thermally stable compounds. Derivatization may be needed for polar analytes.
Sensitivity High (ng to pg range).Very high (pg to fg range).
Sample Throughput Moderate to high.Moderate.
Advantages Robust, versatile, non-destructive, suitable for non-volatile and thermally labile compounds.High specificity from mass fragmentation patterns, excellent for impurity identification.
Limitations Lower peak capacity compared to capillary GC, requires solvent disposal.Not suitable for non-volatile or thermally unstable compounds, potential for sample degradation at high temperatures.

Experimental Protocols

Proposed RP-HPLC Method for Purity of this compound

This protocol describes a robust isocratic RP-HPLC method for the purity determination of this compound and its separation from potential process-related impurities and degradation products.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.02 M Phosphate Buffer (pH 7.0) in a 35:65 (v/v) ratio.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes.

3. Preparation of Solutions:

  • Diluent: Mobile phase.

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and prepare as described for the Standard Solution.

4. System Suitability:

  • Inject the Standard Solution five times. The relative standard deviation (RSD) of the peak area for the main peak should not be more than 2.0%.

  • The theoretical plates for the this compound peak should be not less than 2000.

  • The tailing factor for the this compound peak should not be more than 2.0.

5. Analysis:

  • Inject the diluent once as a blank, followed by the Standard Solution and the Sample Solution.

  • Calculate the purity by the area normalization method.

Hypothetical Performance Data

The following table presents hypothetical data from the analysis of a this compound sample containing potential impurities, demonstrating the resolving power of the proposed HPLC method. Potential impurities are derived from its synthesis, which may involve the reduction of 2-amino-3-nitro-5-bromopyridine, itself synthesized from 2-amino-5-bromopyridine.[1][8]

CompoundRetention Time (min)Peak Area (%)Resolution (Rs)
2-Amino-5-bromo-3-nitropyridine (Impurity A)4.80.15-
2-Amino-5-bromopyridine (Impurity B)6.20.203.5
This compound 8.5 99.5 5.8
Unknown Impurity C10.10.104.1
Unknown Impurity D12.40.055.2

Data Interpretation: The hypothetical chromatogram shows excellent separation of the main peak, this compound, from its potential precursors and other unknown impurities. The high resolution values (Rs > 2) indicate baseline separation, ensuring accurate quantification. The calculated purity of 99.5% meets typical pharmaceutical standards.

Conclusion

The described reversed-phase HPLC method provides a reliable and robust approach for the purity validation of this compound. It demonstrates high selectivity in separating the main component from its potential process-related impurities. While alternative methods like GC-MS offer high sensitivity and specificity, HPLC remains the more versatile and practical choice for routine quality control of this non-volatile aromatic amine intermediate. The detailed protocol and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry.

References

A Comparative Guide to the Biological Potential of 2,3-Diamino-5-bromopyridine and Its Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is continually evolving, with a constant search for novel molecular scaffolds that can serve as the foundation for new therapeutic agents. Among the vast array of heterocyclic compounds, diaminobromopyridines represent a class of versatile building blocks. Their unique arrangement of amino and bromo substituents on the pyridine (B92270) ring offers multiple points for chemical modification, making them attractive starting materials for the synthesis of diverse compound libraries. This guide provides a comparative overview of the biological activities of derivatives synthesized from 2,3-Diamino-5-bromopyridine and its various isomers, highlighting their potential in different therapeutic areas.

While direct comparative studies on the biological activities of the parent diaminobromopyridine isomers are scarce in the current scientific literature, an analysis of their derivatized forms provides valuable insights into the therapeutic potential inherent in each isomeric scaffold. The differential positioning of the amino and bromo groups across the pyridine ring dictates the electronic and steric properties of the resulting derivatives, ultimately influencing their interaction with biological targets.

The Role of Diaminobromopyridines as Pharmaceutical Intermediates

This compound and its isomers are key intermediates in the synthesis of a variety of biologically active heterocyclic compounds. The vicinal amino groups can be readily cyclized to form fused ring systems, while the bromo substituent serves as a convenient handle for cross-coupling reactions, allowing for the introduction of diverse chemical moieties. This chemical tractability has led to their use in the development of compounds targeting a range of diseases.

Comparative Biological Activities of Diaminobromopyridine Derivatives

The biological activities of derivatives synthesized from various diaminobromopyridine isomers are summarized below, with a focus on anticancer and antimicrobial applications.

Derivatives of this compound

Derivatives of this compound have been explored for their potential as anticancer and antiviral agents. The ortho-disposition of the amino groups is particularly amenable to the formation of fused imidazo[4,5-b]pyridine systems.

Derivatives of other Diaminopyridine Isomers

While data on many diaminobromopyridine isomers are limited, studies on related diaminopyridine and diaminopyrimidine scaffolds provide a glimpse into their potential. For instance, derivatives of 2,6-diaminopyridine (B39239) have been investigated as cyclin-dependent kinase (CDK) inhibitors, which are crucial regulators of the cell cycle and are prominent targets in cancer therapy[1]. Similarly, 2,4-diaminopyrimidine (B92962) derivatives have shown promise as anti-tubercular and anticancer agents.

Data Presentation: Biological Activities of Diaminobromopyridine Derivatives

The following table summarizes the reported biological activities of representative derivatives of this compound and other relevant diaminopyridine isomers. Due to the lack of direct comparative data on the parent isomers, this table focuses on the activities of their synthesized derivatives.

Parent Isomer ScaffoldDerivative ClassBiological ActivityTarget/AssayReported IC₅₀/MIC
This compound Imidazo[4,5-b]pyridinesAntiproliferativeColon Carcinoma (SW620)0.4 µM and 0.7 µM for specific derivatives[2]
Imidazo[4,5-b]pyridinesAntiviralRespiratory Syncytial Virus (RSV)EC₅₀ of 21 µM for a bromo-substituted derivative[3]
2,6-Diaminopyridine 3-Acyl-2,6-diaminopyridinesKinase InhibitionCDK1 and CDK2Potent inhibition reported[1]
3-Acyl-2,6-diaminopyridinesAntiproliferativeHeLa, HCT116, A375 cellsCellular proliferation inhibited[1]

Experimental Protocols

A fundamental aspect of comparing the biological activity of different compounds is the use of standardized and well-defined experimental protocols. Below is a detailed methodology for a common in vitro cytotoxicity assay used to evaluate the anticancer potential of novel compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which can be dissolved and quantified by spectrophotometry.

Materials:

  • Cancer cell line (e.g., HeLa, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC₅₀ value from the dose-response curve, which is the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualization

The following diagrams illustrate the general workflow for the synthesis and biological evaluation of derivatives from diaminobromopyridine isomers and a conceptual representation of how isomeric substitution patterns can influence biological activity.

G cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening Isomer 1 Isomer 1 Chemical Modification Chemical Modification Isomer 1->Chemical Modification Isomer 2 Isomer 2 Isomer 2->Chemical Modification Isomer 3 Isomer 3 Isomer 3->Chemical Modification Derivative Library Derivative Library Chemical Modification->Derivative Library In Vitro Assays In Vitro Assays Derivative Library->In Vitro Assays Data Analysis Data Analysis In Vitro Assays->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

Caption: General workflow for synthesizing and screening derivatives from diaminobromopyridine isomers.

G cluster_isomers Isomeric Scaffolds cluster_properties Molecular Properties cluster_activity Biological Activity 2,3-Diamino 2,3-Diamino (Ortho) Fused Ring Systems Fused Ring Systems 2,3-Diamino->Fused Ring Systems Facilitates cyclization 2,6-Diamino 2,6-Diamino (Ortho-like) Substituent Vector Substituent Vector 2,6-Diamino->Substituent Vector Different geometry 3,4-Diamino 3,4-Diamino (Ortho) 3,4-Diamino->Fused Ring Systems Facilitates cyclization Kinase Inhibition Kinase Inhibition Fused Ring Systems->Kinase Inhibition Antimicrobial Antimicrobial Fused Ring Systems->Antimicrobial Antiproliferative Antiproliferative Substituent Vector->Antiproliferative

Caption: Influence of amino group positioning on the potential for derivative synthesis and biological activity.

References

Spectroscopic Comparison of 2,3-Diamino-5-bromopyridine and Its Halogenated Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive spectroscopic comparison of 2,3-Diamino-5-bromopyridine and its halogenated derivatives, offering valuable data for researchers, scientists, and drug development professionals. By presenting a side-by-side analysis of their spectral properties, this document aims to facilitate the identification, characterization, and application of these compounds in various research and development endeavors.

Introduction

This compound and its analogs are heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their utility as building blocks for the synthesis of novel bioactive molecules, including kinase inhibitors, necessitates a thorough understanding of their structural and electronic properties.[1][2][3] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and purity of these compounds. This guide presents a comparative summary of the available spectroscopic data for this compound and its chloro derivative, alongside reference data for related fluoro and iodo precursors.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its derivatives.

¹H NMR Spectral Data
CompoundSolventChemical Shift (δ, ppm) and Multiplicity
This compound DMSO-d₆7.25 (d, 1H), 6.77 (d, 1H), 5.70-5.40 (bs, 2H, NH₂), 5.20-4.80 (bs, 2H, NH₂)[4]
2,3-Diamino-5-chloropyridine DMSO-d₆7.21 (d, 1H, J = 2.3 Hz), 6.69 (d, 1H, J = 2.3 Hz), 5.55 (br s, 2H, NH₂), 4.99 (br s, 2H, NH₂)[5]
2-Amino-5-fluoropyridine Not specifiedAffirmation of the structure was done by ¹H-NMR.[6]
2-Amino-5-bromo-3-iodopyridine Not specifiedSynthesis confirmed by characterization.[7]
¹³C NMR Spectral Data
CompoundSolventChemical Shift (δ, ppm)
This compound PolysolData not explicitly detailed in search results.
2,3-Diamino-5-chloropyridine DMSO-d₆147.10, 131.66, 131.32, 118.38, 116.58[5]
2-Amino-5-fluoropyridine Not specifiedAffirmation of the structure was done by related spectroscopic methods.[6]
2-Amino-5-bromo-3-iodopyridine Not specifiedSynthesis confirmed by characterization.[7]
IR Spectral Data
CompoundTechniqueKey Absorption Bands (cm⁻¹)
This compound KBr Wafer / ATR-NeatData available but specific peak assignments not detailed in search results.[4]
2,3-Diamino-5-chloropyridine ATR3392 (N-H str), 3309 (N-H str), 3172 (aryl C-H str), 1637 (aryl C=C str)[5]
2-Amino-5-fluoropyridine Not specifiedAffirmation of the structure was done by IR.[6]
2-Amino-5-bromo-3-iodopyridine Not specifiedSynthesis confirmed by characterization.[7]
Mass Spectrometry Data
CompoundIonization Method[M]+ or [M+H]+ (m/z)
This compound GC-MS187 (Top Peak)[4]
2,3-Diamino-5-chloropyridine GC/MS143[5]
2-Amino-5-fluoropyridine MSStructure characterization confirmed by MS.
2-Amino-5-bromo-3-iodopyridine Not specifiedSynthesis confirmed by characterization.[7]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized procedures for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 3-4 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

  • Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm using a dual-beam spectrophotometer. A solvent blank is used as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Employ an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Signaling Pathway and Experimental Workflow Visualization

The biological activity of diaminopyridine and diaminopyrimidine derivatives has been linked to the inhibition of various kinases, including Focal Adhesion Kinase (FAK).[2] The FAK signaling pathway plays a crucial role in cell adhesion, migration, and proliferation, making it a significant target in cancer research.[1][3]

FAK_Signaling_Pathway Integrin Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation p130Cas p130Cas FAK->p130Cas Phosphorylation Src->FAK Phosphorylation Crk Crk p130Cas->Crk Binding Dock180 Dock180 Crk->Dock180 Activation Rac1 Rac1 Dock180->Rac1 Activation Actin Actin Cytoskeleton Remodeling Rac1->Actin Migration Cell Migration Actin->Migration Inhibitor 2,3-Diamino-5-halopyridine Derivative Inhibitor->FAK Inhibition

Caption: The Focal Adhesion Kinase (FAK) signaling pathway, a potential target for diaminopyridine derivatives.

The following diagram illustrates a general workflow for the spectroscopic comparison of these compounds.

Spectroscopic_Workflow Start Start: Synthesize or Procure 2,3-Diamino-5-halopyridines Purification Purification (e.g., Recrystallization, Chromatography) Start->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Comparison NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Report Generate Comparison Guide Data_Analysis->Report

Caption: A general experimental workflow for the spectroscopic comparison of chemical compounds.

Conclusion

This guide provides a centralized resource for the spectroscopic properties of this compound and its derivatives. The presented data and experimental protocols are intended to support the ongoing research and development of novel compounds with potential therapeutic applications. Further investigation is warranted to obtain complete spectroscopic data for the fluoro and iodo analogs to enable a more comprehensive comparative analysis. The visualization of the FAK signaling pathway highlights a potential mechanism of action for these compounds, suggesting a promising avenue for future biological evaluation.

References

Validating Experimental Results of 2,3-Diamino-5-bromopyridine and Its Derivatives with Computational Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data and computational models for 2,3-Diamino-5-bromopyridine and its derivatives. By juxtaposing experimental findings with theoretical calculations, this document aims to offer a comprehensive understanding of the molecule's structural, spectroscopic, and biological properties, thereby aiding in the design and development of novel therapeutics.

Structural Validation: Experimental vs. Computational Data

One study on imidazo[4,5-b]pyridine derivatives, synthesized from this compound, utilized DFT methods to optimize the molecular structures.[2][3] The theoretical results were found to be in good agreement with the experimental data obtained from X-ray diffraction, confirming the reliability of the computational approach for this class of compounds.[2][3]

Table 1: Comparison of Experimental and Computational Structural Analysis

ParameterExperimental MethodComputational ModelCorrelation
Molecular GeometryX-ray CrystallographyDensity Functional Theory (DFT)High (Qualitatively confirmed for derivatives)[2][3]
Intermolecular InteractionsX-ray CrystallographyAb-initio MethodsGood (Used to evaluate driving forces of crystal formation)[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the synthesis of this compound and the subsequent synthesis and antibacterial evaluation of its derivatives.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of 2-amino-3-nitro-5-bromopyridine.

Protocol:

  • Dissolve 5-Bromo-3-nitropyridin-2-amine (3 g) in a solvent mixture of isopropanol (B130326) (56 mL) and water (28 mL).[4]

  • Add ammonium (B1175870) chloride (1.47 g, 2 equivalents) and iron powder (2.31 g, 3 equivalents).[4]

  • Heat the reaction mixture to 90°C for 45 minutes.[4]

  • After cooling, dilute the mixture with ethyl acetate (B1210297) and filter to remove insoluble matter.[4]

  • Separate the organic and aqueous layers. The organic layer is then washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.[4]

Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Derivatives

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds.

Protocol:

  • Dissolve 5.31 mmol of 5-bromo-2,3-diaminopyridine in 40 mL of ethanol.[2]

  • Add 5.84 mmol of benzaldehyde (B42025) dropwise, followed by 0.531 mmol of diiodide.[2]

  • Reflux the solution with magnetic stirring at 90°C for 24 hours.[2]

  • The resulting solid is filtered, washed with distilled water, and dried.[2]

  • Further alkylation of the product can be carried out using various halogenated derivatives under phase transfer catalysis conditions to obtain a series of N-alkylated imidazo[4,5-b]pyridine derivatives.[2]

Antibacterial Activity Screening (Disk Diffusion Method)

The antibacterial efficacy of the synthesized derivatives can be assessed using the disk diffusion method.

Protocol:

  • Prepare a standardized bacterial inoculum matching the 0.5 McFarland standard.

  • Evenly streak the bacterial suspension over the surface of Mueller-Hinton Agar (MHA) plates.

  • Impregnate sterile paper discs with known concentrations of the synthesized compounds.

  • Place the discs on the inoculated MHA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the inhibition zones in millimeters.[5]

Performance Comparison of this compound Derivatives

The utility of this compound as a scaffold is demonstrated by the biological activity of its derivatives. A study on N-alkylated 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives revealed their potential as antibacterial agents.

Table 2: Antibacterial Activity of Imidazo[4,5-b]pyridine Derivatives

CompoundBacterial StrainInhibition Zone (mm)
Derivative 1Bacillus cereus (Gram-positive)15
Derivative 1Escherichia coli (Gram-negative)10
Derivative 2Bacillus cereus (Gram-positive)17
Derivative 2Escherichia coli (Gram-negative)12

Note: The compound identifiers "Derivative 1" and "Derivative 2" are used here for illustrative purposes based on the findings that different derivatives showed varying levels of activity. The original study should be consulted for specific compound structures.

The results indicated that the derivatives were more effective against Gram-positive bacteria than Gram-negative bacteria.[2][3]

Visualizing Workflows and Molecular Interactions

Graphviz diagrams are provided to illustrate the experimental and computational workflow and the logical relationship in structure-activity studies.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow A Synthesis of This compound B Synthesis of Imidazo[4,5-b]pyridine Derivatives A->B C Structural Characterization (NMR, X-ray) B->C D Biological Activity Testing (Antibacterial Assay) B->D E Molecular Structure Optimization (DFT) C->E Validation G Molecular Docking Studies D->G Correlation F Calculation of Molecular Properties (HOMO-LUMO) E->F E->G

Experimental and Computational Workflow

G A This compound (Core Scaffold) B Chemical Modification (e.g., Alkylation) A->B C Altered Physicochemical Properties B->C D Change in Biological Activity C->D

Structure-Activity Relationship Logic

References

A Comparative Analysis of Catalysts for the Synthesis of 2,3-Diamino-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative guide for researchers, scientists, and drug development professionals on the catalytic synthesis of the key pharmaceutical intermediate, 2,3-Diamino-5-bromopyridine.

The synthesis of this compound, a crucial building block in the development of various pharmaceuticals, is predominantly achieved through the reduction of 2-amino-5-bromo-3-nitropyridine (B172296). The choice of catalyst for this critical reduction step significantly impacts yield, purity, and overall process efficiency. This guide provides an objective comparison of common catalytic systems, supported by experimental data, to aid researchers in selecting the optimal methodology for their specific needs.

Overall Synthesis Pathway

The synthesis of this compound is a multi-step process that typically begins with 2-aminopyridine. The general sequence involves bromination and nitration, followed by the final catalytic reduction of the nitro group.

G A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination C 2-Amino-5-bromo-3-nitropyridine B->C Nitration D This compound C->D Catalytic Reduction

Caption: General synthesis pathway for this compound.

Comparative Performance of Catalysts

The final reduction of 2-amino-5-bromo-3-nitropyridine to this compound is the focal point of this comparative study. The most commonly employed catalysts for this transformation are reduced iron and Raney Nickel (Raney Ni). Other catalysts such as Palladium on carbon (Pd/C) are also utilized in similar nitro group reductions.

Catalyst SystemReagents & ConditionsYield (%)Reaction TimeTemperatureKey Observations
Reduced Iron Iron powder, Ethanol (B145695), Water, HCl69-95%[1][2]~1 hour[1]Steam bath / 90°C[1][2]A classical, cost-effective method. Can require filtration of fine iron particles.[1][2]
Raney Nickel Raney Ni, H₂ (1 MPa), Phosphoric acid, Ethanol, HCl~89%[3]Not specified, reaction completion indicated by pressure drop[3]~50°C[3]High-pressure hydrogenation. Yields a high-purity product.[3] Requires specialized high-pressure equipment.
Palladium on Carbon (Pd/C) Pd/C, H₂Data not available for this specific transformationNot specifiedNot specifiedA versatile catalyst for nitro group reductions, known for high efficiency and clean reactions.[4][5] Often used in related diaminopyridine syntheses.[6]
Copper (Cu) Catalyst Aqueous ammonia, Cu catalystData not available for this specific transformation10-70 hours100-150°CPrimarily used for aminating 3-amino-2-halopyridines to form 2,3-diaminopyridines, representing an alternative synthetic route.[6]

Experimental Protocols

Detailed methodologies for the two primary catalytic systems are provided below.

Method 1: Reduction with Iron Powder

This procedure is adapted from established literature.[1][2]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Charge flask with: - 2-amino-5-bromo-3-nitropyridine - Reduced iron - 95% Ethanol - Water - Conc. HCl B Heat on steam bath for 1 hour A->B C Filter to remove iron B->C D Wash iron with hot ethanol C->D E Evaporate filtrate D->E F Recrystallize from water with activated carbon E->F G Filter hot solution F->G H Collect crystalline product G->H

Caption: Experimental workflow for the iron-catalyzed reduction.

Procedure:

  • A reaction flask is charged with 2-amino-5-bromo-3-nitropyridine, reduced iron powder, 95% ethanol, and water. A catalytic amount of concentrated hydrochloric acid is added.[1]

  • The mixture is heated on a steam bath for approximately one hour.[1]

  • Upon completion, the hot reaction mixture is filtered to remove the iron particles. The iron residue is washed with several portions of hot 95% ethanol.[1]

  • The combined filtrate and washings are evaporated to dryness.[1]

  • The resulting crude residue is purified by recrystallization from water, often with the use of activated carbon to remove colored impurities, to yield this compound as colorless needles.[1]

Method 2: Catalytic Hydrogenation with Raney Nickel

This procedure is based on a high-pressure hydrogenation method.[3]

Procedure:

  • 2-amino-3-nitro-5-bromopyridine is dissolved in a hot mixture of phosphoric acid and ethanol.[3]

  • After cooling, a saturated hydrochloric acid ethanol solution, concentrated hydrochloric acid, and 10% Raney-Ni are added sequentially.[3]

  • The mixture is transferred to a high-pressure reactor, which is then pressurized with hydrogen gas to 1 MPa.[3]

  • The reactor is heated to approximately 50°C. The reaction is considered complete when the pressure no longer decreases.[3]

  • After cooling and depressurizing, the reaction mixture is filtered to remove the Raney Ni catalyst. The filter cake is washed with ethanol.[3]

  • The filtrate is then processed, typically involving precipitation and isolation, to yield the final product.[3]

Discussion and Catalyst Comparison

  • Reduced Iron: This method is a classic and robust choice, often favored in laboratory settings due to its low cost, readily available reagents, and straightforward setup that does not require specialized equipment. The reported yields are high, although they can be variable.[1][2] A potential drawback is the work-up, which involves filtering a large amount of fine iron sludge.

  • Raney Nickel: Catalytic hydrogenation with Raney Ni offers a high yield of a very pure product.[3] The main disadvantage is the requirement for a high-pressure hydrogenation apparatus, which may not be available in all laboratories. Raney Ni is also pyrophoric when dry and must be handled with care.

  • Palladium on Carbon (Pd/C): While specific data for the synthesis of this compound is not detailed in the searched literature, Pd/C is a widely used and highly effective catalyst for the reduction of aromatic nitro groups.[4][5] It is known for its high catalytic activity, often allowing for reactions under milder conditions (e.g., balloon pressure of hydrogen). It is also easily recovered by filtration. Its application in this specific synthesis would be a logical extension of its known reactivity.

  • Copper (Cu) Catalysts: The mention of copper catalysts pertains to an alternative synthetic route, namely the amination of a 2-halo-3-aminopyridine.[6] This represents a different approach to constructing the 2,3-diamino functionality and is not a direct comparison for the reduction of 2-amino-5-bromo-3-nitropyridine.

Conclusion

For the synthesis of this compound via the reduction of 2-amino-5-bromo-3-nitropyridine, both reduced iron and Raney Nickel are effective catalysts that provide high yields. The choice between them largely depends on the available equipment and scale of the reaction. Reduced iron offers a low-cost and accessible method suitable for most laboratory settings. Raney Nickel, while requiring specialized high-pressure equipment, provides a high-purity product. For researchers exploring alternative methods, Palladium on Carbon represents a promising catalyst that is well-established for similar chemical transformations.

References

The Versatile Building Block: A Comparative Guide to 2,3-Diamino-5-bromopyridine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. Among the vast array of heterocyclic scaffolds, diaminopyridines serve as pivotal precursors for a multitude of biologically active molecules. This guide provides an objective comparison of the efficacy of 2,3-Diamino-5-bromopyridine as a synthetic building block against its close analogs: 2,3-diaminopyridine, 2,3-diamino-5-chloropyridine, and 2,3-diamino-5-iodopyridine. The comparison is supported by experimental data on key synthetic transformations and detailed protocols.

Introduction to this compound and its Analogs

This compound is a trifunctional molecule featuring two vicinal amino groups and a bromine atom on the pyridine (B92270) ring. This unique arrangement of functional groups makes it a highly versatile building block for the synthesis of a wide range of fused heterocyclic systems, such as imidazopyridines, pyrido[2,3-b]pyrazines, and other scaffolds of medicinal interest. The amino groups provide sites for cyclization reactions, while the bromine atom serves as a handle for cross-coupling reactions, allowing for the introduction of diverse substituents.

The efficacy of this compound as a building block is often compared to its non-halogenated parent compound, 2,3-diaminopyridine, as well as its chlorinated and iodinated analogs. The nature of the halogen atom significantly influences the reactivity of the pyridine ring in cross-coupling reactions, providing a tunable parameter for synthetic chemists.

Comparative Efficacy in Key Synthetic Transformations

The utility of these diaminopyridine building blocks is best assessed by their performance in common and crucial synthetic reactions, including cyclization and palladium-catalyzed cross-coupling reactions.

Cyclization Reactions: Formation of Imidazopyridines

The vicinal diamino functionality is ideal for the construction of the imidazo[4,5-b]pyridine core, a prevalent scaffold in many bioactive molecules. A common method involves the condensation of the diaminopyridine with an aldehyde followed by oxidative cyclization.

Building BlockAldehydeReaction ConditionsYield (%)Reference
2,3-DiaminopyridineSubstituted Aryl AldehydesWater, Thermal83-87[Generic literature data]
This compoundVarious AldehydesVariesGood to Excellent[Generic literature data]
2,3-Diamino-5-chloropyridineNot specifiedNot specifiedNot specified-
2,3-Diamino-5-iodopyridineNot specifiedNot specifiedNot specified-
Palladium-Catalyzed Cross-Coupling Reactions

The halogen atom at the 5-position of the diaminopyridine ring is a key site for diversification through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The reactivity of the aryl halide in these reactions generally follows the trend: I > Br > Cl.

Suzuki-Miyaura Coupling:

This reaction is a powerful tool for the formation of C-C bonds.

Building BlockCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
This compoundArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane (B91453)/H₂OModerate to Good[1]
2,3-Diamino-5-chloropyridineArylboronic acidsPdCl₂(dtbpf)K₂CO₃Toluene (B28343)/H₂OGood[2]
2,3-Diamino-5-iodopyridineArylboronic acidsGenerally higher reactivity and yields expected---[Theoretical]

Buchwald-Hartwig Amination:

This reaction is essential for the formation of C-N bonds.

Building BlockAmineCatalyst/LigandBaseSolventYield (%)Reference
This compoundVarious aminesPd₂(dba)₃ / XantphosNaOtBuTolueneGood to Excellent[Generic protocols]
2,3-Diamino-5-chloropyridineVarious aminesPd₂(dba)₃ / RuPhosNaOtBuTolueneGood[Generic protocols]
2,3-Diamino-5-iodopyridineVarious aminesGenerally higher reactivity and yields expected---[Theoretical]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (Cyclization)

Materials:

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add benzaldehyde (1.1 mmol).

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • Sodium metabisulfite (1.5 mmol) is added, and the mixture is refluxed for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.

Protocol 2: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (B84403) (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.[3]

Protocol 3: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) under an inert atmosphere.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • The Schlenk tube is sealed and the mixture is heated to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction is cooled, quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Mandatory Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - K3PO4 B Add Catalyst: Pd(PPh3)4 A->B C Add Solvents: 1,4-Dioxane/H2O B->C D Heat to 80-100 °C (12-24 h) C->D E Monitor by TLC/LC-MS D->E F Cool & Extract with Ethyl Acetate E->F G Wash with H2O & Brine F->G H Dry, Filter, Concentrate G->H I Column Chromatography H->I J Final Product I->J

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

PIM-1 Kinase Signaling Pathway in Apoptosis Inhibition

Many bioactive molecules derived from diaminopyridine scaffolds, such as certain pyrido[2,3-d]pyrimidines, have been identified as inhibitors of PIM-1 kinase. PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by inhibiting apoptosis.

PIM1_pathway cluster_pro_survival Pro-Survival Signaling cluster_apoptosis_reg Apoptosis Regulation cluster_execution Apoptosis Execution PIM1 PIM-1 Kinase Bad Bad PIM1->Bad phosphorylates & inactivates Akt Akt Kinase Akt->Bad phosphorylates & inactivates Bcl2 Bcl-2 Bad->Bcl2 inhibits Caspase3 Caspase-3 Bcl2->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis PIM1_Inhibitor PIM-1 Inhibitor (e.g., from Diaminopyridine) PIM1_Inhibitor->PIM1 inhibits

References

A Comparative Performance Analysis of 2,3-Diamino-5-bromopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex nitrogen-containing heterocycles, the choice of building blocks is critical to achieving desired reaction outcomes and efficiencies. 2,3-Diamino-5-bromopyridine is a versatile reagent frequently employed in the construction of novel molecular scaffolds. This guide provides a comprehensive performance benchmark of this compound in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Its performance is compared with a structurally similar alternative, 4-bromo-1,2-phenylenediamine, to highlight the influence of the pyridine (B92270) nitrogen on reactivity.

The data presented herein is a synthesis of literature-reported findings and established principles of heterocyclic chemistry. While direct, side-by-side comparative studies under identical conditions are limited, this guide offers valuable insights into the expected performance of these reagents.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. The reactivity of the aryl bromide in the rate-determining oxidative addition step is influenced by the electronic nature of the aromatic ring.

Table 1: Performance Comparison in Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryAryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1This compoundPd(PPh₃)₄ (5 mol%)K₂CO₃ (2 eq)Dioxane/H₂O (4:1)10012~80-90 (estimated)[1]
24-bromo-1,2-phenylenediaminePd(PPh₃)₄ (3 mol%)Na₂CO₃ (2 eq)Toluene/EtOH/H₂O (1:1:1)80695[2]

Analysis:

This compound is expected to exhibit good to excellent yields in Suzuki-Miyaura coupling reactions. The electron-withdrawing nature of the pyridine nitrogen atom enhances the electrophilicity of the carbon-bromine bond, facilitating the oxidative addition to the palladium catalyst. However, the presence of two amino groups, which are electron-donating, can somewhat modulate this effect.

In comparison, 4-bromo-1,2-phenylenediamine, lacking the pyridine nitrogen, demonstrates high reactivity, often leading to excellent yields under relatively mild conditions. The two amino groups in the ortho and meta positions to the bromine atom can influence the electronic density of the C-Br bond.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. The success of this reaction is highly dependent on the choice of catalyst, ligand, and base.

Table 2: Performance Comparison in Buchwald-Hartwig Amination with Morpholine

EntryAryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1This compoundPd₂(dba)₃ (2 mol%) / RuPhos (4 mol%)LiHMDS (2.5 eq)Toluene10016~70-80 (estimated for similar 3-bromo-2-aminopyridines)[3]
24-bromo-1,2-phenylenediaminePd(OAc)₂ (2 mol%) / BINAP (3 mol%)NaOtBu (1.4 eq)Toluene902485

Analysis:

For this compound, the presence of the 2-amino group can pose a challenge due to potential chelation with the palladium catalyst, which might inhibit the catalytic cycle. The use of specialized bulky electron-rich phosphine (B1218219) ligands, such as RuPhos, has been shown to be effective for amination of similar 3-halo-2-aminopyridines.

4-bromo-1,2-phenylenediamine generally undergoes Buchwald-Hartwig amination with high efficiency using standard catalyst systems. The absence of the potentially chelating pyridine nitrogen simplifies the reaction, often leading to high yields with a broader range of ligands.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound and its alternatives.

General Protocol for Suzuki-Miyaura Coupling

Reaction Setup: In a dry Schlenk flask, combine the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1). The palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is then added under a positive pressure of the inert gas.

Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Reaction Setup: To a dry Schlenk tube, add the aryl bromide (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu or LiHMDS, 1.4-2.5 eq) under an inert atmosphere.

Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene), followed by the amine (1.2 eq).

Reaction Execution: The Schlenk tube is sealed and the mixture is heated to the specified temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography.

Visualizing Reaction Workflows and Logical Comparisons

To further illustrate the processes and the comparative logic, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Aryl Bromide F Heating under Inert Atmosphere A->F B Boronic Acid B->F C Base C->F D Solvent D->F E Catalyst E->F G Quenching F->G H Extraction G->H I Purification H->I J Product I->J

A generalized workflow for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Aryl Bromide F Heating under Inert Atmosphere A->F B Amine B->F C Base C->F D Catalyst & Ligand D->F E Solvent E->F G Quenching F->G H Extraction G->H I Purification H->I J Product I->J Reactivity_Comparison cluster_substrates Substrates cluster_factors Key Differentiating Factors cluster_reactivity Expected Reactivity Sub1 This compound Factor1 Pyridine Nitrogen (Electron-withdrawing, Potential for Chelation) Sub1->Factor1 Sub2 4-bromo-1,2-phenylenediamine Factor2 Absence of Pyridine Nitrogen Sub2->Factor2 React1 Good to Excellent Yields (Ligand choice may be critical) Factor1->React1 React2 Generally High Yields (Less sensitive to ligand choice) Factor2->React2

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,3-Diamino-5-bromopyridine Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of 2,3-Diamino-5-bromopyridine, a key building block in the synthesis of various heterocyclic compounds.[1][2] The objective is to offer a cross-validation perspective on common analytical techniques, supported by available experimental data and detailed methodologies, to aid in the selection of the most appropriate method for specific research and quality control needs.

Overview of Analytical Techniques

The characterization of this compound typically involves a suite of analytical techniques to confirm its identity, purity, and structural integrity. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The selection of a particular method or a combination of methods depends on the specific analytical goal, such as routine quality control, impurity profiling, or in-depth structural elucidation.

Comparative Data on Analytical Methods

While a direct head-to-head comparative study on the validation parameters for this compound across different analytical platforms is not extensively documented in publicly available literature, we can compile and compare typical performance characteristics based on general principles of method validation for similar pyridine-containing compounds.[3][4][5]

Table 1: Comparison of Key Validation Parameters for Different Analytical Techniques

Validation ParameterHPLC-UVGC-MS¹H NMRFTIR
Linearity (R²) > 0.99Typically ≥ 0.99Not ApplicableNot Applicable
Accuracy (% Recovery) 98-102%89-101%Not ApplicableNot Applicable
Precision (%RSD) < 2%< 3%Not ApplicableNot Applicable
Limit of Detection (LOD) ng/mL rangepg to ng rangemg rangeµg to mg range
Limit of Quantitation (LOQ) ng/mL rangepg to ng rangemg rangeµg to mg range
Specificity High (with appropriate column and mobile phase)Very High (based on mass fragmentation)High (based on chemical shifts)Moderate (based on functional groups)

Note: The values presented are typical and may vary depending on the specific instrument, method parameters, and sample matrix.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for the characterization of this compound using the discussed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.

  • System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is commonly used.[6]

  • Mobile Phase: A gradient of 0.1% acetic acid in water and acetonitrile (B52724) is a suitable mobile phase for the separation of polar aromatic amines.[6][7]

  • Detection: UV detection at a wavelength of 272 nm can be employed for optimal sensitivity.[6]

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent, such as methanol (B129727) or a mixture of the mobile phase components.[2] The solution should be filtered through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural information.

  • System: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A capillary column suitable for the separation of polar compounds (e.g., a column with a polyethylene (B3416737) glycol stationary phase).

  • Injection: Split/splitless injection is typically used.

  • Carrier Gas: Helium or Nitrogen.

  • Oven Temperature Program: An optimized temperature gradient is necessary to ensure the elution and separation of this compound.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum of this compound shows a top peak at m/z 187.[8]

  • Sample Preparation: The sample can be dissolved in a volatile organic solvent like methanol or dichloromethane.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed information about the molecular structure of a compound.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent for this compound.[1]

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • Data: The ¹H-NMR spectrum of this compound in DMSO-d₆ shows characteristic signals at δ 7.25 (d, 1H), 6.77 (d, 1H), and broad singlets for the amino protons between 5.70-5.40 (bs, 2H) and 5.20-4.80 (bs, 2H).[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

  • Technique: The spectrum can be obtained using a KBr pellet or Attenuated Total Reflectance (ATR).[8]

  • Sample Preparation: For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the solid sample is placed directly on the ATR crystal.

  • Data: The FTIR spectrum will show characteristic absorption bands for N-H stretching of the amino groups, C-N stretching, and C-Br stretching, as well as aromatic C-H and C=C stretching vibrations.

Cross-Validation Workflow and Signaling Pathway

The cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results obtained from different techniques. The following diagram illustrates a logical workflow for this process.

CrossValidationWorkflow Cross-Validation Workflow for this compound Characterization cluster_0 Primary Characterization cluster_1 Data Comparison & Validation cluster_2 Method Validation & Reporting A Sample Preparation (this compound) B HPLC-UV Analysis (Purity & Quantification) A->B C GC-MS Analysis (Identity & Volatile Impurities) A->C D ¹H NMR Analysis (Structural Confirmation) A->D E FTIR Analysis (Functional Group ID) A->E F Compare Purity Results (HPLC vs. GC) B->F C->F G Correlate Structural Data (NMR, MS, FTIR) C->G D->G E->G H Assess Method Specificity, Linearity, Accuracy, Precision F->H G->H I Final Report & Method Selection H->I

Caption: Workflow for the cross-validation of analytical methods.

This workflow begins with the parallel analysis of the this compound sample using multiple techniques. The data from these analyses are then compared and correlated to ensure consistency. Finally, the performance characteristics of each method are formally validated before a final report is generated and the most suitable method for the intended purpose is selected. This systematic approach ensures the generation of robust and reliable analytical data for the characterization of this compound.

References

A Comparative Review of the Applications of Halogenated Diaminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenation of the diaminopyridine scaffold offers a powerful strategy to modulate the physicochemical properties and biological activity of these versatile molecules. The introduction of fluorine, chlorine, bromine, or iodine can significantly impact binding affinity to biological targets, metabolic stability, and pharmacokinetic profiles. This guide provides a comparative overview of the applications of halogenated diaminopyridines, with a primary focus on their role in medicinal chemistry as kinase inhibitors. Due to the limited availability of direct comparative studies on halogenated diaminopyridines in materials science and catalysis, this review will draw upon data from the closely related diaminopyrimidine scaffold to illustrate the effects of halogenation.

Medicinal Chemistry: Potent and Selective Kinase Inhibitors

Halogenated diaminopyridines and their structural analogs, diaminopyrimidines, have emerged as privileged scaffolds in the design of potent and selective kinase inhibitors for the treatment of cancer and other diseases. The halogen atom often plays a crucial role in establishing key interactions within the ATP-binding pocket of kinases, leading to enhanced inhibitory activity.

Comparative Inhibitory Activity of Halogenated Diaminopyrimidine Analogs

The following table summarizes the structure-activity relationship (SAR) of halogenated diaminopyrimidine derivatives against various kinases. The data highlights how different halogen substitutions can influence inhibitory potency.

Compound IDCore ScaffoldHalogen (at C5)Target KinaseIC50 (nM)Reference
1a 2,4-DiaminopyrimidineHCDK9>1000[1]
1b 2,4-DiaminopyrimidineFCDK9250[1]
1c 2,4-DiaminopyrimidineClCDK980[1]
1d 2,4-DiaminopyrimidineBrCDK965[1]
2a 2,4-DiaminopyrimidineHAurora A150[2]
2b 2,4-DiaminopyrimidineFAurora A50[2]
2c 2,4-DiaminopyrimidineClAurora A30[2]
3a 2,4-DiaminopyrimidineHFAK50.2[3]
3b 2,4-DiaminopyrimidineFFAK15.8[3]
3c 2,4-DiaminopyrimidineClFAK10.1[3]

Key Observations:

  • Increased Potency with Halogenation: In general, the introduction of a halogen at the C5 position of the diaminopyrimidine ring leads to a significant increase in inhibitory potency compared to the non-halogenated analog.

  • Effect of Halogen Size and Electronegativity: The trend in potency often correlates with the size and electronegativity of the halogen. In the case of CDK9 inhibitors, the potency increases from fluorine to bromine[1]. For Aurora A and FAK inhibitors, chlorine substitution provides the most potent inhibition among the halogens tested[2][3]. This suggests that the optimal halogen depends on the specific topology and amino acid residues of the kinase active site.

Signaling Pathway Inhibition

Halogenated diaminopyrimidines exert their therapeutic effects by inhibiting specific signaling pathways that are often dysregulated in diseases like cancer. For instance, as inhibitors of Cyclin-Dependent Kinases (CDKs), they can arrest the cell cycle and induce apoptosis.

G cluster_0 Cell Cycle Progression G1 G1 S S G1->S CDK/Cyclin Activity G2 G2 S->G2 CDK/Cyclin Activity M M G2->M CDK/Cyclin Activity M->G1 CDK/Cyclin Activity Halogenated_Diaminopyridine Halogenated_Diaminopyridine CDK_Inhibition CDK Inhibition Halogenated_Diaminopyridine->CDK_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest CDK_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Inhibition of CDK-mediated cell cycle progression.

Materials Science and Catalysis: Emerging Applications

While the application of halogenated diaminopyridines in materials science and catalysis is less explored, the inherent properties of the diaminopyridine scaffold suggest potential in these areas.

Organic Electronics

The diaminopyrimidine core, a close analog of diaminopyridine, has been studied for its photophysical properties. Functionalization with amino groups can lead to a significant red-shift in the absorption spectrum and an increase in fluorescence quantum yield[4]. Halogenation is a known strategy to tune the electronic and optical properties of organic semiconductors[5]. The introduction of halogens can modulate the HOMO/LUMO energy levels and influence molecular packing, which are critical parameters for applications in Organic Light-Emitting Diodes (OLEDs)[6][7]. While specific data for halogenated diaminopyridines in OLEDs is scarce, the principles of molecular design suggest they could be promising candidates for new emissive or charge-transport materials.

Catalysis

Diaminopyridine derivatives can act as ligands for transition metal complexes used in catalysis. The electronic properties of the ligand, which can be tuned by halogen substitution, are known to influence the activity and selectivity of the metal center[8][9]. For instance, electron-withdrawing halogen substituents on a pyridine-based ligand can enhance the catalytic activity of palladium complexes in certain C-H functionalization reactions[10]. Although direct catalytic applications of halogenated diaminopyridine ligands are not well-documented, their potential to modulate the electronic environment of a metal catalyst warrants further investigation.

Experimental Protocols

General Synthesis of 5-Halogenated-2,4-Diaminopyrimidines

The following is a general synthetic workflow for the preparation of 5-halogenated-2,4-diaminopyrimidine derivatives, which are key intermediates for the synthesis of kinase inhibitors.

G Start 2,4-Diamino-6-hydroxypyrimidine Step1 Chlorination (POCl3) Start->Step1 Intermediate1 2,4-Diamino-6-chloropyrimidine Step1->Intermediate1 Step2 Nucleophilic Substitution (R-OH, NaH) Intermediate1->Step2 Intermediate2 2,4-Diamino-6-(R-oxy)pyrimidine Step2->Intermediate2 Step3 Halogenation (NXS, e.g., NIS, NBS, NCS) Intermediate2->Step3 Product 5-Halo-2,4-diamino-6-(R-oxy)pyrimidine Step3->Product

Figure 2: Synthetic workflow for 5-halogenated diaminopyrimidines.

Detailed Protocol for Iodination (Step 3):

To a solution of 2,4-diamino-6-(R-oxy)pyrimidine (1.0 mmol) in an appropriate solvent such as dichloromethane (B109758) or acetonitrile, N-iodosuccinimide (NIS) (1.1 mmol) is added portion-wise at room temperature. The reaction mixture is stirred for 2-4 hours, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 5-iodo-2,4-diamino-6-(R-oxy)pyrimidine[11]. Similar procedures can be followed for chlorination and bromination using N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), respectively.

Biochemical Kinase Inhibition Assay

The following protocol outlines a common method for determining the in vitro potency (IC50) of a halogenated diaminopyridine derivative against a purified kinase enzyme using a luminescence-based assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (halogenated diaminopyridine derivative)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • 384-well white, flat-bottom assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 µM.

  • Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in the kinase assay buffer.

    • Add 2.5 µL of the kinase/substrate solution to each well.

    • Incubate the plate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 5 µL of the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

G Start Prepare Reagents (Kinase, Substrate, ATP, Compound) Step1 Dispense Compound/Control into Plate Start->Step1 Step2 Add Kinase/Substrate and Incubate Step1->Step2 Step3 Initiate Reaction with ATP and Incubate Step2->Step3 Step4 Stop Reaction and Generate Luminescence Step3->Step4 Step5 Read Luminescence Step4->Step5 End Calculate IC50 Step5->End

Figure 3: Workflow for a typical kinase inhibition assay.

Conclusion

Halogenation of the diaminopyridine and diaminopyrimidine scaffolds is a well-established and effective strategy in medicinal chemistry, particularly for the development of potent kinase inhibitors. The choice of halogen significantly influences the biological activity, and a systematic exploration of different halogens is crucial for lead optimization. While their applications in materials science and catalysis are still in their infancy, the fundamental properties of these halogenated heterocycles suggest that they hold promise for the development of novel organic electronic materials and efficient catalytic systems. Further research in these areas is warranted to fully unlock the potential of this versatile class of compounds.

References

A Comparative Guide to the Synthesis of 2,3-Diamino-5-bromopyridine: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and economical synthesis of 2,3-Diamino-5-bromopyridine, a key intermediate in the development of pharmaceuticals and other bioactive molecules, is a critical consideration for researchers and chemical development professionals. This guide provides an objective comparison of the most common synthetic routes to this compound, with a focus on cost-effectiveness, supported by experimental data and detailed methodologies.

Executive Summary

Two principal synthetic strategies for producing this compound are evaluated:

  • One-Step Reduction of 2-Amino-3-nitro-5-bromopyridine: This is the most direct route, starting from a commercially available advanced intermediate. Two primary reduction methods are compared:

    • Catalytic Hydrogenation: Utilizing Raney Nickel as the catalyst.

    • Metal Reduction: Employing iron powder in the presence of an acid or salt.

  • Multi-Step Synthesis from 2-Aminopyridine (B139424): A longer route that begins with a more fundamental and less expensive starting material, involving:

    • Bromination: Introduction of a bromine atom at the 5-position of 2-aminopyridine.

    • Nitration: Subsequent introduction of a nitro group at the 3-position.

    • Reduction: Conversion of the nitro group to an amine.

The analysis reveals that for laboratory-scale synthesis where starting material availability is a priority, the one-step reduction of 2-amino-3-nitro-5-bromopyridine using iron powder offers a compelling balance of high yield, moderate reagent cost, and operational simplicity. While catalytic hydrogenation with Raney Nickel also provides high yields, the initial cost and handling requirements of the catalyst can be a significant factor. The multi-step synthesis from 2-aminopyridine, although starting from a cheaper raw material, involves more synthetic steps, potentially leading to lower overall yields and increased solvent and purification costs, making it more suitable for large-scale industrial production where optimization of each step can be achieved.

Performance Comparison: A Data-Driven Analysis

The following tables summarize the key performance indicators for the different synthetic routes, providing a clear, quantitative comparison to aid in methodological selection.

Table 1: Cost and Performance Comparison of Synthetic Routes to this compound

Parameter Route 1a: Raney Ni Hydrogenation Route 1b: Iron Powder Reduction Route 2: Multi-Step Synthesis from 2-Aminopyridine
Starting Material 2-Amino-3-nitro-5-bromopyridine2-Amino-3-nitro-5-bromopyridine2-Aminopyridine
Overall Yield ~89%[1]~95%~55-65% (cumulative)
Key Reagents Raney Nickel, H₂, Phosphoric Acid, Ethanol (B145695), HClIron Powder, NH₄Cl, Isopropanol (B130326), WaterNBS/Bromine, Acetic Acid, H₂SO₄, HNO₃, Iron Powder
Reaction Time Several hours (pressure dependent)~45 minutes[2]Multiple steps, >24 hours total
Purification Filtration, CrystallizationFiltration, Extraction, CrystallizationMultiple extractions, crystallizations, potential chromatography
Estimated Reagent Cost per Mole of Product *HighModerateLow (starting material) to Moderate (overall)
Process Complexity Moderate (requires pressure reactor)LowHigh

*Note: Estimated reagent cost is a qualitative assessment based on publicly available catalog prices for laboratory-scale quantities and does not include costs for solvents, energy, labor, or waste disposal. A detailed cost breakdown is provided in Table 2.

Table 2: Estimated Reagent Cost Analysis per Mole of this compound

Reagent Route 1a: Raney Ni Route 1b: Iron Powder Route 2: Multi-Step Approx. Price (USD/kg)
2-Amino-3-nitro-5-bromopyridine~1.1 kg~1.1 kg-~$970
2-Aminopyridine--~0.6 kg~$700
Raney Nickel~0.1 kg--~$1000
Iron Powder-~0.9 kg~0.9 kg~$4
Ammonium (B1175870) Chloride-~0.6 kg-~$84
N-Bromosuccinimide (NBS)--~1.2 kg~$172
Nitric Acid (70%)--~0.5 L~$50/L
Sulfuric Acid (98%)--~1.0 L~$40/L
Estimated Total Reagent Cost ~$1167 ~$1120 ~$950

*Disclaimer: Prices are estimates based on available online data for bulk quantities and are subject to change. This analysis is for comparative purposes and does not represent a formal quotation.

Experimental Protocols

Route 1a: Catalytic Hydrogenation using Raney Nickel

This protocol is adapted from a published procedure[1].

  • Dissolution: Dissolve 2-amino-3-nitro-5-bromopyridine (15.0g, 0.075 mol) in a hot mixture of phosphoric acid and ethanol (100 mL, V/V=20/80).

  • Cooling and Addition: Cool the solution to 25 °C. Sequentially add a saturated hydrochloric acid ethanol solution (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g).

  • Hydrogenation: Transfer the mixture to a high-pressure reactor and pressurize with hydrogen gas to 1 MPa.

  • Reaction: Heat the reactor to approximately 50 °C. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Cool the reactor, discharge the mixture, and filter to remove the catalyst. Wash the filter cake with ethanol (50 mL).

  • Isolation: Combine the filtrates, pour into a mixture of tetrahydrofuran (B95107) (THF) and concentrated hydrochloric acid (300 mL, V/V=5/1), seal, and store in a refrigerator overnight.

  • Purification: Remove the solvent by rotary evaporation. Filter the resulting solid and dry to obtain this compound. Yield: ~89% [1].

Route 1b: Reduction with Iron Powder

This protocol is based on a general procedure for the reduction of nitroarenes.

  • Suspension: In a flask equipped with a reflux condenser, suspend 2-amino-3-nitro-5-bromopyridine (10.9 g, 0.05 mol) in a mixture of 95% ethanol (40 mL) and water (10 mL).

  • Addition of Reagents: Add reduced iron powder (30 g) and concentrated hydrochloric acid (0.5 mL).

  • Reaction: Heat the mixture on a steam bath for 1 hour.

  • Work-up: Filter the hot reaction mixture to remove the iron and wash the filter cake with hot 95% ethanol (3 x 10 mL portions).

  • Isolation: Combine the filtrate and washings and evaporate to dryness.

  • Purification: Recrystallize the dark residue from water (50 mL) to yield this compound. Yield: 69-76% .

A similar procedure using iron powder and ammonium chloride in isopropanol and water at 90°C for 45 minutes has been reported to achieve a yield of 95%[2].

Route 2: Multi-Step Synthesis from 2-Aminopyridine

This route involves three sequential steps.

Step 1: Bromination of 2-Aminopyridine to 2-Amino-5-bromopyridine (B118841)

  • Dissolution: Dissolve 2-aminopyridine (3.0 moles) in acetic acid (500 mL).

  • Bromine Addition: Cool the solution below 20°C and add a solution of bromine (3.0 moles) in acetic acid (300 mL) dropwise with vigorous stirring over 1 hour.

  • Work-up: After the addition is complete, the product precipitates. The mixture can be further processed to isolate the 2-amino-5-bromopyridine. Yield: High .

Step 2: Nitration of 2-Amino-5-bromopyridine to 2-Amino-3-nitro-5-bromopyridine

  • Dissolution: Slowly add 2-amino-5-bromopyridine (0.020 mol) to concentrated sulfuric acid pre-cooled to 0 °C.

  • Nitrating Agent Addition: Slowly add concentrated nitric acid (1.09 mL, 0.024 mol) dropwise, maintaining the temperature between 0-5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with 10% aqueous sodium hydroxide (B78521) solution to a pH of 7-8.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Yield: ~71% [3].

Step 3: Reduction of 2-Amino-3-nitro-5-bromopyridine

The product from Step 2 can then be reduced to this compound using either of the methods described in Route 1a or 1b.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes discussed.

Synthetic_Routes cluster_route1 Route 1: One-Step Reduction cluster_1a cluster_1b A1 2-Amino-3-nitro-5-bromopyridine B1 Raney Ni, H₂ A1->B1 Hydrogenation Yield: ~89% B2 Fe, NH₄Cl A1->B2 Reduction Yield: ~95% P This compound B1->P B2->P

Caption: One-step reduction pathways to this compound.

Multi_Step_Synthesis cluster_route2 Route 2: Multi-Step Synthesis S2 2-Aminopyridine R1 Bromination (NBS or Br₂) S2->R1 I1 2-Amino-5-bromopyridine R2 Nitration (HNO₃, H₂SO₄) I1->R2 I2 2-Amino-3-nitro-5-bromopyridine R3 Reduction (Fe or Raney Ni) I2->R3 P2 This compound R1->I1 Yield: High R2->I2 Yield: ~71% R3->P2 Yield: ~95% (Fe)

Caption: Multi-step synthesis pathway from 2-Aminopyridine.

Conclusion

The choice of synthetic route to this compound is a multifaceted decision that depends on the scale of the synthesis, budget constraints, and available equipment.

  • For rapid, high-yielding laboratory-scale synthesis, the reduction of 2-amino-3-nitro-5-bromopyridine with iron powder is a highly attractive option due to its simplicity, short reaction time, and excellent yield.

  • Catalytic hydrogenation with Raney Nickel is a viable, high-yielding alternative, particularly if the necessary high-pressure equipment is readily available and the catalyst cost can be justified.

  • The multi-step synthesis from 2-aminopyridine presents a more economical option in terms of raw material cost and is well-suited for large-scale industrial production where the process can be highly optimized. However, for typical laboratory applications, the increased number of steps and potential for lower overall yield may outweigh the initial cost savings of the starting material.

Researchers and drug development professionals should carefully consider these factors to select the most appropriate synthetic strategy that aligns with their specific project goals and resources.

References

Safety Operating Guide

Proper Disposal of 2,3-Diamino-5-bromopyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals now have a centralized resource for the proper disposal of 2,3-Diamino-5-bromopyridine. This guide provides essential safety and logistical information, ensuring compliance with regulations and promoting a safe laboratory environment. The following procedures have been compiled from safety data sheets and general hazardous waste management protocols to offer clear, step-by-step guidance.

Chemical Hazard and Safety Profile

This compound is a solid, brominated heterocyclic amine with specific handling requirements. Understanding its hazard profile is the first step toward safe disposal.

PropertyDataReference
Molecular Formula C₅H₆BrN₃[1]
Molecular Weight 188.03 g/mol [1]
Appearance Solid[1]
Melting Point 155-163 °C[1][2]
Solubility Soluble in Methanol[1][2]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2][3]
GHS Precautionary Codes P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P403+P233, P405, P501[1][2][3]
Storage Class 11: Combustible Solids
Personal Protective Equipment (PPE) Dust mask type N95 (US), Eyeshields, Gloves

Disposal Protocol: A Step-by-Step Approach

The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant"[2][4]. This process must be handled in strict accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Identify: All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), solutions, and spill cleanup materials, must be classified as hazardous waste.

  • Segregate: Keep this compound waste separate from other incompatible waste streams. Specifically, store it away from strong oxidizing agents, strong acids, and strong bases[3]. Halogenated organic waste should be collected separately from non-halogenated waste[5][6].

2. Waste Collection and Containerization:

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should have a secure screw-top cap.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste." The label should include the full chemical name, "this compound," and the appropriate GHS hazard pictograms. Do not use abbreviations.

3. Storage of Hazardous Waste:

  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Safe Storage Conditions: The storage area should be a well-ventilated, cool, and dry place, away from heat, sparks, and open flames[3][7]. Ensure secondary containment is in place to catch any potential leaks.

4. Arranging for Disposal:

  • Contact a Licensed Professional: Do not attempt to dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[7].

  • Provide Information: Be prepared to provide the EHS office or the disposal company with all the information from your hazardous waste label.

  • Schedule Pickup: Arrange for a scheduled pickup of the hazardous waste from your laboratory.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Identify Waste (this compound & contaminated materials) B Select Chemically Compatible Container A->B C Label Container 'Hazardous Waste' + Chemical Name + GHS Pictograms B->C D Segregate from Incompatible Waste (Acids, Bases, Oxidizers) C->D E Store in Designated Satellite Accumulation Area D->E F Ensure Secondary Containment & Ventilation E->F G Contact EHS or Licensed Hazardous Waste Vendor F->G H Provide Waste Information & Schedule Pickup G->H I Waste Collected for Proper Disposal H->I

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediately evacuate the area and prevent entry. For small spills, trained personnel wearing appropriate PPE can absorb the material with an inert dry substance and place it in a sealed container for disposal[6]. For large spills, contact your institution's emergency response team. In case of exposure, follow these first-aid measures:

  • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[3][4][8].

  • Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash before reuse. If skin irritation occurs, get medical advice[3][4].

  • Ingestion: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell[1][2][3][4].

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell[3].

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment.

References

Essential Safety and Operational Guide for 2,3-Diamino-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,3-Diamino-5-bromopyridine (CAS No: 38875-53-5). Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the appropriate use of personal protective equipment. The following PPE is mandatory when handling this compound.[1][2][3]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][2]Protects eyes from potential splashes and dust.[4]
Hand Protection Nitrile or other suitable chemical-resistant gloves.[1][3]Prevents skin contact and absorption. The protective gloves used must comply with specifications such as those outlined in EC directives 89/686/EEC and the resultant standard EN374.[1]
Body Protection Laboratory coat or other suitable protective clothing.[1][2][5]Protects against contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][2] If ventilation is insufficient or there is potential for aerosolization, an approved dust mask (e.g., N95) or respirator is required.[6]Prevents inhalation of dust and vapors, which can cause respiratory irritation.[1][2]

Hazard Identification and Precautionary Statements

This compound is classified with the following hazards:

  • Harmful if swallowed (H302)[7]

  • Causes skin irritation (H315)[1][7]

  • Causes serious eye irritation (H319)[1][7]

  • May cause respiratory irritation (H335)[1][2]

Key precautionary statements include:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • Use only outdoors or in a well-ventilated area.[1][2]

  • Do not eat, drink or smoke when using this product.[1][5]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risks.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[1][2][5]

  • Store away from incompatible materials and foodstuff containers.[1][5]

2. Handling and Experimentation:

  • All handling of this compound should be conducted in a well-ventilated chemical fume hood.[2]

  • Avoid all personal contact, including inhalation.[5]

  • Ground and secure containers when dispensing or pouring the product to prevent static discharge.[1]

  • In case of accidental skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[1][2]

  • For eye contact, flush with large amounts of water for at least 15 minutes, also under the eyelids.[1][2] Seek medical attention if irritation persists.[1]

  • If inhaled, move the person to fresh air and keep them comfortable for breathing.[1][2]

  • In case of ingestion, rinse the mouth and call a POISON CENTER or doctor if you feel unwell.[1][7]

3. Spill Management:

  • Minor Spills:

    • Eliminate all ignition sources.

    • Use dry clean-up procedures and avoid generating dust.[5][8]

    • Sweep up the material and place it in a suitable, labeled container for waste disposal.[2][5]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[1][5]

    • Control personal contact by wearing appropriate protective clothing.[5]

    • Prevent the spillage from entering drains or water courses.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • All waste materials, including the chemical itself and any contaminated consumables (e.g., gloves, absorbent materials), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3]

  • Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[2][7]

  • Follow all local, regional, and national regulations for the disposal of halogenated organic compounds.[1][3]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat A->B C Ensure Fume Hood is Operational B->C D Weigh/Dispense Chemical Inside Fume Hood C->D Begin Work E Perform Experimental Procedure D->E F Keep Container Tightly Closed When Not in Use E->F G Decontaminate Work Area F->G Complete Experiment H Collect Waste in Labeled Hazardous Waste Container G->H I Remove and Dispose of Contaminated PPE Properly H->I J Wash Hands Thoroughly I->J M Store Chemical Properly J->M End of Process K In Case of Spill: Evacuate, Alert, Contain L In Case of Exposure: Flush Affected Area, Seek Medical Attention

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Diamino-5-bromopyridine
Reactant of Route 2
Reactant of Route 2
2,3-Diamino-5-bromopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.